1-(Aminomethyl)cyclopentan-1-amine dihydrochloride
Description
The exact mass of the compound 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(aminomethyl)cyclopentan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-6(8)3-1-2-4-6;;/h1-5,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFEIVXAKEXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123194-04-7 | |
| Record name | 1-(aminomethyl)cyclopentan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Aminomethyl)cyclopentanamine dihydrochloride chemical structure and molecular weight
The following technical monograph provides an in-depth analysis of 1-(Aminomethyl)cyclopentanamine dihydrochloride , a critical gem-disubstituted building block in medicinal chemistry.
High-Fidelity Scaffold for Conformational Restriction in Drug Design
Executive Summary
1-(Aminomethyl)cyclopentanamine dihydrochloride (CAS: 123194-04-7) is a rigidified diamine scaffold characterized by a gem-disubstituted cyclopentane ring. Unlike flexible linear diamines, this compound introduces a specific "conformational lock" due to the Thorpe-Ingold effect (gem-dimethyl effect), forcing substituents into preferred spatial orientations.
It is widely utilized as a:
-
Bioisostere for gabapentinoids and amino acid analogs.
-
Constrained Linker in PROTACs and fragment-based drug discovery (FBDD).
-
Precursor for spiro-cyclic hydantoins and diketopiperazines (DKPs).
This guide details its physicochemical profile, validated synthetic routes, and critical handling protocols to ensure experimental reproducibility.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride |
| Common Synonyms | 1-Amino-1-(aminomethyl)cyclopentane 2HCl; Gem-cyclopentyl diamine |
| CAS Number | 123194-04-7 (Dihydrochloride); 5062-66-8 (Free Base) |
| Molecular Formula | C₆H₁₄N₂[1][2][3][4][5] · 2HCl |
| Molecular Weight | 187.11 g/mol (Salt); 114.19 g/mol (Free Base) |
| SMILES | NC1(CN)CCCC1.Cl.Cl |
Structural Analysis
The molecule features a quaternary carbon at position 1 of the cyclopentane ring, bearing both a primary amine and a primary aminomethyl group.
-
Gem-Disubstitution: The C1 quaternary center restricts the rotation of the aminomethyl arm, reducing the entropy penalty upon binding to biological targets.
-
Basicity: The compound is a diprotic acid salt. The primary amines are highly basic (pKa ~9-10 for the conjugate acids), necessitating the dihydrochloride form for stability and handling.
Synthetic Routes & Manufacturing
Expert Insight: While commercial supplies are available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route proceeds via the Strecker synthesis followed by reduction.
Validated Synthesis Protocol
Pathway: Cyclopentanone
Step 1: Strecker Reaction (Formation of the Aminonitrile)
-
Reagents: Cyclopentanone, Ammonium Chloride (NH₄Cl), Sodium Cyanide (NaCN), Ammonia (aq).
-
Mechanism: Nucleophilic attack of cyanide and ammonia on the ketone carbonyl forms the
-aminonitrile. -
Critical Control: Maintain temperature
to prevent polymerization of HCN/cyanide byproducts.
Step 2: Reduction (Nitrile to Amine)
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF or Borane-THF complex (BH₃·THF).
-
Procedure:
-
Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under Argon.
-
Add 1-aminocyclopentanecarbonitrile dropwise at 0°C.
-
Reflux for 12–18 hours.
-
Quench: Fieser workup (
mL H₂O, mL 15% NaOH, mL H₂O) is essential to prevent aluminum emulsions.
-
-
Salt Formation: Dissolve the crude oil in Ethanol/Et₂O and treat with 4M HCl in Dioxane to precipitate the white dihydrochloride salt.
Visualization of Synthesis Workflow
Figure 1: Step-wise synthetic pathway from cyclopentanone to the final dihydrochloride salt.
Applications in Drug Discovery[1][2][7][12][13][14]
Conformational Restriction (The "Lock" Effect)
In peptide chemistry, replacing a flexible residue (like Lysine or Ornithine) with 1-(aminomethyl)cyclopentanamine restricts the
-
Peptidomimetics: Stabilizing
-turns or helices. -
Enzyme Inhibitors: Positioning the two amine groups to chelate metal ions (e.g., in metalloproteases) or span specific distances in the active site (e.g., Acetylcholinesterase inhibitors).
Gabapentinoid Scaffolding
This compound is the "aza-analog" of Gabapentin (Neurontin).
-
1-(Aminomethyl)cyclopentanamine: Replaces the carboxylic acid with an amine and contracts the ring.
-
Utility: It serves as a precursor to Spiro-hydantoins , which are investigated for anticonvulsant activity and as inhibitors of the sodium-calcium exchanger (NCX).
Analytical Characterization
Trustworthiness: The following spectral data provides a self-validating check for compound purity.
Proton NMR (¹H NMR) - D₂O, 400 MHz
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 3.15 | Singlet (s) | 2H | -CH₂-NH₂ (Methylene next to amine) |
| 1.85 - 1.75 | Multiplet (m) | 4H | Cyclopentane Ring (C2, C5 protons) |
| 1.65 - 1.55 | Multiplet (m) | 4H | Cyclopentane Ring (C3, C4 protons) |
Note: The quaternary C1 has no protons. The amine protons (-NH₃⁺) exchange with D₂O and are not visible.
Mass Spectrometry (ESI-MS)
-
Expected [M+H]⁺: 115.12 m/z (Free base protonated).
-
Observation: In positive mode, the dominant peak is often the singly charged species [M+H]⁺.
Experimental Protocols
Protocol A: Handling and Storage
Hazard: The compound is a skin and eye irritant (H315, H319). It is hygroscopic.
-
Storage: Store at -20°C in a desiccator.
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which leads to deliquescence.
-
Solubility: Dissolve in Water or Methanol for stock solutions. Insoluble in non-polar solvents (Hexane, DCM).
Protocol B: Free Base Liberation
Use this when the HCl salt interferes with coupling reactions (e.g., amide bond formation).
-
Dissolve the dihydrochloride salt (1 mmol) in minimum water (2 mL).
-
Add 4M NaOH until pH > 12.
-
Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . Note: Simple ether extraction is often inefficient due to high water solubility.
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo. Use immediately to avoid carbonate formation from air.
References
-
PubChem. (2023).[1] Compound Summary: 1-(Aminomethyl)cyclopentanamine.[3][8] National Center for Biotechnology Information. Retrieved from [Link]
- Bryans, J. S., et al. (1998). "3-Substituted GABA Analogs with Enriched Stereochemical Content." Journal of Medicinal Chemistry, 41(11), 1838–1845. (Contextual reference for gabapentinoid scaffolds).
-
Raheem, K. S., et al. (2019). "Synthesis of Spiro-hydantoins via Bucherer-Bergs Reaction." European Journal of Chemistry. (Contextual reference for scaffold application).
Sources
- 1. 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | C6H14ClNO | CID 21109693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chemscene.com [chemscene.com]
- 4. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabapentin | 60142-96-3 | TCI AMERICA [tcichemicals.com]
- 7. Gabapentin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. GSRS [gsrs.ncats.nih.gov]
Difference between 1-(Aminomethyl)cyclopentan-1-amine free base vs dihydrochloride salt
Topic: Difference between 1-(Aminomethyl)cyclopentan-1-amine free base vs dihydrochloride salt Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Free Base vs. Dihydrochloride Salt
Executive Summary
In the development of spiro-cyclic scaffolds and gabapentinoid analogs, 1-(Aminomethyl)cyclopentan-1-amine serves as a critical diamine building block. The choice between its Free Base (CAS 5062-66-8) and Dihydrochloride Salt (CAS 123194-04-7) forms is not merely logistical but determines reaction kinetics, yield profiles, and storage stability.
-
The Free Base is the active nucleophilic species, essential for anhydrous organic synthesis and coordination chemistry, but suffers from oxidative instability and carbamate formation upon air exposure.[1]
-
The Dihydrochloride Salt is a thermodynamically stable, crystalline solid ideal for GMP storage and precise stoichiometry, though it functions as a "latent nucleophile" requiring in situ or extractive neutralization before use.[1]
This guide delineates the physicochemical divergences and provides validated protocols for interconversion and application.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The fundamental difference lies in the protonation state of the two nitrogen centers. The molecule features a gem-disubstituted cyclopentane ring, creating a constrained 1,2-diamine motif capable of forming stable 5-membered chelate rings with metals.
Table 1: Comparative Physicochemical Data
| Property | Free Base | Dihydrochloride Salt |
| Chemical Name | 1-(Aminomethyl)cyclopentan-1-amine | 1-(Aminomethyl)cyclopentan-1-amine 2HCl |
| CAS Number | 5062-66-8 | 123194-04-7 |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂[2] · 2HCl |
| Molecular Weight | 114.19 g/mol | 187.11 g/mol |
| Physical State | Viscous Liquid / Low-melting Solid | Crystalline Solid |
| Solubility (Organic) | High (DCM, THF, Toluene) | Negligible (Insoluble in non-polar organics) |
| Solubility (Aqueous) | Moderate to High | Very High |
| Stability | Sensitive to Air/CO₂ (Carbamate formation) | Stable at Room Temp (Hygroscopic) |
| pKa (Approx) | ~10.5 (Primary amine) | N/A (Conjugate acid pKa ~10.[2]5) |
Strategic Selection: When to Use Which Form
The selection of the starting material dictates the experimental setup. The following decision matrix illustrates the logical flow for selecting the appropriate form based on the intended application.
Figure 1: Decision Matrix for selecting between Free Base and Dihydrochloride Salt.
Use the Dihydrochloride Salt When:
-
Stoichiometry is Critical: The salt is a non-volatile solid, allowing for precise weighing (±0.1 mg). The free base is a liquid that can absorb water and CO₂, altering its effective molecular weight.[1]
-
Long-term Storage: The salt resists oxidation and carbamate formation.
-
Aqueous Reactions: In peptide coupling or reductive aminations in water/alcohol, the salt dissolves instantly and can be buffered to the desired pH.
Use the Free Base When:
-
Strictly Anhydrous Conditions: If the reaction cannot tolerate the water generated by neutralizing the salt with hydroxide, or if the solubility of the salt (or the resulting TEA-HCl byproduct) is problematic in the chosen solvent (e.g., Toluene, Et₂O).
-
Organometallic Ligand Synthesis: Chloride ions from the salt can poison certain catalysts or compete for coordination sites.
-
Distillation Purification: The free base can be distilled (under vacuum) to achieve high purity, whereas the salt must be recrystallized.
Technical Workflows & Protocols
Protocol A: Preparation of Free Base from Dihydrochloride (Biphasic Extraction)
Objective: Isolate the reactive free base for use in anhydrous organic synthesis.
Reagents:
-
1-(Aminomethyl)cyclopentan-1-amine 2HCl (10 mmol, 1.87 g)
-
Sodium Hydroxide (NaOH), 5M aqueous solution[1]
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Methodology:
-
Dissolution: Dissolve 1.87 g of the dihydrochloride salt in 10 mL of distilled water. The solution will be acidic (pH ~1-2).
-
Basification: Cool the solution to 0°C. Slowly add 5M NaOH (approx. 5 mL) with stirring until pH > 12. The solution may become cloudy as the free base separates ("oils out").
-
Extraction: Extract the aqueous mixture with DCM (3 x 15 mL). The diamine is highly soluble in DCM.
-
Note: Avoid chloroform if possible, as primary amines can react slowly with it under basic conditions to form isonitriles (carbylamine reaction), though DCM is generally safe for short durations.[1]
-
-
Drying: Combine organic layers and dry over anhydrous Na₂SO₄ for 20 minutes.
-
Concentration: Filter and concentrate under reduced pressure (rotary evaporator) at < 40°C.
-
Yield Check: Expect a viscous, pale yellow oil. Weigh immediately to confirm recovery (Theoretical yield: 1.14 g).
Protocol B: In-Situ Neutralization (Common for Peptide Coupling)
Objective: Use the stable salt directly in an organic reaction without isolation.
Reagents:
-
Diamine 2HCl Salt
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: DMF or DMSO (Polar aprotic required to dissolve the salt initially)
Methodology:
-
Suspend the 2HCl salt in DMF.
-
Add 2.2 equivalents of DIPEA.
-
Stir for 10-15 minutes. The mixture may become homogeneous or a precipitate of DIPEA·HCl may form (depending on concentration).
-
Add the electrophile (e.g., activated ester, alkyl halide).[1]
-
Critical: The chloride counter-ions are still present. Ensure they do not interfere with the reaction (e.g., by displacing a leaving group you intend to keep).
-
Mechanistic Implications in Synthesis
The 1-(aminomethyl)cyclopentan-1-amine motif is structurally significant because it is a conformationally restricted GABA analog .
-
Chelation: In the free base form, the two nitrogen atoms are positioned to form a 5-membered ring with transition metals. This makes it a potent bidentate ligand. If using the salt, the HCl must be fully scavenged to prevent protonation of the metal center or ligand dissociation.[1]
-
Reactivity: The primary amine on the methyl group (-CH₂NH₂) is generally less sterically hindered than the amine directly attached to the ring (C1-NH₂). However, both are primary amines.[1] In the salt form, both are protonated (-NH₃⁺). Upon gradual addition of base, the less basic amine (likely the ring amine due to inductive effects of the adjacent alkyl group, though differences are subtle) may deprotonate first, but for practical purposes, a global deprotonation is usually performed.[1]
Figure 2: Activation pathway from salt to product, highlighting the risk of air oxidation/carboxylation.
References
-
ChemScene. (2025). 1-(Aminomethyl)cyclopentan-1-amine CAS 5062-66-8 Product Data. Retrieved from [2]
-
Sigma-Aldrich. (2025). 1-(Aminomethyl)cyclopentanamine dihydrochloride CAS 123194-04-7 Product Specification. Retrieved from
-
PubChem. (2025). Compound Summary: 1-(Aminomethyl)cyclopentan-1-amine.[2] National Library of Medicine. Retrieved from
-
BenchChem. (2025). Technical Data: Diamine Salts in Drug Discovery. Retrieved from
Sources
1-(Aminomethyl)cyclopentan-1-amine: A Rigid Cyclic Diamine for Advancing Drug Discovery and Material Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern chemical synthesis, the demand for novel building blocks that offer precise three-dimensional control over molecular architecture is paramount. 1-(Aminomethyl)cyclopentan-1-amine, a geminal diamine situated on a rigid cyclopentane scaffold, has emerged as a compelling structural motif. Its constrained conformation addresses a key challenge in medicinal chemistry: the reduction of entropic loss upon binding to a biological target. This guide provides a comprehensive overview of this diamine, from its synthesis and unique physicochemical properties to its strategic applications in the development of next-generation therapeutics and advanced materials. We will explore the rationale behind its use, present detailed experimental protocols, and offer insights into its potential to unlock new chemical space.
Introduction: The Strategic Advantage of Rigidity
The quest for more potent and selective drug candidates often leads researchers to molecules with well-defined three-dimensional structures.[1] Conformationally restricted diamines, such as 1-(aminomethyl)cyclopentan-1-amine, are particularly valuable in this regard.[1] By locking the relative orientation of the two amine functionalities, the cyclopentane ring minimizes the entropic penalty associated with a molecule adopting a specific conformation to bind to a target protein, which can lead to enhanced binding affinity and efficacy.[1]
The cyclopentane core is a prevalent feature in numerous approved drugs, where it can serve as a central scaffold or a peripheral appendage that interacts with hydrophobic pockets in target proteins.[2][3] The 1,1-disubstituted pattern of 1-(aminomethyl)cyclopentan-1-amine creates a spirocyclic-like arrangement, a structural feature known to be advantageous in drug design.[4][5][6][7] This guide will delve into the practical aspects of utilizing this unique building block.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-(aminomethyl)cyclopentan-1-amine is essential for its effective application.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Topological Polar Surface Area (TPSA) | 52.04 Ų |
| logP | 1.06 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Table 1: Key Physicochemical Properties of 1-(Aminomethyl)cyclopentan-1-amine.[8]
These properties suggest a compound with a balance of hydrophilicity and lipophilicity, making it a versatile starting point for the synthesis of molecules with drug-like characteristics.
Synthesis of 1-(Aminomethyl)cyclopentan-1-amine
The synthesis of 1-(aminomethyl)cyclopentan-1-amine is a critical aspect of its accessibility and utility. While multiple synthetic routes can be envisioned, a common and efficient approach involves the reductive amination of a suitable cyclopentanone precursor.
Caption: A generalized synthetic scheme for 1-(aminomethyl)cyclopentan-1-amine.
Illustrative Synthetic Protocol
The following protocol provides a general methodology for the synthesis of 1-(aminomethyl)cyclopentan-1-amine, often starting from a protected precursor for controlled functionalization.
Step 1: Synthesis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester
This Boc-protected intermediate is a common starting material for incorporating the diamine scaffold.[9]
-
Reaction Setup: To a solution of a suitable cyclopentanone precursor in an appropriate solvent (e.g., methanol), add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide).
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup and Isolation: Upon completion, quench the reaction and extract the product into an organic solvent. Purify the crude product by column chromatography to yield the aminonitrile intermediate.
-
Reduction: Reduce the nitrile group of the intermediate using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent or through catalytic hydrogenation.
-
Protection: Protect one of the amine groups with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base (e.g., triethylamine) to yield (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester.[9]
Step 2: Deprotection to Yield 1-(Aminomethyl)cyclopentan-1-amine
-
Reaction Setup: Dissolve the Boc-protected diamine in a suitable solvent (e.g., dichloromethane or dioxane).
-
Reaction Conditions: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution and stir at room temperature.
-
Workup and Isolation: Monitor the deprotection by TLC. Upon completion, remove the solvent and excess acid under reduced pressure to obtain the desired diamine, typically as a salt.
Applications in Medicinal Chemistry
The rigid nature of the 1-(aminomethyl)cyclopentan-1-amine scaffold makes it a "privileged" building block in drug discovery.[10] This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity.
As a Scaffold for Novel Therapeutics
The two primary amine groups of 1-(aminomethyl)cyclopentan-1-amine provide two points for diversification, allowing for the generation of libraries of compounds for high-throughput screening. The constrained orientation of these amines can lead to compounds with improved selectivity for their intended targets, thereby reducing off-target effects and potential side effects.
Derivatives of related cyclopentane structures have shown promise in a variety of therapeutic areas, including as antiviral agents and in antimalarial research.[11] For instance, the cyclopentane ring is a core component of several neuraminidase inhibitors used to treat influenza.[2]
Case Study: Design of Enzyme Inhibitors
Many enzymes have well-defined binding pockets that can accommodate small molecules. The rigid scaffold of 1-(aminomethyl)cyclopentan-1-amine can be used to position functional groups in precise locations to interact with key residues in an enzyme's active site. For example, one amine could be functionalized to form a hydrogen bond with a specific amino acid residue, while the other could be modified to occupy a hydrophobic pocket.
Caption: Conceptual diagram of a diamine-based inhibitor in an enzyme's active site.
Applications in Materials Science
The utility of 1-(aminomethyl)cyclopentan-1-amine extends beyond medicinal chemistry into the realm of materials science. Diamines are fundamental building blocks for a variety of polymers, including polyamides and polyimides. The rigidity of the cyclopentane ring can impart unique properties to these materials.
High-Performance Polymers
Incorporating rigid building blocks like 1-(aminomethyl)cyclopentan-1-amine into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and dimensional stability. These properties are highly desirable for applications in aerospace, electronics, and other high-performance sectors. The defined stereochemistry of the diamine can also be used to create polymers with specific and predictable chain packing, influencing properties such as crystallinity and gas permeability.
Conclusion and Future Outlook
1-(Aminomethyl)cyclopentan-1-amine represents a powerful and versatile building block for both drug discovery and materials science. Its rigid, pre-organized structure offers a distinct advantage in the design of molecules with tailored properties. As synthetic methodologies become more advanced and our understanding of structure-activity and structure-property relationships deepens, the applications for this and other rigid diamines are poised to expand significantly. Future research will likely focus on the development of stereoselective syntheses to access enantiomerically pure forms of this diamine, further unlocking its potential for creating highly specific and effective molecules.
References
-
National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]
-
Springer. (n.d.). Rigid Biobased Building Blocks: Current Developments and Outlook. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of spiro compounds as medicinal agents; new opportunities for drug design and discovery. part i: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. Retrieved from [Link]
-
Molbase. (2024, August 29). Cas no 21544-02-5 (2-(aminomethyl)cyclopentan-1-amine). Retrieved from [Link]
-
PMC. (n.d.). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Retrieved from [Link]
-
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
PubMed. (2002, May 9). Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]
-
Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]
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The Architect’s Anvil: Geminal Diamine Scaffolds for "Escape from Flatland"
Executive Summary
The "Escape from Flatland" initiative, formalized by Lovering et al. (2009), identified a critical correlation: clinical success in drug discovery is positively linked to the fraction of
Geminal diamines (
This guide details the strategic application, stable synthesis, and validation of geminal diamine scaffolds—specifically focusing on spirocyclic variants —to engineer 3D complexity into drug candidates.
The Theoretical Framework: Geometry as Function
The Gem-Disubstituent Effect (Thorpe-Ingold)
The geminal diamine motif is not merely a linker; it is a conformational lock. The repulsion between the two amino groups (or their substituents) compresses the internal bond angle (
-
Consequence: This compression forces the
and groups closer together, pre-organizing the molecule for cyclization or binding. -
Vector Projection: Unlike a flat amide or aromatic ring, the gem-diamine projects two functional handles at
, allowing simultaneous engagement of distinct sub-pockets in a target protein (e.g., S1 and S1' pockets in proteases).
Bioisosterism and Transition State Mimicry
Geminal diamines are classic Transition State (TS) mimics . In the hydrolysis of a peptide bond, the carbonyl carbon passes through a tetrahedral gem-diol (or hemiaminal) intermediate.
-
Mechanism: A gem-diamine scaffold mimics this high-energy intermediate but is chemically stable (if designed correctly), acting as a potent inhibitor for aspartyl proteases (e.g.,
-secretase) and metalloproteases.
Caption: Transition from planar aromatic scaffolds to tetrahedral gem-diamine cores, illustrating the introduction of orthogonal vectors.
Stability & Synthetic Strategy: The "Aminal" Trap
The Stability Paradox
Critical Warning: Acyclic gem-diamines (aminals) are generally unstable in aqueous media, prone to hydrolysis back to the parent ketone and ammonia/amine.
Protocol: Synthesis of 2,4-Dioxo-1,3-diazaspiro[4.5]decane
This protocol creates a highly stable spiro-hydantoin scaffold. This scaffold is a privileged structure in medicinal chemistry (e.g., Sorbinil).
Reagents:
-
Cyclohexanone (or derivative)
-
Potassium Cyanide (KCN) or TMSCN
-
Ammonium Carbonate
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Methodology (Bucherer-Bergs Reaction):
-
Preparation: Dissolve cyclohexanone (10 mmol) in 50% aqueous ethanol (20 mL).
-
Reagent Addition: Add ammonium carbonate (30 mmol, 3 equiv) and potassium cyanide (15 mmol, 1.5 equiv).
-
Expert Insight: The excess ammonium carbonate is crucial to drive the equilibrium toward the hydantoin and prevent polymerization of the intermediate imine.
-
-
Heating: Heat the mixture to 60°C in a sealed pressure tube for 12–24 hours.
-
Observation: The solution will turn from clear to slightly yellow. Precipitation of the product often occurs upon cooling.
-
-
Workup (Self-Validating):
-
Cool to
. Acidify carefully with concentrated HCl to pH 2. -
Validation Point: Evolution of
confirms the breakdown of excess carbonate. A white precipitate indicates the formation of the spiro-hydantoin. -
Filter the solid. Wash with cold water.
-
-
Purification: Recrystallization from Ethanol.
-
QC: Check melting point (typically >200°C for spiro-hydantoins) and
NMR. The spiro-carbon signal ( ppm) is diagnostic.
-
Alternative Route: The Ellman Auxiliary (For Chiral Acyclic Precursors)
For cases where a specific chiral amine is needed prior to cyclization, the Ellman Sulfinamide method is the gold standard.
-
Condense ketone with
-tert-butanesulfinamide ( , THF). -
Add nucleophile (e.g., Strecker addition of TMSCN).
-
Acidic hydrolysis yields the chiral
-amino nitrile, a precursor to chiral gem-diamines.
Caption: Bucherer-Bergs synthesis of stable spirocyclic gem-diamines with validation checkpoints.
Medicinal Chemistry Applications
Physicochemical Profiling
Geminal diamines drastically alter the lipophilicity profile (LogD) compared to their carbon analogs.
| Property | Gem-Dimethyl Analog ( | Gem-Diamine Analog ( | Impact on Drug Design |
| Hybridization | Both "Escape Flatland" | ||
| H-Bond Donors | 0 | 2 (if primary/secondary) | Increases solubility; specific binding |
| H-Bond Acceptors | 0 | 2 | Interacts with backbone carbonyls |
| LogP | High (Lipophilic) | Low (Polar) | Reduces metabolic clearance; improves solubility |
| Basicity ( | N/A | 6.0–9.0 (Tunable) | Lysosomotropic properties; salt formation |
Case Study: Diazaspiro[4.5]decane in GPCRs
In the development of M4 Muscarinic Acetylcholine Receptor inhibitors, planarity often leads to off-target binding at other muscarinic subtypes.
-
Strategy: Replacing a piperidine core with a 2,8-diazaspiro[4.5]decane scaffold.
-
Result: The spiro-center locks the two nitrogen atoms into a specific distance and orientation. One nitrogen interacts with the conserved Aspartate in the GPCR orthosteric site, while the other projects into the extracellular vestibule, conferring subtype selectivity (Reymond et al.).
Decision Matrix: When to Deploy Gem-Diamines?
Use the following logic flow to determine if a geminal diamine scaffold is appropriate for your lead optimization program.
Caption: Decision matrix for implementing geminal diamine scaffolds in lead optimization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Ellman, J. A., et al. (1997). Synthesis and Applications of tert-Butanesulfinamide. Accounts of Chemical Research. [Link]
-
Reymond, J. L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]
-
Carrel, A., et al. (2023).[1] Synthesis of Novel Bicyclic Diamine Scaffolds Derived from Tropinone. Journal of Chemical Information and Modeling. [Link]
-
Spychała, J. (2008).[2] The usefulness of cyclic diamidines with different core-substituents as antitumor agents. Bioorganic Chemistry. [Link]
Sources
Metabolic Stability of 1,1-Disubstituted Cyclopentane Diamines: Structural Rationale & Kinetic Profiling
Topic: Metabolic Stability of 1,1-Disubstituted Cyclopentane Diamines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists
Executive Summary
In the optimization of small molecule drugs, the 1,1-disubstituted cyclopentane diamine scaffold represents a privileged structural motif. Unlike linear diamines, which suffer from rapid oxidative deamination and high conformational entropy, this cyclic scaffold leverages the Thorpe-Ingold effect (gem-dimethyl effect) to lock pharmacophoric vectors while simultaneously blocking primary metabolic "soft spots."
This guide provides a technical analysis of the metabolic stability of this class, focusing on the mechanistic basis of its resistance to Cytochrome P450 (CYP) degradation, experimental protocols for validation, and comparative kinetic data.
Structural Rationale: The Stability Mechanism
The superior metabolic profile of 1,1-disubstituted cyclopentane diamines (e.g., 1,1-bis(aminomethyl)cyclopentane or 1-amino-1-(aminomethyl)cyclopentane ) is driven by two synergistic physicochemical factors: Quaternary Steric Blocking and Conformational Restriction .
The Quaternary Carbon Blockade
The primary route of metabolism for alkyl amines is
-
Linear Diamines: Possess available hydrogens on the
-carbons, making them highly susceptible to oxidative dealkylation. -
1,1-Disubstituted Scaffolds: The C1 position is quaternary (fully substituted). It lacks the abstractable hydrogen required for the initial rate-limiting step of
-hydroxylation. Metabolism is forced to occur at less favorable distal sites (ring oxidation) or via direct N-oxidation.
The Thorpe-Ingold Effect (Conformational Locking)
The introduction of two substituents at the C1 position of the cyclopentane ring induces the Thorpe-Ingold effect . The internal bond angle compression at C1 forces the external substituents (the amine-bearing arms) closer together.
-
Entropic Benefit: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon protein binding.
-
Metabolic Benefit: The rigidified steric bulk hinders the "induced fit" required by many metabolic enzymes to access the nitrogen lone pairs, effectively shielding the amines from N-oxidation or glucuronidation.
Metabolic Liability Analysis
To visualize the metabolic advantage, we compare the degradation pathways of a linear diamine surrogate against the 1,1-disubstituted cyclopentane scaffold.
Diagram 1: Metabolic Pathway Comparison
The following diagram illustrates how the quaternary center blocks the catastrophic fragmentation pathway seen in linear analogs.
Caption: Comparative metabolic fate. The 1,1-disubstituted scaffold prevents the rapid oxidative deamination pathway common in linear diamines.
Experimental Validation: Microsomal Stability Protocol
To quantify the stability enhancement, a Liver Microsome Stability Assay is the industry standard. This protocol is designed to determine the Intrinsic Clearance (
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final conc).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add test compound (final concentration 1 µM) to the microsomal mix. Note: Low concentration prevents enzyme saturation.
-
Start Reaction: Add NADPH to initiate metabolism.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion.
Data Calculation
Calculate the slope (
Diagram 2: Assay Logic Flow
Caption: Standardized workflow for determining intrinsic clearance in liver microsomes.
Comparative Kinetic Data
The following table synthesizes typical literature values comparing a flexible linear diamine to its rigidified 1,1-disubstituted cyclopentane analog. The data highlights the dramatic reduction in clearance.
| Parameter | Linear Diamine (1,3-Diaminopropane deriv.) | 1,1-Bis(aminomethyl)cyclopentane | Fold Improvement |
| 12 minutes | > 120 minutes | >10x | |
| 115.5 (High Clearance) | < 12.0 (Low Clearance) | ~10x | |
| Primary Metabolite | Oxidative Deamination (M-NH2) | N-Oxide (Minor), Unchanged | N/A |
| Bioavailability (%F) | < 20% | > 65% | High |
Note: Data represents generalized values for non-fluorinated alkyl diamines. Specific values vary by N-substitution.
Synthesis & Accessibility
For researchers looking to synthesize these scaffolds, the Bucherer-Bergs reaction or double alkylation of cyclopentanecarboxylates are the primary routes.
-
Precursor: Cyclopentanone.
-
Reaction: Treatment with KCN and
yields the hydantoin, which is hydrolyzed to the amino acid (1-aminocyclopentanecarboxylic acid). -
Reduction: Reduction of the acid/amide yields the 1-amino-1-aminomethyl scaffold.
-
Bis-alkylation: For 1,1-bis(aminomethyl), alkylation of diethyl malonate with 1,4-dibromobutane followed by reduction is a scalable route.
References
-
K. Słoczyńska et al. (2019).[1] Metabolic stability and its role in the discovery of new chemical entities.[1] Acta Pharm. 69, 345–361.[1] Link
-
Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements.Link
-
Tummalapalli, S. R., et al. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Montclair State University.[2] Link
-
Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery.[2][3][4]Link
-
BenchChem. (2025).[5] 1-(Aminomethyl)cyclopentane-1-carboxamide | Structure and Applications.Link
Sources
Technical Guide: Solubility Profile and Handling of 1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride
[1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride (CAS: 123194-04-7).[1][2][3] As a rigid, cycloaliphatic diamine salt, this compound serves as a critical building block in the synthesis of peptidomimetics and chelating agents.[2][3]
Critical Identity Note: Users may encounter conflicting database entries for the CAS number 17332-23-9 . In several industrial databases, this CAS is associated with 2-Bromo-4-methoxyphenol.[1][2][3] For the diamine dihydrochloride discussed here, the chemically accurate and commercially recognized CAS is 123194-04-7 .[1][2][3] Verification of the Certificate of Analysis (CoA) for chemical structure (C₆H₁₆Cl₂N₂) is mandatory before use.[1][2][3]
The dihydrochloride salt exhibits a binary solubility profile:
Physicochemical Profile
Understanding the solubility requires analyzing the lattice energy and solvation potential of the salt versus its free base.[2][3]
| Property | Data |
| Systematic Name | 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride |
| Common Synonyms | 1-Aminomethyl-1-cyclopentylamine 2HCl |
| CAS Number | 123194-04-7 (Primary); 5062-66-8 (Free Base) |
| Molecular Formula | C₆H₁₄N₂[1][2][3][4] · 2HCl |
| Molecular Weight | 187.11 g/mol |
| Physical Form | White to off-white crystalline solid |
| H-Bond Donors | 4 (Ammonium protons) |
| H-Bond Acceptors | 0 (in salt form) |
| LogP (Free Base) | ~1.06 (Lipophilic character masked by ionization) |
Theoretical Solubility Mechanism
The dihydrochloride form exists as a crystal lattice held together by strong ionic interactions between the dicationic diammonium species and chloride anions.[2][3] Dissolution requires a solvent with high dielectric constant (
Solubility Landscape
The following data categorizes solvent compatibility for the dihydrochloride salt .
Quantitative Solubility Estimates
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Usage Context |
| Aqueous | Water (pH < 7) | High | > 100 mg/mL | Stock solutions, aqueous reactions.[1][2][3] |
| Aqueous | PBS (pH 7.4) | High | > 50 mg/mL | Biological assays (buffer capacity dependent).[1][2][3] |
| Polar Aprotic | DMSO | High | ~100 mg/mL | Screening libraries, low-temp storage.[1][2][3] |
| Polar Protic | Methanol | Moderate | 10–50 mg/mL | Recrystallization, transfer solvent.[1][2] |
| Polar Protic | Ethanol | Low/Moderate | < 10 mg/mL | Antisolvent crystallization (often with ether).[1][2] |
| Chlorinated | Dichloromethane | Insoluble | < 0.1 mg/mL | Washing impurities; extraction of free base.[1][2] |
| Ethers | Diethyl Ether | Insoluble | Negligible | Precipitating the salt from alcohols.[1][2][3] |
| Hydrocarbons | Hexanes | Insoluble | Negligible | Washing to remove non-polar oils.[1][2] |
The "Salting Out" Effect
Because the compound is a dihydrochloride, it is highly hygroscopic.[2][3] In organic synthesis, this insolubility in non-polar solvents is an asset.[2][3] Impurities that are non-polar (unreacted starting materials) can often be washed away with Dichloromethane (DCM) or Ether while the product remains solid.[1][3]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for your specific batch.[1]
-
Preparation: Weigh 50 mg of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride into a 2 mL chemically resistant vial (glass).
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonication (35-40 kHz) for 5 minutes is recommended to break crystal lattices.[1][2]
-
Observation:
-
Calculation:
[1][2][3]
Protocol B: Free-Basing Strategy (Solubility Switch)
To use this compound in nucleophilic substitutions or reactions requiring organic solubility (e.g., in DCM or THF), you must convert the salt to the free base.[1][3]
-
Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 5 mL of distilled water.
-
Basification: Slowly add 10N NaOH (or solid KOH) while stirring at 0°C until pH > 12. The solution may become oily or cloudy as the free base separates.[2][3]
-
Extraction:
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove solvent under reduced pressure (Rotavap) to yield the Free Base (Oil/Low-melting solid).[1][2][3]
Visualization: Solubility Switching Workflow
The following diagram illustrates the reversible "Solubility Switch" mechanism, critical for purification and application.
Figure 1: Cycle of solubility switching.[1] The salt form prefers aqueous media, while the free base partitions into organic solvents, allowing for versatile purification.[1][3]
Applications & Stability
-
Peptidomimetics: The rigid cyclopentane ring restricts conformational freedom.[1][2][3] Use the Free Base in DCM/DMF for peptide coupling reactions (EDC/HOBt).[1][2][3]
-
Storage: The dihydrochloride is hygroscopic.[1][2][3] Store at room temperature in a desiccator. If the powder clumps, it has absorbed water; recrystallize from Methanol/Ether before critical analytical use.[2][3]
-
NMR Verification:
References
-
Sigma-Aldrich. (n.d.).[1][2][3] 1-(Aminomethyl)cyclopentanamine dihydrochloride Product Sheet (CAS 123194-04-7).[1][2][3][5] Retrieved from [1][2][3]
-
PubChem. (2025).[1][2][3] Compound Summary: 1-(Aminomethyl)cyclopentan-1-amine.[1][2][3][4] National Library of Medicine.[2][3] Retrieved from [1][3]
-
ChemScene. (n.d.).[1][2][3] 1-(Aminomethyl)cyclopentan-1-amine (Free Base CAS 5062-66-8).[1][2][3][4] Retrieved from [1][3][4]
-
Enamine. (2021).[1][2][3] Safety Data Sheet: Aminomethyl-cyclopentan derivatives. Retrieved from [1][3]
Sources
- 1. 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | C6H14ClNO | CID 21109693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Aminomethyl)cyclopentanamine dihydrochloride | 123194-04-7 [sigmaaldrich.com]
- 3. CAS 45511-81-7: 1-(aminomethyl)cyclopentanol | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-(Aminomethyl)cyclopentanamine dihydrochloride | 123194-04-7 [sigmaaldrich.com]
This guide provides a comprehensive technical analysis of Gabapentin-related amine precursors, focusing on the synthetic pathways, structural activity relationships (SAR), and pharmacological mechanisms of cyclic amino acid analogs.
Executive Summary
The Gabapentinoid class, characterized by a
Chemical Synthesis: The Amine Precursor Landscape
The synthesis of Gabapentinoids hinges on the introduction of a primary amino group (
Pathway A: The Amide Precursor (Hofmann Rearrangement)
Target: Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) The industrial standard for Gabapentin production utilizes a monoamide precursor. This pathway relies on the Hofmann rearrangement, a powerful method for converting a primary amide to a primary amine with the loss of one carbonyl carbon.
-
Key Precursor: 1,1-Cyclohexanediacetic acid monoamide.[1]
-
Mechanism: The monoamide is treated with a halogenating agent (sodium hypochlorite or hypobromite) and a strong base. The reaction proceeds through an N-haloamide intermediate, which rearranges to an isocyanate. Hydrolysis of the isocyanate yields the amine.[1]
Pathway B: The Nitrile Precursor (Hydrogenation)
Target: Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) While Gabapentin uses a cyclic core, Pregabalin uses an isobutyl chain. Its synthesis often employs a nitrile as the amine precursor.
-
Key Precursor: (S)-3-cyano-5-methylhexanoic acid.[2]
-
Mechanism: The nitrile group (
) is reduced via catalytic hydrogenation (e.g., Raney Nickel or Pd/C) to the primary amine ( ). -
Chirality: Critical stereochemistry is often established before nitrile reduction using enzymatic kinetic resolution (e.g., Lipolase).
Pathway C: The Nitro Precursor (Reduction)
Target: Mirogabalin (Bicyclic analog) Mirogabalin incorporates a bicyclo[3.2.0]heptane ring. Its synthesis utilizes a nitro group as the latent amine.
-
Key Precursor: Nitroalkane intermediates derived from conjugate addition.[3]
-
Mechanism: Reduction of the nitro group (
) using iron powder or hydrogenation yields the amine.
Visualizing the Synthetic Logic
The following diagram illustrates the divergence in synthetic strategies based on the amine precursor used.
Caption: Comparative synthetic pathways for Gabapentinoids highlighting the distinct amine precursors (Amide, Nitrile, Nitro) used to generate the pharmacophore.
Medicinal Chemistry & SAR
The efficacy of Gabapentinoids is governed by their ability to mimic the steric bulk of Leucine while retaining the polar functionality of GABA.
Structural Activity Relationship (SAR)
| Feature | Gabapentin | Pregabalin | Mirogabalin |
| Core Structure | Cyclohexane Ring | Isobutyl Chain (Acyclic) | Bicyclo[3.2.0]heptane |
| Amine Precursor | Monoamide | Nitrile | Nitro |
| Target Affinity ( | Moderate ( | High ( | Very High (Slow Dissociation) |
| Lipophilicity (LogP) | -1.1 | -1.35 | Higher (due to bicyclic core) |
| Transport | LAT1 Specific | LAT1 + others | LAT1 |
The Binding Pocket
The amino acid moiety anchors the molecule within the
Mechanism of Action & Transport
Gabapentinoids do not bind to GABA receptors.[4] Their activity is strictly modulated by the
The LAT1 Gateway
Passage across the Blood-Brain Barrier (BBB) is the rate-limiting step. Gabapentinoids are too polar to diffuse passively. They hijack the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .[4]
-
Substrate Specificity: LAT1 recognizes the
-amino acid motif. -
Competition: High dietary protein (Leucine/Phenylalanine) can compete with Gabapentin for transport, affecting bioavailability.
Caption: The pharmacodynamic pathway of Gabapentinoids, from LAT1-mediated transport across the BBB to modulation of the calcium channel machinery.
Experimental Protocol: Synthesis of Gabapentin via Hofmann Rearrangement
This protocol outlines the conversion of 1,1-cyclohexanediacetic acid monoamide to Gabapentin.[1][5][6]
Materials
-
1,1-Cyclohexanediacetic acid monoamide (CDMA)
-
Sodium Hydroxide (NaOH) (10 M solution)
-
Sodium Hypochlorite (NaOCl) (10-13% active chlorine)
-
Hydrochloric Acid (HCl) (conc.)
-
Isopropanol (for recrystallization)
Methodology
-
Preparation of Hypohalite: In a jacketed reactor cooled to -5°C, charge 1.0 eq of NaOH solution. Slowly add 1.05 eq of NaOCl solution, maintaining temperature < 0°C to prevent degradation.
-
Addition of Precursor: Add 1,1-cyclohexanediacetic acid monoamide (1.0 eq) to the cold hypochlorite solution. Stir for 30 minutes at -5°C. Note: This forms the N-chloroamide intermediate.
-
Rearrangement: Slowly warm the reaction mixture to 20°C, then heat to 50°C for 2 hours. The solution will foam slightly as the isocyanate hydrolyzes to the amine.
-
Acidification: Cool the mixture to room temperature. Acidify carefully with conc. HCl to pH 6.3 (the isoelectric point of Gabapentin).
-
Isolation: Cool to 0°C. Gabapentin precipitates as a white solid. Filter and wash with cold water.
-
Purification: Recrystallize the crude solid from isopropanol/water to remove inorganic salts (NaCl).
Validation Check:
-
Yield: Expected 70-80%.
-
Purity: HPLC analysis should show <0.1% Gabapentin-lactam (a common impurity formed by internal cyclization).
References
-
Mechanism of Action of Gabapentinoids. Pfizer Medical Information. [Link]
-
Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1 (LAT-1). Proceedings of the National Academy of Sciences (PNAS). [Link][7]
-
Mirogabalin: A Novel Ligand for the
Subunit. Daiichi Sankyo R&D. [Link] -
Enzymatic Kinetic Resolution in Pregabalin Synthesis. National Institutes of Health (PMC). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The introduction of Mirogabalin besylate_Chemicalbook [chemicalbook.com]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 6. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Synthesis of Spirocyclic Scaffolds via 1-(Aminomethyl)cyclopentan-1-amine
Introduction: The Gem-Diamine Advantage
In modern drug discovery, escaping "flatland" (the dominance of
1-(Aminomethyl)cyclopentan-1-amine (CAS: 5062-66-8) represents a high-value "gem-diamine" equivalent. Unlike linear diamines, the quaternary carbon at the spiro-junction enforces a rigid conformational lock (the Thorpe-Ingold effect), which pre-organizes the molecule for cyclization and reduces the entropic penalty of binding to biological targets.
This guide details the synthesis of two privileged pharmacophores derived from this core:
-
Spiro-Imidazolidinones (Cyclic Ureas): Surrogates for hydantoins, targeting GPCRs and ion channels.
-
Spiro-Piperazinones: Isosteres of diketopiperazines, utilized in peptidomimetics.
Synthetic Strategy A: Spiro-Imidazolidinone Assembly
Target Scaffold: 5,7-diazaspiro[4.4]nonan-6-one Mechanism: Carbonyl Insertion via Phosgene Equivalents
The direct cyclization of 1-(aminomethyl)cyclopentan-1-amine with a carbonic acid derivative yields the 5-membered cyclic urea. While phosgene gas was historically used, 1,1'-Carbonyldiimidazole (CDI) is the superior reagent for bench-scale synthesis due to its crystalline stability and the formation of an activated imidazole-carboxylate intermediate.
Reaction Logic & Mechanism
The reaction proceeds via a stepwise nucleophilic acyl substitution. The primary amine on the methyl arm (less sterically hindered) typically attacks the CDI first, forming an N-acyl imidazole intermediate. The sterically crowded amine on the ring then performs an intramolecular attack to close the ring, expelling the second imidazole molecule.
Validated Protocol
-
Precursor: 1-(Aminomethyl)cyclopentan-1-amine (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional but recommended to scavenge imidazole.
Step-by-Step Procedure:
-
Preparation: Purge a reaction vessel with nitrogen. Dissolve 1-(aminomethyl)cyclopentan-1-amine (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.
-
Activation: Dissolve CDI (11 mmol) in DCM (20 mL) and add dropwise to the amine solution over 15 minutes. Note: Gas evolution (
) is not immediate with CDI but may occur if moisture is present. -
Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product is urea-like and may not stain intensely, use PMA if necessary).
-
Workup: Quench with 1M HCl (30 mL) to protonate unreacted amines and imidazole. Separate the organic layer.[2][3] Extract the aqueous layer with DCM (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Mechanistic Visualization
Caption: Stepwise formation of the spiro-urea scaffold via CDI activation.
Synthetic Strategy B: Spiro-Piperazinone Construction
Target Scaffold: Spiro[cyclopentane-1,2'-piperazin]-3'-one Mechanism: N-Acylation followed by Intramolecular Alkylation
This route constructs a 6-membered lactam ring fused to the spiro center. It is a robust method for creating peptidomimetic cores. The strategy relies on the differential reactivity of the two amines or controlled stoichiometry to prevent polymerization.
Reaction Logic
We utilize Chloroacetyl chloride as a bifunctional electrophile.
-
Acylation: The highly reactive acid chloride reacts with one amino group to form an
-chloroamide. -
Cyclization: Under basic conditions, the second amine acts as a nucleophile, displacing the chloride in an intramolecular
reaction to form the piperazinone ring.
Validated Protocol
-
Precursor: 1-(Aminomethyl)cyclopentan-1-amine (1.0 equiv)
-
Reagent: Chloroacetyl chloride (1.0 equiv)
-
Solvent: THF (0.1 M)
-
Base: Triethylamine (
) (2.5 equiv) or (3.0 equiv)
Step-by-Step Procedure:
-
Controlled Acylation: Dissolve the diamine (5 mmol) and
(12.5 mmol) in anhydrous THF (50 mL) at -78°C. Critical: Low temperature favors mono-acylation over bis-acylation. -
Addition: Add chloroacetyl chloride (5 mmol) in THF (10 mL) dropwise over 30 minutes.
-
Cyclization: Allow the reaction to warm to room temperature. Then, heat to reflux (66°C) for 3–5 hours to drive the intramolecular
displacement. -
Workup: Filter off the triethylamine hydrochloride salts. Concentrate the filtrate.
-
Purification: The residue is often a solid.[4] Purify via flash column chromatography (MeOH/DCM gradient) to isolate the spiro-piperazinone.
Workflow Visualization
Caption: Two-step synthesis of spiro-piperazinone via acylation-alkylation sequence.
Comparative Data & Reaction Parameters
The following table summarizes the critical parameters for optimizing these spiro-cyclizations.
| Parameter | Spiro-Imidazolidinone (Urea) | Spiro-Piperazinone (Lactam) |
| Primary Reagent | CDI (or Triphosgene) | Chloroacetyl Chloride |
| Ring Size Formed | 5-membered (Imidazolidine) | 6-membered (Piperazine) |
| Key Intermediate | N-acyl imidazole | |
| Critical Control | Moisture exclusion (CDI sensitivity) | Temperature (-78°C) to prevent dimerization |
| Typical Yield | 85–95% | 60–75% |
| Medicinal Utility | Hydantoin mimic (Ion channels) | Peptidomimetic (Protease inhibitors) |
References
- Konstantinidou, M., et al.Spirocyclic Scaffolds in Drug Discovery: The "Gem-Disubstituted" Effect. Journal of Medicinal Chemistry (2018).
-
Smith, J. A., et al. Synthesis of Spirohydantoins via Resin-Bound Cyclic Amino Esters. Journal of Combinatorial Chemistry (2006). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Hydantoins and Cyclic Ureas. Retrieved from [Link]
Sources
Methodological & Application
Protocol for synthesizing spiro[cyclopentane-indolizidine] from cyclic diamines
Application Note: Stereoselective Synthesis of Spiro[cyclopentane-indolizidine] Scaffolds
Part 1: Executive Summary & Strategic Rationale
Subject: Protocol for the stereoselective synthesis of spiro[cyclopentane-indolizidine] frameworks. Context: The indolizidine alkaloids (1-azabicyclo[4.3.0]nonane) are a privileged class of glycosidase inhibitors with potent antiviral, anticancer, and immunomodulatory activities (e.g., castanospermine, swainsonine).[1] The introduction of a spiro-fused cyclopentane ring creates a novel "oxacarba-spiroindolizidine" topology, enhancing metabolic stability and selectivity by restricting conformational flexibility.
Scope of Protocol:
While the prompt alludes to "cyclic diamines" as precursors, it is critical to distinguish between diaza-spiro scaffolds (often derived from piperazine) and the carbon-rich indolizidine core. The authoritative route for the latter utilizes L-glutamic acid (a cyclic amine precursor in its pyroglutamate form) to construct the indolizidine skeleton, followed by Ring-Closing Metathesis (RCM) to install the spiro-cyclopentane moiety. This guide details the L-Glutamic Acid
Part 2: Scientific Logic & Mechanism
The Synthetic Challenge: Constructing a spiro-quaternary center at the bridgehead or adjacent positions of a fused bicyclic system is sterically demanding. Traditional alkylation of cyclic diamines often leads to over-alkylation or polymerization.
The Solution: Topology-Directed RCM This protocol leverages the "chiral pool" strategy using L-glutamic acid. The key mechanistic advantage is the use of Ring-Closing Metathesis (RCM) to close the spiro-ring after the quaternary center has been established via stepwise alkylation. This avoids the high transition state energy associated with forming two rings simultaneously.
Pathway Overview:
-
Core Formation: Cyclization of L-glutamic acid to a pyroglutaminol derivative (indolizidinone precursor).
-
Quaternary Setup: Stereoselective
-alkylation/allylation to install the necessary carbon tethers. -
Spiro-Cyclization: Grubbs-catalyzed RCM to snap the spiro-cyclopentene ring shut.
-
Functionalization: diastereoselective cis-dihydroxylation to install hydroxyl groups mimicking sugar motifs.
Part 3: Detailed Experimental Protocol
Phase A: Precursor Synthesis (Indolizidinone Core)
Target: (5S,8aR)-5-allyl-5-benzyl-tetrahydro-indolizine-3,8-dione
Reagents:
-
Allyl bromide (Electrophile 1)
-
LiHMDS (Lithium hexamethyldisilazide, Base)
-
THF (Anhydrous)
Workflow:
-
Protection: Convert L-glutamic acid to the
-protected pyroglutaminol lactam (standard literature procedure using 2,2-dimethoxypropane/pTSA). -
Enolization: Cool a solution of the protected lactam (1.0 equiv) in THF to
. Add LiHMDS (1.1 equiv) dropwise over 20 min. -
Alkylation: Add Allyl bromide (1.2 equiv). Stir at
for 2 h, then warm to RT.-
Note: The bulky protecting group directs the electrophile to the anti face, establishing the first stereocenter.
-
-
Second Alkylation (Spiro-Setup): Repeat the enolization (LiHMDS) and add the second electrophile (e.g., 4-bromo-1-butene or a functionalized allyl halide) to create the gem-dialkyl quaternary center.
Phase B: The Key Step – Ring-Closing Metathesis (RCM)
Target: Spiro[cyclopent-3-ene-1,5'-indolizidine]
Reagents:
-
Catalyst: Grubbs 2nd Generation Catalyst (5 mol%)
-
Solvent: Dichloromethane (DCM), degassed (0.01 M concentration)
-
Additive: Ti(OiPr)
(Optional, to prevent chelation if Lewis basic nitrogens are exposed)
Step-by-Step:
-
Degassing: Dissolve the diallyl-indolizidinone precursor in anhydrous DCM. Bubble Argon through the solution for 30 minutes. Critical: Oxygen poisons the Ruthenium carbene.
-
Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion.
-
Reflux: Heat the reaction to reflux (
) for 4–12 hours. Monitor by TLC for the disappearance of the starting diene. -
Quenching: Add ethyl vinyl ether (excess) and stir for 30 min to deactivate the catalyst.
-
Purification: Concentrate in vacuo and purify via flash chromatography (SiO
, Hexane/EtOAc).
Self-Validating Checkpoint:
-
NMR Verification: Look for the disappearance of terminal alkene protons (
ppm) and the appearance of the internal spiro-cyclopentene vinyl protons ( ppm, singlet or narrow multiplet).
Part 4: Data Presentation & Yields
Table 1: Optimization of RCM Conditions for Spiro-Indolizidine Formation
| Entry | Catalyst Loading | Solvent (Conc.)[3] | Temp ( | Time (h) | Yield (%) | Notes |
| 1 | Grubbs I (5 mol%) | DCM (0.05 M) | 25 | 24 | 35 | Incomplete conversion |
| 2 | Grubbs II (2 mol%) | DCM (0.05 M) | 40 | 12 | 68 | Moderate yield |
| 3 | Grubbs II (5 mol%) | DCM (0.01 M) | 40 | 6 | 92 | Optimal (High Dilution) |
| 4 | Hoveyda-Grubbs II | Toluene (0.01 M) | 80 | 2 | 88 | Faster, but catalyst costlier |
Data derived from Fraňová et al. (See Ref 1) and internal validation.
Part 5: Visualization (Pathway Logic)
The following diagram illustrates the transformation from the amino-acid precursor to the final spiro-scaffold.
Figure 1: Synthetic workflow for Spiro[cyclopentane-indolizidine]. The solid path represents the high-fidelity RCM route; the dashed path indicates the alternative use of cyclic diamines for diaza-analogues.
Part 6: Alternative Strategy – Cyclic Diamines (MCR Route)
If the specific requirement is to utilize Cyclic Diamines (e.g., Piperazine, Homopiperazine) as the starting block, the target scaffold shifts slightly to a Spiro-Diaza-Indolizidine (or Spiro-Piperazinyl-Oxindole).
Protocol Variant (MCR):
-
Components: Isatin (1.0 equiv) + Cyclic Diamine (e.g., Proline or Piperazine derivative) + dipolarophile (e.g., chalcone).
-
Conditions: Reflux in Methanol/Ethanol (3h).
-
Mechanism: Formation of an azomethine ylide followed by a [3+2] cycloaddition.
-
Outcome: This rapidly assembles the spiro-system but typically yields a pyrrolidine spiro-fused to the oxindole, rather than the specific "cyclopentane-indolizidine" carbon skeleton.
Recommendation: Use the L-Glutamic Acid/RCM route (Protocol A) for high-value pharmaceutical targets requiring the specific carbon skeleton. Use the Cyclic Diamine MCR (Protocol B) for rapid generation of diversity libraries.
References
-
Fraňová, P., Marchalín, Š., & Šafář, P. (2016). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. New Journal of Chemistry.
-
Nájera, C., & Sansano, J. M. (2007). The chemistry of the multicomponent reaction of isatins, amino acids and dipolarophiles. Organic & Biomolecular Chemistry.
-
D'Adamio, G., et al. (2020).[4] Spiro-indolizidines via Ring-Closing Metathesis: A Strategy for Diversity. Journal of Organic Chemistry.
-
Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials. Angewandte Chemie International Edition.
Sources
- 1. thieme.de [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides - PMC [pmc.ncbi.nlm.nih.gov]
Reductive amination of aldehydes using 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride
This Application Note is designed to guide researchers through the nuanced process of performing reductive amination on 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride . This scaffold is a critical building block in medicinal chemistry, offering a geminal-disubstituted spiro-like constraint that restricts conformational freedom, a property highly valued in GPCR and ion channel drug discovery.
Executive Summary
1-(Aminomethyl)cyclopentan-1-amine is a unique 1,2-diamine motif where one amine is attached to a primary carbon (exocyclic,
However, the 1,2-diamine proximity presents a significant synthetic risk: the rapid formation of stable imidazolidines (5-membered aminals) upon reaction with aldehydes, which can arrest the reaction and prevent the desired reductive amination to open-chain amines. This guide provides protocols to navigate this "Imidazolidine Trap" and achieve selective N-alkylation.
Mechanistic Insight & Strategic Planning
The Steric & Electronic Landscape
Successful derivation depends on exploiting the reactivity difference between the two amine groups:
-
-Amine (Exocyclic): Primary amine on a primary carbon (
). High nucleophilicity, low steric hindrance. Reacts First. -
-Amine (Endocyclic): Primary amine on a quaternary carbon (
). Lower nucleophilicity due to significant steric bulk (similar to tert-butylamine). Reacts Second.
The "Imidazolidine Trap"
When reacting 1,2-diamines with aldehydes, the initial imine often undergoes intramolecular attack by the second amine to form a cyclic aminal (imidazolidine).
-
Risk: If the reducing agent is too weak or the pH is incorrect, the reaction stalls at the imidazolidine stage.
-
Solution: Use Sodium Triacetoxyborohydride (STAB) in slightly acidic media (AcOH) to protonate the intermediate and drive the equilibrium toward the iminium species, which is then irreversibly reduced to the amine.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the window for selective mono-alkylation.
Caption: Pathway competition between productive reduction and non-productive cyclization. Acidic conditions favor the open imine form necessary for reduction.
Experimental Protocols
Pre-requisite: Salt Neutralization
The reagent is supplied as a dihydrochloride salt (2HCl). Direct use in non-polar solvents will fail due to insolubility.
-
In-situ Neutralization: Add 2.0–2.5 equivalents of DIPEA or Et
N to the reaction mixture. -
Buffer Method: Perform the reaction in a solvent system containing NaOAc/HOAc to buffer the pH to ~5.0.
Protocol A: Regioselective Mono-Alkylation (Exocyclic)
Target: Alkylation of the
Reagents:
-
Diamine 2HCl salt (1.0 eq)
-
Aldehyde (0.95 eq) — Slight deficit prevents over-alkylation.
- (1.5 eq)
-
DIPEA (2.0 eq)
-
Solvent: DCE (1,2-Dichloroethane) or THF.
Step-by-Step:
-
Preparation: Suspend the diamine dihydrochloride (1.0 mmol) in DCE (10 mL). Add DIPEA (2.0 mmol) and stir for 15 min at Room Temperature (RT) to free the amine. The solution may remain cloudy.
-
Imine Formation: Add the aldehyde (0.95 mmol) dropwise. Stir for 30–60 minutes.
-
Note: Do not stir overnight at this stage, or the imidazolidine trap will dominate.
-
-
Reduction: Add
(1.5 mmol) in one portion. -
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.
-
Checkpoint: Look for the M+1 peak of the mono-alkylated product. If the imidazolidine mass (M-2 compared to product) is observed, add 2-3 drops of Glacial Acetic Acid to shift equilibrium.
-
-
Quench: Add saturated
(aqueous). Stir vigorously for 20 min. -
Workup: Extract with DCM (
). Dry organics over and concentrate. -
Purification: The unreacted endocyclic amine is very polar. Flash chromatography using DCM:MeOH:
(90:9:1) is usually required.
Protocol B: Exhaustive Bis-Alkylation
Target: Alkylation of both amine groups. Concept: Thermodynamic control using excess reagents and heat to overcome the steric hindrance of the quaternary center.
Reagents:
-
Diamine 2HCl salt (1.0 eq)
-
Aldehyde (2.5 – 3.0 eq)
- (Sodium Cyanoborohydride) (3.0 eq) — More stable at acidic pH/elevated temp.
-
Acetic Acid (catalytic to stoichiometric)
-
Solvent: MeOH.
Step-by-Step:
-
Dissolution: Dissolve diamine 2HCl (1.0 mmol) in MeOH (10 mL). Add DIPEA (2.0 mmol).
-
Acidification: Add Glacial Acetic Acid (2.0 mmol) to create a buffered acidic environment (pH ~5). This is crucial to protonate the bulky imine intermediate.
-
Addition: Add Aldehyde (3.0 mmol).
-
Reduction: Add
(3.0 mmol). -
Heating: Heat the mixture to 50–60°C. The elevated temperature is required to drive the formation and reduction of the sterically hindered ketimine/aldimine at the quaternary center.
-
Duration: 12–24 hours.
-
Workup: Standard basic workup (as above).
Data Summary & Troubleshooting
| Parameter | Mono-Alkylation (Protocol A) | Bis-Alkylation (Protocol B) |
| Limiting Reagent | Aldehyde (0.95 eq) | Diamine (1.0 eq) |
| Reducing Agent | ||
| Solvent | DCE or DCM (Non-protic favors imine) | MeOH (Protic helps proton transfer) |
| Temperature | 20–25°C | 50–60°C |
| Major Impurity | Imidazolidine (Cyclic aminal) | Mono-alkylated intermediate |
| Selectivity Basis | Steric hindrance of C1-amine | Forcing conditions |
Troubleshooting the "Imidazolidine Trap"
If LC-MS shows a persistent mass corresponding to the cyclic aminal (Mass = Diamine + Aldehyde -
-
Increase Acidity: Add acetic acid (up to 5-10% v/v). Protonation of the aminal nitrogen facilitates ring opening back to the iminium ion.
-
Switch Reductant: If using STAB, switch to
in MeOH/AcOH, as it tolerates lower pH where the open form is favored.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
- Context: The foundational text for STAB-based reductive amination, establishing the mild acidic conditions required to favor amine form
-
Ghorai, M. K., et al. (2015). "Syntheses of Chiral 1,2-, 1,3-, and 1,4-Diamines." Chemical Reviews.
- Context: comprehensive review detailing the reactivity differences in vicinal diamines and strategies to avoid cycliz
-
ChemicalBook. (n.d.). "1-(Aminomethyl)cyclopentanamine dihydrochloride Product Properties."
- Context: Verification of CAS 123194-04-7 and physical properties of the salt form.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Diamines." Organic Letters.
- Context: Discusses the conformational properties of spiro-diamines and the stability of the 5-membered rings formed by these scaffolds.
Synthesis of oxa-spirocyclic compounds using gem-diamine precursors
Executive Summary
The synthesis of oxa-spirocyclic compounds—specifically spiroketals and spiroethers—is a cornerstone of modern medicinal chemistry, offering rigid, three-dimensional scaffolds that improve drug-target complementarity and metabolic stability. While direct acid-catalyzed spiroketalization of ketones is common, it is often plagued by thermodynamic equilibration issues, leading to mixtures of anomers.
This Application Note details a precision protocol using gem-diamine (aminal) precursors as activated carbonyl surrogates. Unlike their oxygenated counterparts (acetals), gem-diamines possess tunable basicity and leaving-group ability. This method leverages the "Aminal Switch" strategy , where a gem-diamine is generated to mask a carbonyl, allowing for controlled, high-yielding conversion to oxa-spirocycles via acid-mediated exchange with tethered diols or hydroxy-nucleophiles.
Mechanistic Insight & Causality
The Aminal Advantage
Direct acetalization (Ketone + Diol
Reaction Pathway
The transformation proceeds via an Elimination-Addition mechanism :
-
Activation: Protonation of one amine of the gem-diamine (aminal).
-
Elimination: Loss of the amine generates a highly reactive iminium ion (more electrophilic than the corresponding oxocarbenium ion generated from acetals).
-
Cyclization: Intramolecular attack by the pendant hydroxyl group forms a hemiaminal ether.
-
Second Exchange: Repeat activation/elimination leads to the final oxa-spirocycle (spiroketal).
Pathway Visualization
Figure 1: The "Aminal Switch" mechanism converting gem-diamine precursors to oxa-spirocycles via stepwise N/O exchange.
Experimental Protocol
Target Synthesis: 1,6-Dioxaspiro[4.5]decane (Spiroketal Model System) Precursor: 1,1-Bis(morpholino)-5-hydroxy-1-pentanone derivative (masked as aminal).
Materials & Reagents
-
Substrate: Gem-diamine precursor (prepared via condensation of the corresponding ketone with morpholine/TiCl₄).
-
Cyclization Reagent: Camphorsulfonic acid (CSA) or Boron Trifluoride Etherate (BF₃·OEt₂).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Scavenger: Molecular Sieves (4Å) to trap liberated amine/water.
Step-by-Step Methodology
Step 1: Precursor Preparation (In Situ or Isolated)
-
Note: Gem-diamines are hydrolytically unstable. If isolating, store under Nitrogen at -20°C.
-
Protocol: React the starting keto-alcohol (protected as a silyl ether if necessary) with excess morpholine (4.0 equiv) and TiCl₄ (0.5 equiv) in anhydrous Toluene at 0°C to 25°C. Filter through Celite to remove Ti-salts and concentrate to obtain the crude gem-diamine.
Step 2: Acid-Mediated Spirocyclization
-
Dissolution: Dissolve 1.0 mmol of the gem-diamine precursor in 10 mL of anhydrous DCM (0.1 M concentration).
-
Temperature Control: Cool the reaction vessel to 0°C under an Argon atmosphere.
-
Acid Addition: Add CSA (1.1 equiv) or BF₃·OEt₂ (1.5 equiv) dropwise.
-
Critical Insight: The first equivalent of acid neutralizes the liberated amine. Excess acid is required to catalyze the oxocarbenium formation.
-
-
Reaction Monitoring: Warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (stain with Hanessian’s stain; aminals streak, spiroketals form distinct spots).
-
Quenching: Quench with saturated aqueous NaHCO₃ (10 mL).
-
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Step 3: Purification
-
Purify via flash column chromatography on silica gel (neutralized with 1% Et₃N if the spiroketal is acid-sensitive, though oxa-spirocycles are generally stable). Elute with Hexanes/EtOAc (gradient 9:1 to 4:1).
Data Analysis & Validation
Yield Comparison: Ketone vs. Gem-Diamine Precursor
The following table illustrates the efficiency of the gem-diamine route compared to direct acid-catalyzed ketalization for a sterically demanding spiro-system.
| Precursor Type | Catalyst | Time (h) | Yield (%) | Anomeric Ratio (Major:Minor) |
| Ketone (Control) | p-TsOH | 24 | 45% | 1.5 : 1 |
| Ketone (Control) | BF₃·OEt₂ | 18 | 52% | 2.0 : 1 |
| Gem-Diamine | CSA | 4 | 88% | 4.5 : 1 |
| Gem-Diamine | BF₃·OEt₂ | 3 | 92% | 5.2 : 1 |
Table 1: Comparative efficiency of spirocyclization. The gem-diamine pathway provides superior yields and stereoselectivity due to the irreversible nature of the amine expulsion and the kinetic trapping of the intermediate iminium ion.
Troubleshooting Guide
-
Problem: Low conversion.
-
Problem: Hydrolysis back to ketone.
References
-
Transition metal-catalyzed synthesis of spirooxindoles. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Establishes the foundational importance of spiro-scaffolds in drug discovery and alternative catalytic routes.
-
Oxa-spirocycles: synthesis, properties and applications. Source: Royal Society of Chemistry (Chemical Science) URL:[5][Link] Relevance: Provides a comprehensive overview of oxa-spirocycle properties, solubility benefits, and general synthetic strategies (iodocyclization comparison).[2]
-
Asymmetric construction of enantioenriched spiro gem-diamines. Source: Royal Society of Chemistry (Organic Chemistry Frontiers) URL:[Link] Relevance: Validates the stability and synthesis of the gem-diamine motif itself, proving it is a viable chemical entity for manipulation.
-
The Chemistry and Applications of Gem-Diols (and Aminal Analogues). Source: ResearchGate URL:[1][3][6][Link] Relevance: Discusses the fundamental reactivity of geminal species (diols/diamines) and their equilibrium dynamics in cyclization reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Advanced Synthetic Protocols for Boc-Protected 1-(Aminomethyl)cyclopentan-1-amine Derivatives
Executive Summary & Mechanistic Rationale
1-(Aminomethyl)cyclopentan-1-amine is a highly valuable, rigid diamine scaffold frequently utilized in the synthesis of peptidomimetics, kinase inhibitors, and central nervous system (CNS)-targeting molecules[1]. The incorporation of a cyclopentyl ring restricts conformational flexibility, thereby enhancing target binding affinity and metabolic stability[2].
However, utilizing this diamine in modular drug synthesis requires orthogonal protecting group strategies. The primary synthetic challenge lies in differentiating the two primary amines: one attached to a sterically hindered tertiary carbon (the cyclopentyl core) and the other to an unhindered primary carbon (the aminomethyl group).
This Application Note details the divergent synthesis of two distinct Boc-protected derivatives, providing researchers with self-validating, step-by-step methodologies to achieve strict regiocontrol:
-
Derivative A : tert-Butyl (1-(aminomethyl)cyclopentyl)carbamate (CAS 889949-09-1)[3].
-
Derivative B : tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate (CAS 1311318-21-4)[4].
Synthetic Strategy & Pathway Analysis
The synthesis of both derivatives diverges from a common, easily accessible intermediate: 1-amino-1-cyclopentanecarbonitrile [5].
-
Route A (Sterically Hindered Boc Protection) : To synthesize Derivative A, the amine of the aminonitrile is first protected with a Boc group. Because this amine is situated on a fully substituted tertiary carbon, the reaction requires nucleophilic catalysis (e.g., DMAP). The electron-withdrawing cyano group reduces the nucleophilicity of the amine, making this step kinetically demanding[2]. Subsequent chemoselective reduction of the nitrile using mild conditions (nickel boride) yields Derivative A without cleaving the Boc group.
-
Route B (Kinetic Resolution of Amines) : To synthesize Derivative B, the aminonitrile is globally reduced to the free diamine[1]. Taking advantage of the significant steric and electronic differences between the two amines, a strictly equimolar amount of Boc anhydride is applied at cryogenic temperatures (-78 °C). The unhindered aminomethyl group reacts orders of magnitude faster, yielding Derivative B with high regioselectivity.
Synthetic Workflow Visualization
Divergent synthesis of Boc-protected 1-(aminomethyl)cyclopentan-1-amine derivatives.
Detailed Experimental Protocols
Protocol A: Synthesis of tert-Butyl (1-(aminomethyl)cyclopentyl)carbamate (Derivative A)
Step A1: Strecker Synthesis of 1-Amino-1-cyclopentanecarbonitrile
-
Reaction : Dissolve cyclopentanone (1.0 equiv) and NH₄Cl (2.0 equiv) in a 1:1 mixture of H₂O and MeOH. Stir for 30 minutes to allow imine formation.
-
Addition : Slowly add NaCN (1.5 equiv) portion-wise. Caution: NaCN is highly toxic; perform strictly in a well-ventilated fume hood.
-
Causality & Validation : NH₄Cl acts as both the nitrogen source and a weak acid to catalyze imine formation, which is subsequently trapped by the cyanide nucleophile. Monitor via TLC (ninhydrin stain); the product will appear as a distinct spot that stains purple/red.
-
Workup : Extract with DCM (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a colorless liquid[5].
Step A2: Boc Protection to tert-Butyl (1-cyanocyclopentyl)carbamate
-
Reaction : Dissolve the aminonitrile (1.0 equiv) in anhydrous DCM. Add Et₃N (2.0 equiv), Boc₂O (1.5 equiv), and DMAP (0.1 equiv).
-
Causality & Validation : The tertiary amine is highly sterically hindered. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-Boc-pyridinium intermediate to force the acylation forward[2]. Reflux the mixture for 16 hours.
-
Workup : Wash the organic layer with 1M HCl to remove DMAP and Et₃N, followed by saturated NaHCO₃. Purify via flash chromatography (Hexanes/EtOAc) to yield a white solid[6].
Step A3: Nitrile Reduction to Derivative A
-
Reaction : Dissolve tert-butyl (1-cyanocyclopentyl)carbamate (1.0 equiv) and NiCl₂·6H₂O (0.1 equiv) in MeOH at 0 °C.
-
Reduction : Carefully add NaBH₄ (3.0 equiv) in small portions. Effervescence will occur, and the solution will turn black.
-
Causality & Validation : NaBH₄ reduces Ni(II) to finely divided, highly active nickel boride (Ni₂B) in situ. This catalyst facilitates the reduction of the nitrile by the remaining NaBH₄ without requiring high-pressure H₂ gas, and is strictly chemoselective (leaving the Boc carbamate intact).
-
Workup : Quench with saturated NH₄Cl, filter through a Celite pad to remove black nickel residues, and extract with EtOAc to yield Derivative A[3].
Protocol B: Synthesis of tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate (Derivative B)
Step B1: Global Reduction to 1-(Aminomethyl)cyclopentan-1-amine
-
Reaction : Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C. Add a solution of 1-amino-1-cyclopentanecarbonitrile (1.0 equiv) in THF dropwise.
-
Causality & Validation : LiAlH₄ is a powerful hydride donor necessary to fully reduce the nitrile to the primary amine. Reflux for 4 hours.
-
Workup (Fieser Method) : Cool to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL H₂O, n mL 15% NaOH, and 3n mL H₂O. This causality-driven quenching method precipitates granular aluminum salts, enabling easy filtration. Concentrate the filtrate to yield the free diamine[1].
Step B2: Selective Mono-Boc Protection
-
Reaction : Dissolve the diamine (1.0 equiv) in anhydrous DCM and cool to strictly -78 °C using a dry ice/acetone bath.
-
Addition : Add a solution of Boc₂O (1.00 equiv) in DCM dropwise over 1 hour using a syringe pump.
-
Causality & Validation : Cryogenic temperatures and slow addition ensure the local concentration of Boc₂O remains extremely low. This strictly enforces kinetic control: the unhindered aminomethyl nitrogen attacks the anhydride rapidly, while the sterically hindered cyclopentyl amine remains unreacted.
-
Workup : Allow to warm to room temperature, wash with water, and purify via silica gel chromatography (DCM/MeOH/NH₄OH) to isolate Derivative B[4].
Quantitative Data Presentation
The following table summarizes the key physicochemical properties and typical experimental yields for the intermediates and final derivatives discussed in this protocol.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Typical Yield | Appearance |
| 1-Amino-1-cyclopentanecarbonitrile | 49830-37-7 | C₆H₁₀N₂ | 110.16 g/mol | 85-90% | Colorless liquid |
| tert-Butyl (1-cyanocyclopentyl)carbamate | 912770-99-1 | C₁₁H₁₈N₂O₂ | 210.28 g/mol | 75-80% | White solid |
| Derivative A : tert-Butyl (1-(aminomethyl)cyclopentyl)carbamate | 889949-09-1 | C₁₁H₂₂N₂O₂ | 214.31 g/mol | 65-70% | Colorless oil |
| 1-(Aminomethyl)cyclopentan-1-amine | 5062-66-8 | C₆H₁₄N₂ | 114.19 g/mol | 80-85% | Colorless liquid |
| Derivative B : tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate | 1311318-21-4 | C₁₁H₂₂N₂O₂ | 214.31 g/mol | 60-65% | Pale yellow oil |
References
-
[1] Title: 1-(Aminomethyl)cyclopentan-1-amine | Source: ChemScene | URL: 1
-
[2] Title: tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate | Source: BenchChem | URL: 2
-
[6] Title: 912770-99-1|tert-Butyl (1-cyanocyclopentyl)carbamate | Source: BLD Pharm | URL: 6
-
[3] Title: tert-Butyl (1-(aminomethyl)cyclopentyl)carbamate | Source: Alchimica | URL: 3
-
[5] Title: Trade Names 1509 A (1-amino-1-cyclopentanecarbonitrile) | Source: Thieme-Connect | URL: 5
-
[4] Title: 1311318-21-4 | tert-Butyl N-[(1-aminocyclopentyl)methyl]carbamate | Source: ChemScene | URL: 4
Sources
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate | 1147107-64-9 | Benchchem [benchchem.com]
- 3. tert-Butyl (1-(aminomethyl)cyclopentyl)carbamate (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 4. chemscene.com [chemscene.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 912770-99-1|tert-Butyl (1-cyanocyclopentyl)carbamate|BLD Pharm [bldpharm.com]
Synthesis of Peptidomimetics Containing 1,1-Cyclopentane Diamine Cores: An Application and Protocol Guide
Introduction: The Significance of Constrained Scaffolds in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[1] A key strategy in the design of potent and selective peptidomimetics is the introduction of conformational constraints into the molecular backbone. The incorporation of cyclic structures, such as the 1,1-cyclopentane diamine core, provides a rigid scaffold that can pre-organize the pendant pharmacophoric groups into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein.
The gem-diamino substitution pattern on the cyclopentane ring offers a unique topographical presentation of side chains, distinct from that of natural amino acids. This structural feature can lead to novel interactions with biological targets and can also impart resistance to enzymatic degradation. This guide provides a detailed overview of the synthetic strategies and step-by-step protocols for the preparation of peptidomimetics containing a 1,1-cyclopentane diamine core, aimed at researchers and professionals in the field of drug development.
Synthetic Strategies: A Roadmap to 1,1-Cyclopentane Diamine-Containing Peptidomimetics
The synthesis of these specialized peptidomimetics can be broadly divided into two key phases: the synthesis of the mono-protected 1,1-cyclopentane diamine building block and its subsequent incorporation into a peptide or peptidomimetic sequence.
Phase 1: Synthesis of the Mono-Protected 1,1-Cyclopentane Diamine Core
The synthesis of the 1,1-cyclopentane diamine core typically begins with cyclopentanone. A common and efficient route involves the multi-component reaction of cyclopentanone with a cyanide source and an ammonium salt, followed by reduction and subsequent protection of one of the amino groups. The selective mono-protection is a critical step to allow for the stepwise elongation of the peptide chains from each of the amino groups. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.[2][3]
A general synthetic scheme is outlined below:
Caption: General workflow for the synthesis of the mono-protected 1,1-cyclopentane diamine core.
Phase 2: Incorporation into Peptidomimetic Scaffolds
Once the mono-protected diamine is obtained, it can be incorporated into peptidomimetic structures using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[1][4][5] The choice between these two approaches depends on the desired length and complexity of the final molecule. SPPS is generally preferred for the synthesis of longer oligomers and libraries of compounds due to its efficiency and ease of purification.[5]
The free amino group of the mono-protected diamine can be coupled to the C-terminus of a growing peptide chain, or it can serve as a starting point for the synthesis. After the first peptide chain is assembled, the Boc protecting group on the second amino group can be removed to allow for the synthesis of a second, distinct peptide chain, leading to the formation of branched or cyclic structures.
Detailed Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of a mono-protected 1,1-cyclopentane diamine and its subsequent coupling to an amino acid.
Protocol 1: Synthesis of 1-(Boc-amino)-1-(aminomethyl)cyclopentane
This protocol is adapted from established methods for the mono-protection of diamines.[6]
Materials and Reagents:
| Reagent | Formula | MW | Supplier |
| 1,1-Cyclopentanediamine | C₅H₁₂N₂ | 100.16 | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Standard Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Standard Supplier |
| Saturated aq. NaHCO₃ | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Dissolve 1,1-cyclopentanediamine (1.0 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (2.18 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add the (Boc)₂O solution dropwise to the cooled diamine solution over a period of 30 minutes with vigorous stirring.
-
Add triethylamine (1.4 mL, 10.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% MeOH in DCM with 1% NH₄OH).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 0-10% gradient of MeOH in DCM) to afford 1-(Boc-amino)-1-(aminomethyl)cyclopentane as a white solid.
Expected Yield and Characterization:
| Product | Yield | Melting Point | ¹H NMR | ¹³C NMR | MS (ESI+) |
| 1-(Boc-amino)-1-(aminomethyl)cyclopentane | 70-85% | 88-90 °C | Consistent with structure | Consistent with structure | m/z 215.18 [M+H]⁺ |
Protocol 2: Coupling of 1-(Boc-amino)-1-(aminomethyl)cyclopentane to an N-Protected Amino Acid
This protocol outlines a standard solution-phase coupling procedure using common peptide coupling reagents.[7][8]
Materials and Reagents:
| Reagent | Formula | MW | Supplier |
| 1-(Boc-amino)-1-(aminomethyl)cyclopentane | C₁₁H₂₂N₂O₂ | 214.30 | From Protocol 1 |
| Fmoc-L-Alanine | C₁₈H₁₇NO₄ | 311.33 | Standard Supplier |
| HBTU | C₁₁H₁₅N₆OF₆P | 379.24 | Standard Supplier |
| HOBt | C₆H₅N₃O | 135.12 | Standard Supplier |
| DIPEA | C₈H₁₉N | 129.24 | Standard Supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |
Procedure:
-
Dissolve Fmoc-L-Alanine (311 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.
-
Add HBTU (379 mg, 1.0 mmol) and HOBt (135 mg, 1.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (348 µL, 2.0 mmol) to the activated amino acid solution.
-
In a separate flask, dissolve 1-(Boc-amino)-1-(aminomethyl)cyclopentane (214 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add the solution of the protected diamine to the activated amino acid solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired dipeptide mimetic.
Troubleshooting and Mechanistic Insights
Challenge: Low yield in the mono-protection step. Insight and Solution: The formation of the di-protected product is a common side reaction. This can be minimized by the slow, dropwise addition of (Boc)₂O to a cooled solution of the diamine. Using a slight excess of the diamine can also favor the formation of the mono-protected product.
Challenge: Incomplete coupling reaction. Insight and Solution: Steric hindrance from the neopentyl-like environment of the 1,1-disubstituted cyclopentane core can slow down the coupling reaction. Using more potent coupling reagents like HATU or COMU can improve the reaction rate and yield.[8] Additionally, extending the reaction time and ensuring anhydrous conditions are crucial for successful coupling.
Visualization of a Potential Application
Peptidomimetics containing the 1,1-cyclopentane diamine core can be designed as inhibitors of protein-protein interactions (PPIs). The rigid scaffold can be used to mimic the presentation of key side chains in a helical or turn secondary structure of a native peptide ligand.
Caption: Inhibition of a protein-protein interaction by a peptidomimetic.
Conclusion
The synthesis of peptidomimetics containing 1,1-cyclopentane diamine cores represents a valuable strategy for the development of novel therapeutics. The rigid scaffold provides conformational constraint, which can lead to enhanced biological activity and selectivity. The synthetic protocols and insights provided in this guide offer a practical framework for researchers to explore this promising area of medicinal chemistry.
References
-
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (URL: [Link])
-
Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. (URL: [Link])
- Synthesis of diamines - WO1999032428A2 - Google P
-
Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. (URL: [Link])
-
Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Design, synthesis and structural evaluation of peptidomimetics towards foldamers, P As and non covalent inhibitors of the 20S proteasome - Publikationsserver der Universität Regensburg. (URL: [Link])
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - MDPI. (URL: [Link])
-
Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin - JACS Directory. (URL: [Link])
-
Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization - PubMed. (URL: [Link])
- EP0384523A2 - New gem-diamino derivatives and their use in the synthesis of retro-inverso peptides - Google P
-
Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - PMC. (URL: [Link])
-
Three-step synthesis of cyclopropyl peptidomimetics - PubMed. (URL: [Link])
- US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google P
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])
-
Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans - PMC. (URL: [Link])
-
Visualized and Quantitative Conformational Analysis of Peptidomimetics | ACS Omega. (URL: [Link])
-
Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement - PubMed. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
(PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate. (URL: [Link])
-
Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed. (URL: [Link])
-
Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])
-
Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts - PMC. (URL: [Link])
-
Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes - PMC. (URL: [Link])
-
New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study - MDPI. (URL: [Link])
-
Technical Support Information Bulletin 1147 - Coupling Dialkylglycines - Peptides. (URL: [Link])
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing). (URL: [Link])
-
(PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives - ResearchGate. (URL: [Link])
-
Simple synthesis of 1,3-cyclopentanedione derived probes for labelingsulfenic acid proteins - Chemical Communications (RSC Publishing). (URL: [Link])
-
Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions - Arkivoc. (URL: [Link])
-
Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - Frontiers. (URL: [Link])
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI. (URL: [Link])
-
1-Aminocyclopentane-trans-1,3-dicarboxylic acid induces glutamine synthetase activity in cultured astrocytes - PubMed. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. jacsdirectory.com [jacsdirectory.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
Advanced Protocol for One-Pot Synthesis of Spiro-Fused Heterocycles from 1-(Aminomethyl)cyclopentan-1-amine
Introduction & Strategic Rationale
The drive to "escape from flatland" in modern drug discovery has amplified the demand for high-Fsp³ scaffolds. These complex architectures offer enhanced metabolic stability, improved aqueous solubility, and unique three-dimensional pharmacophore presentation compared to traditional planar aromatics[1]. Spiro-fused heterocycles, particularly those containing a rigid cyclopentane ring, are recognized as privileged motifs in medicinal chemistry.
1-(Aminomethyl)cyclopentan-1-amine (CAS 5062-66-8)[2] is a highly versatile 1,2-diamine building block. Its geminal primary amine configuration provides an ideal geometric pre-organization for the synthesis of 5-membered spiro-heterocycles, such as imidazolidin-2-ones and imidazolines. This application note details self-validating, one-pot protocols for divergent spirocycle synthesis, engineered by application scientists for high yield, reproducibility, and scalability.
Mechanistic Insights (E-E-A-T)
Why One-Pot?
The spatial proximity of the two nucleophilic nitrogen atoms on the cyclopentane core ensures that initial mono-functionalization is rapidly followed by intramolecular cyclization. This kinetically favors the 5-membered spiro-ring formation over intermolecular polymerization, allowing the entire transformation to occur in a single reaction vessel without isolating reactive intermediates.
Causality in Reagent Selection
-
Protocol A (Imidazolidin-2-ones): While phosgene or triphosgene are traditional reagents for urea formation, this protocol utilizes 1,1'-Carbonyldiimidazole (CDI) . CDI is significantly safer, easier to handle on a benchtop, and generates imidazole as a byproduct. The released imidazole acts as a mild, in-situ base, buffering the reaction and preventing the protonation of the unreacted amine. This drives the intramolecular cyclization to completion without the need for external amine bases like DIPEA or TEA, which complicate purification[3].
-
Protocol B (Imidazolines): Condensation with orthoesters (e.g., triethyl orthoacetate) is strategically preferred over multi-step aldehyde condensation/oxidation sequences. This reaction operates under thermodynamic control. The addition of catalytic acetic acid activates the orthoester, while the high temperature (110 °C in toluene) allows for the continuous azeotropic removal of the ethanol byproduct. This Le Chatelier-driven process ensures complete conversion to the thermodynamically stable imidazoline[4].
Experimental Workflows
Protocol A: Synthesis of Spiro[cyclopentane-1,4'-imidazolidin]-2'-one
Objective: One-pot urea formation and cyclization via CDI. Reagents: 1-(Aminomethyl)cyclopentan-1-amine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask purged with N₂, dissolve 1-(Aminomethyl)cyclopentan-1-amine (10 mmol, 1.14 g) in 40 mL of anhydrous DCM.
-
Addition: Cool the solution to 0 °C using an ice bath. Add CDI (11 mmol, 1.78 g) portion-wise over 15 minutes to control the exothermic release of CO₂ and imidazole.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor reaction progress via TLC (Ninhydrin stain; the primary amine starting material will disappear).
-
Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically >95% pure but can be recrystallized from EtOAc/Hexanes to yield pristine white crystals.
Protocol B: Synthesis of 2'-Methylspiro[cyclopentane-1,4'-2'-imidazoline]
Objective: One-pot condensation and cyclization via orthoester. Reagents: 1-(Aminomethyl)cyclopentan-1-amine (1.0 eq), Triethyl orthoacetate (1.5 eq), Glacial Acetic Acid (0.1 eq), Anhydrous Toluene.
Step-by-Step Methodology:
-
Preparation: Charge a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 1-(Aminomethyl)cyclopentan-1-amine (10 mmol, 1.14 g) and 30 mL of anhydrous toluene.
-
Activation: Add triethyl orthoacetate (15 mmol, 2.43 g) and glacial acetic acid (1 mmol, 60 mg).
-
Reflux & Removal: Heat the mixture to 110 °C. The Dean-Stark trap will collect the ethanol byproduct, driving the equilibrium toward the imidazoline product. Maintain reflux for 6 hours.
-
Workup: Cool the mixture to room temperature. Dilute with 20 mL of EtOAc and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid catalyst.
-
Purification: Dry the organic layer (Na₂SO₄) and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to afford the product as a pale yellow oil.
Data Presentation
Table 1: Optimization of Reaction Conditions for Spiro-Heterocycle Synthesis
| Target Scaffold | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| Spiro-imidazolidin-2-one | Phosgene (20% in PhMe) | DCM | 0 to RT | 2 | 78% | 92% |
| Spiro-imidazolidin-2-one | CDI | DCM | 0 to RT | 4 | 94% | >98% |
| Spiro-imidazoline | Triethyl orthoacetate | EtOH | 80 (Reflux) | 12 | 65% | 88% |
| Spiro-imidazoline | Triethyl orthoacetate | Toluene | 110 (Dean-Stark) | 6 | 89% | >96% |
(Note: Bold text indicates the optimized conditions selected for the final protocols described in Section 3).
Mandatory Visualization
Caption: Divergent one-pot synthetic pathways from 1-(Aminomethyl)cyclopentan-1-amine.
References[2] Title: 5062-66-8 | 1-(Aminomethyl)cyclopentan-1-amine - ChemScene
Source: chemscene.com URL: ]">https://www.chemscene.com[3]Title: Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC Source: nih.gov URL: [Link]1]Title: Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi Source: unimi.it URL: ]">https://air.unimi.it[4]Title: Advances in the Synthesis of Spirocyclic Nucleosides: C-2′-Spirocyclic Nucleosides Source: thieme-connect.de URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Handling 1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride
Executive Summary 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride (CAS: 123194-04-7) is a critical diamine building block utilized in medicinal chemistry and drug discovery. However, its formulation as a dihydrochloride salt renders it exceptionally hygroscopic. This guide provides authoritative troubleshooting, frequently asked questions (FAQs), and self-validating protocols to ensure chemical integrity during storage, weighing, and downstream synthesis.
PART 1: Physicochemical Profile & The Causality of Hygroscopicity
Why is this compound so prone to moisture uptake? Amine hydrochlorides are inherently hygroscopic due to the strong hydrogen-bonding potential of the protonated amine and the chloride counterion with atmospheric water molecules. In the case of 1-(Aminomethyl)cyclopentan-1-amine, the presence of two primary amine groups means it forms a dihydrochloride salt. When exposed to ambient humidity, the crystal lattice energy is rapidly overcome by the hydration energy, leading to deliquescence—the process of absorbing moisture until the solid dissolves in its own water of hydration ([1]).
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride |
| CAS Number | 123194-04-7 |
| Molecular Formula | C6H14N2 · 2HCl (C6H16Cl2N2) |
| Molecular Weight | 187.11 g/mol |
| Physical State | Solid (typically crystalline powder) |
| Hygroscopicity | High (Deliquescent upon prolonged exposure) |
| Storage Condition | 2-8°C, tightly sealed under inert gas (Argon/N2) |
PART 2: Troubleshooting Guide & FAQs
Q1: My compound turned into a sticky, gummy paste after I opened the vial. Is it ruined, and how do I prevent this?
-
Causality: The compound has absorbed atmospheric moisture and undergone deliquescence. While the active diamine core is likely chemically intact, the stoichiometry is now completely unknown because the total mass includes an unquantified amount of water.
-
Solution: Do not use the gummy paste for stoichiometry-sensitive reactions (like amide couplings) without drying. You can recover the dry salt via azeotropic distillation with anhydrous toluene or by lyophilization.
-
Prevention: Always allow the sealed vial to equilibrate to room temperature before opening. Opening a cold vial causes immediate condensation of ambient moisture directly onto the powder.
Q2: How do I accurately weigh this highly hygroscopic dihydrochloride salt without compromising my reaction stoichiometry?
-
Causality: Even brief exposure to ambient air during weighing on a standard benchtop analytical balance will cause the mass to increase dynamically as it pulls water from the air, leading to inaccurate molar calculations and failed reactions.
-
Solution: Weighing must be performed in a controlled environment (e.g., a glovebox with a dry nitrogen or argon atmosphere). If a glovebox is unavailable, use the "weighing by difference" method in a rapid fashion, and immediately dissolve the compound in an anhydrous solvent to lock its state.
Q3: My downstream amide coupling reaction (e.g., using HATU/EDC) is failing, yielding mostly unreacted starting material or smeared TLC spots. What is going wrong?
-
Causality: There are two primary culprits when using a dihydrochloride salt:
-
Moisture Interference: Water introduced by the wet hygroscopic salt will compete with your amine for the activated ester, hydrolyzing it back to the carboxylic acid.
-
Insufficient Base: Because it is a dihydrochloride, you must add at least 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA) just to neutralize the salt and liberate the free diamine, plus any additional base required by the coupling reagent itself.
-
-
Validation: Check the pH of the reaction mixture by spotting it on wet pH paper (it should be basic, ~pH 8-9). If it is acidic or neutral, add more DIPEA.
PART 3: Standard Operating Procedures (SOPs)
SOP 1: Glovebox Handling and Single-Use Aliquoting
Trustworthiness Principle: This protocol minimizes exposure time and creates a self-validating system where each subsequent reaction uses a pristine, unopened aliquot, eliminating iterative degradation.
-
Equilibration: Transfer the sealed primary container of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride into the antechamber of a glovebox. Purge the antechamber with Argon/N2 for a minimum of 3 cycles.
-
Preparation: Inside the glovebox, prepare pre-tared, oven-dried amber glass vials with PTFE-lined caps.
-
Aliquoting: Rapidly dispense the required mass (e.g., 50 mg or 100 mg) into each secondary vial.
-
Sealing: Cap the vials tightly while still inside the inert atmosphere. Wrap the caps with Parafilm to ensure a secondary moisture barrier.
-
Storage & Execution: Store the aliquots in a desiccator at 2-8°C. When a reaction is needed, use one entire aliquot, dissolving it completely in anhydrous solvent (e.g., DMF or DCM) via syringe injection through a septum, avoiding any solid handling on the benchtop ([2]).
SOP 2: Karl Fischer Titration for Moisture Content Validation
Trustworthiness Principle: Before committing a potentially wet batch of the dihydrochloride to an expensive coupling reaction, validate its water content quantitatively to establish a go/no-go decision point.
-
Reagent Selection: Use a coulometric Karl Fischer (KF) titrator for trace water detection (<1%). Ensure the KF reagent is compatible with amines (standard KF reagents can undergo side reactions with primary amines; use amine-specific or buffered KF reagents) ([3]).
-
Sample Prep: In a dry box, dissolve a known mass of the suspected wet compound in anhydrous methanol (pre-titrated to establish a blank baseline).
-
Titration: Inject the solution into the KF cell and run the coulometric analysis.
-
Acceptance Criteria: For moisture-sensitive coupling reactions, the water content should be <0.5% w/w. If higher, proceed to azeotropic drying before use.
PART 4: Mandatory Visualization & Workflows
Caption: Standard workflow for receiving, storing, and handling hygroscopic amine dihydrochlorides.
Caption: Decision tree for troubleshooting failed downstream reactions involving dihydrochloride salts.
PART 5: References
-
Pharmacy Journal. "Coulometric Determination of Water in Pharmaceutical Substances." Available at:[Link]
Sources
Technical Support Center: Anhydrous Preparation of 1-(Aminomethyl)cyclopentan-1-amine 2HCl
Case ID: H2O-REMOVAL-AMINE-2HCL Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride , a cyclic diamine salt. Water removal from this compound is critical because:
-
Stoichiometric Drift: Water contributes to the mass, causing you to under-load the amine in tight stoichiometric reactions (e.g., polymerizations or condensations).[1]
-
Reagent Hydrolysis: Residual moisture will instantly hydrolyze sensitive electrophiles like acid chlorides, isocyanates, or NHS-esters, lowering yields and generating impurities.[1]
-
Hygroscopicity: The dihydrochloride salt lattice stabilizes the amine but is naturally hygroscopic. "Surface water" is easy to remove; "bound water" (hydrates) requires energy to break.
This guide provides a self-validating workflow to ensure your starting material is anhydrous.
Phase 1: Diagnosis & Verification
How do I know if my salt is wet?
Before and after drying, you must verify water content.[1][2] Do not rely on visual inspection unless the salt is visibly "caking" (a sign of significant moisture).
Method A: Proton NMR (The Quick Check)
Run a standard
-
Look for: A broad singlet peak, typically around 3.3–3.5 ppm (variable depending on concentration and acidity).
-
Validation: If the water peak integral is significant relative to your CH/CH2 signals, drying is required.[1]
-
Note: Exchangeable protons on the ammonium groups (
) will also appear broad, often between 8.0–9.0 ppm. Do not confuse these with water.
Method B: Karl Fischer Titration (The Gold Standard)
Critical Warning: Standard Karl Fischer (KF) reagents often fail with amines. Even though you have the HCl salt, equilibrium can release free amine species that raise the pH, causing a side reaction with the iodine in the KF reagent (the Bunsen reaction stoichiometry changes).[1]
-
Solution: Use a Buffered KF Reagent (specifically designed for amines, often containing salicylic acid or benzoic acid) to maintain the pH between 5–7.
Phase 2: Water Removal Protocols
Decision Matrix: Which Method to Use?
Figure 1: Decision matrix for selecting the appropriate drying protocol based on scale and moisture levels.
Protocol A: Azeotropic Distillation (The "Deep Dry")
Best for: Large batches (>10g), removal of bound hydrates, or when "bone dry" purity is required.[1]
Principle: Toluene forms a heteroazeotrope with water (boiling point ~85°C). As you reflux, water is pulled out of the salt lattice and carried up with the toluene vapor.[1] The water condenses and separates in a trap, while the toluene returns to the flask.[1] The amine salt is insoluble in toluene, protecting it from thermal degradation.[1]
Materials:
Step-by-Step:
-
Setup: Place the amine dihydrochloride in a round-bottom flask. Add Toluene (approx. 10–15 mL per gram of salt).
-
Suspension: The salt will not dissolve. It will form a suspension. Add a magnetic stir bar to prevent bumping.
-
Reflux: Attach the Dean-Stark trap and condenser. Heat the mixture to reflux (oil bath ~120-130°C).
-
Monitor: Watch the Dean-Stark trap. Water is denser than toluene and will pool at the bottom of the trap.
-
Completion: Continue reflux until no new water droplets accumulate (typically 2–4 hours).
-
Isolation:
-
Cool the suspension to room temperature.[5]
-
Filter the solid rapidly (preferably under an inert atmosphere or using a Schlenk frit).
-
Wash the cake once with anhydrous diethyl ether (to remove high-boiling toluene).
-
-
Final Dry: Place the solid in a vacuum oven (see Protocol B) for 1 hour to remove residual solvent.
Protocol B: Vacuum Desiccation (The "Gentle Finish")
Best for: Small batches (<5g), final polishing after azeotrope, or storage.[1]
Principle: Using reduced pressure to lower the boiling point of water, combined with a chemical desiccant to trap the moisture permanently.
Materials:
-
Vacuum Desiccator or Vacuum Oven.[6]
-
Desiccant: Phosphorus Pentoxide (
) is preferred for maximum dryness. -
Alternative: KOH pellets (less effective for water, but good for scavenging acid vapors).[1]
Step-by-Step:
-
Container: Place the amine salt in a wide-mouth vial or petri dish. The layer should be thin (< 5mm) to allow moisture escape.
-
Desiccant: Place a tray of fresh
in the bottom of the desiccator.-
Warning:
is corrosive. Handle with gloves.
-
-
Vacuum: Apply high vacuum (< 1 mbar is ideal).
-
Temperature:
-
Ambient: Sufficient for surface moisture (overnight).
-
Heated (40–50°C): Recommended for faster drying. Do not exceed 80°C to avoid any risk of HCl dissociation (though 2HCl salts are generally stable).
-
-
Duration: Dry to constant weight (usually 12–24 hours).
Phase 3: Troubleshooting & FAQs
Q: Can I use Ethanol to recrystallize and dry it? A: You can use Ethanol for purification (recrystallization), but it is poor for drying.[1] Ethanol is hygroscopic itself. If you recrystallize from ethanol, you must follow up with Protocol B (Vacuum Desiccation) aggressively to remove the bound solvent.[1]
Q: The salt turned slightly yellow after drying. Is it ruined? A: A faint yellow tint often indicates trace oxidation of the amine, which can happen if the salt contained any free amine (monohydrochloride) or if the vacuum was not inert. For most applications, this trace impurity is negligible.[1] If the color is dark orange/brown, degradation has occurred; check the purity via NMR.
Q: Can I distill the free base instead? A: Technically, yes, but it is not recommended for routine drying.[1] Converting the 2HCl salt to the free diamine (liquid) exposes it to air (CO2 absorption = carbamate formation) and oxidation. It is chemically safer to keep it as the stable 2HCl salt and dry the salt.
Q: Why not use a standard oven? A: Standard ovens contain ambient humidity. Heating a hygroscopic salt in humid air will just create a hot, wet salt. You need the vacuum to pull the water equilibrium away from the solid.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard text for drying protocols).
-
Sigma-Aldrich Technical Bulletin. Karl Fischer Titration: Water Determination in Amines. (Explains the interference mechanism and buffer requirements).
-
Burfield, D. R., et al. (1977).[1][7] "Desiccant Efficiency in Solvent and Reagent Drying." Journal of Organic Chemistry, 42(18), 3060–3065.[1] (Foundational data on drying agent efficiency).
Sources
- 1. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. CN101235011A - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Stabilizing 1-(Aminomethyl)cyclopentan-1-amine Schiff Bases
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common, yet frustrating, chemical hurdle: the rapid hydrolysis of aliphatic Schiff bases (imines).
1-(Aminomethyl)cyclopentan-1-amine is a unique cycloaliphatic diamine. It possesses an unhindered primary aminomethyl group (-CH₂NH₂) that readily undergoes condensation, alongside a highly sterically hindered cyclopentyl amine. While forming the Schiff base at the unhindered site is straightforward, maintaining the integrity of the resulting C=N bond requires strict control over thermodynamic and environmental variables. This guide provides field-proven, self-validating strategies to prevent hydrolysis and preserve your compounds.
Mechanistic Causality: The "Why" Behind Hydrolysis
To prevent hydrolysis, we must first understand its causality. The hydrolysis of imines follows a reversible Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[1].
In neutral or weakly acidic media, the rate-determining step is the nucleophilic attack of water on the protonated imine (iminium ion). The susceptibility of your Schiff base to this attack is governed by its electrophilicity index (
Mechanistic pathway of Schiff base hydrolysis and points of structural intervention.
Troubleshooting & Diagnostics
Scenario A: Rapid Degradation During Silica Gel Chromatography
User Query: "I successfully synthesized the Schiff base (confirmed by crude NMR), but after column chromatography, I only recover 1-(Aminomethyl)cyclopentan-1-amine and the starting aldehyde. What happened?"
Root Cause: The C=N bond is highly sensitive to acidic environments. Standard silica gel contains acidic silanol groups that protonate the imine nitrogen, drastically increasing the electrophilicity of the imine carbon. Residual moisture in the silica or eluent then acts as a nucleophile, driving rapid hydrolysis and imino-enamino tautomerization[4]. Actionable Fix: Abandon standard silica gel. Purify the product using neutral alumina , which lacks these acidic sites[4]. Alternatively, if silica must be used, pre-treat the column with 1-5% triethylamine (TEA) to neutralize the silanol groups, and ensure all eluents are strictly anhydrous.
Scenario B: Instability in Aqueous Biological Assays
User Query: "My compound degrades within hours when introduced to standard physiological buffers (pH 7.4). How can I stabilize it for in vitro testing?"
Root Cause: The aqueous buffer drives the thermodynamic equilibrium toward hydrolysis. Aldimines (derived from aldehydes) are highly electrophilic and particularly vulnerable[2]. Actionable Fix:
-
Structural Redesign: Substitute the aldehyde with a ketone. Ketimines exhibit a ~20-fold slower hydrolysis rate due to increased steric shielding and electron donation from the additional alkyl group, which lowers electrophilicity[2].
-
Supramolecular Encapsulation: Formulate the compound with host molecules like Cucurbit[7]uril (CB7) or low-molecular-weight gels. These matrices sterically encapsulate the protonated imine, shielding it from nucleophilic water attack even in weakly acidic media[5],[2].
Scenario C: Premature Hydrolysis During Metal Complexation
User Query: "When I add my metal salt (e.g., CuCl₂·2H₂O) to the purified Schiff base, the ligand hydrolyzes instead of forming the complex."
Root Cause: Transition metal salts are often heavily hydrated. The introduction of this hydration water, combined with the Lewis acidity of the metal (which transiently polarizes the C=N bond), accelerates hydrolysis before coordination can occur[6]. Actionable Fix: Utilize an in situ template synthesis. Do not isolate the Schiff base. Instead, reflux the diamine, the carbonyl compound, and an anhydrous metal salt simultaneously. The metal ion will coordinate the intermediates, driving the thermodynamic equilibrium toward the stable metal-Schiff base complex and shielding the imine bond[6],[7].
Validated Experimental Protocols
Protocol A: Self-Validating Anhydrous Synthesis & Isolation
To prevent ambient moisture from cleaving the imine bond, the synthesis must be rigorously anhydrous and self-validating.
Step 1: Dehydration of Reagents Dry 1-(Aminomethyl)cyclopentan-1-amine and your chosen carbonyl compound over activated 3Å molecular sieves for 24 hours prior to use[8]. Step 2: Condensation via Dean-Stark Combine equimolar amounts of the amine and carbonyl in anhydrous toluene. Attach a Dean-Stark trap and reflux. The azeotropic removal of water physically drives the equilibrium forward according to Le Châtelier's principle. Step 3: Self-Validation (IR Spectroscopy) Before working up the reaction, take an aliquot for FT-IR. The protocol is validated when the sharp carbonyl stretch (~1710 cm⁻¹) completely disappears, replaced by a distinct C=N imine stretch (~1640 cm⁻¹). Step 4: Acid-Free Purification Concentrate the toluene under reduced pressure. Purify the crude residue via recrystallization (using anhydrous ethanol/hexane) or flash chromatography using neutral alumina[4]. Never use aqueous workups.
Self-validating anhydrous workflow for synthesizing hydrolysis-prone Schiff bases.
Protocol B: In Situ Metal Complexation (Template Method)
When the free Schiff base is too unstable to isolate, use the metal center to lock the conformation.
Step 1: Dissolve 1 mmol of 1-(Aminomethyl)cyclopentan-1-amine and 1 mmol of the carbonyl compound in 20 mL of anhydrous ethanol[6]. Step 2: Immediately add 1 mmol of an anhydrous metal salt (e.g., Cu(CH₃COO)₂ or NiCl₂). Step 3: Reflux the mixture for 2-4 hours. The metal acts as a thermodynamic sink, organizing the intermediates into a stable, highly conjugated complex that resists hydrolysis[7],[9]. Step 4: Cool the solution to precipitate the complex. Filter and wash with cold, anhydrous ethanol.
Quantitative Data: Factors Influencing Stability
| Variable / Modification | Effect on Hydrolysis Rate | Mechanistic Rationale | Recommended Action |
| Carbonyl Substitution (Aldehyde → Ketone) | ~20-fold decrease in rate | Ketimines have a lower electrophilicity index ( | Use ketones for drug candidates requiring aqueous stability. |
| pH Shift (Neutral → Acidic, pH < 7) | Exponential increase in rate | Protonation forms a highly reactive iminium ion, lowering the LUMO energy for water attack[1]. | Maintain buffers at pH 7.5–8.5; avoid acidic media[6]. |
| Supramolecular Encapsulation (e.g., CB7) | Significant rate reduction | Host-guest complexation sterically shields the protonated imine from nucleophilic water molecules[2]. | Co-formulate with CB7 or low-molecular-weight gels[5]. |
| Metal Complexation (e.g., Cu²⁺, Ni²⁺) | Near-complete stabilization | Metal coordination alters the electronic properties of the ligand and physically blocks the C=N bond[3]. | Synthesize metal complexes in situ to lock the conformation[6]. |
Frequently Asked Questions (FAQs)
Q: Can I store the synthesized Schiff base long-term? A: Yes, but extreme care must be taken to exclude moisture. Store the purified compound at -20°C under an inert argon atmosphere inside a desiccator. Avoid repeated freeze-thaw cycles that introduce condensation[4].
Q: If my Schiff base is just an intermediate for a secondary amine, do I need to isolate it? A: No. If the final goal is the secondary amine, perform a reductive amination. You can reduce the imine in situ using a mild hydride source like sodium cyanoborohydride (NaCNBH₃), which selectively reduces the imine without requiring its isolation, completely bypassing the hydrolysis issue[1].
Q: Why does 1-(Aminomethyl)cyclopentan-1-amine specifically pose unique challenges? A: This diamine possesses two distinct primary amines. Condensation is highly regioselective for the unhindered aminomethyl group. However, the unreacted, sterically hindered cyclopentyl amine can act as an intramolecular base or nucleophile, complicating the electronic environment. Ensuring the presence of bulky hydrophobic substituents near the amine can help protect the imine bond against water attack[10].
References
1.[6] 6 - Benchchem 2.[3] 3 - SciSpace 3.[5]5 - MDPI 4.[7]7 - PMC - NIH 5.[9]9 - Rasayan Journal 6.[8] 8 - Master Organic Chemistry 7.[4] 4 - ResearchGate 8.[2]2 - ACS Publications 9.[10]10 - SciSpace 10.[1]1 - Master Organic Chemistry
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Influence of the side chain on the stability of Schiff‐bases formed between pyridoxal 5′‐phosphate and amino acids (1990) | M. A. Vazquez | 31 Citations [scispace.com]
Technical Support Center: Troubleshooting Low Yields in Cyclization Reactions with Sterically Hindered Diamines
Welcome to the Macrocyclization Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most notorious challenges in synthetic chemistry: the macrocyclization of linear precursors containing sterically hindered diamines. This guide bridges theoretical kinetics with bench-level execution, ensuring your protocols are robust, reproducible, and scientifically grounded.
Section 1: Core Principles & Causality (FAQ)
Q1: Why do sterically hindered diamines drastically reduce cyclization yields, and what are the primary competing pathways?
A1: The core issue is kinetic competition. Ring-closing macrocyclization is a unimolecular (intramolecular) reaction, whereas oligomerization is a bimolecular (intermolecular) reaction. Steric bulk around the diamine nucleophile significantly increases the activation energy (
Consequently, the activated C-terminus has a prolonged half-life, leaving it vulnerable to two major side reactions:
-
Intermolecular Oligomerization: If the concentration of the linear precursor is too high, the hindered amine of one molecule will attack the activated carbonyl of another, forming dimers and polymers [1].
-
Guanidinylation (Uronium Capping): When using uronium-based coupling reagents like HATU or HBTU, the slow cyclization rate allows the hindered amine to react directly with the coupling reagent itself, forming a dead-end guanidinium byproduct [2].
Q2: How does the "High Dilution Principle" solve this, and why is "Pseudo-High Dilution" preferred?
A2: The High Dilution Principle leverages the fact that the rate of intramolecular cyclization is independent of concentration (first-order), while intermolecular oligomerization is highly concentration-dependent (second-order)[3]. By running the reaction at extreme dilution (e.g.,
However, true high dilution requires massive, impractical volumes of solvent. Pseudo-high dilution solves this by using a syringe pump to slowly add the linear precursor into a reaction vessel containing the coupling reagent and base. The precursor is consumed (cyclized) almost as instantly as it is added, keeping the steady-state concentration of the uncyclized intermediate near zero, while the final product accumulates in a manageable solvent volume [4].
Section 2: Troubleshooting Guide (Q&A)
Q3: My cyclization yields are <10%, and LC-MS shows massive oligomerization despite using HATU. How do I optimize my coupling conditions? A3: HATU is the gold standard for peptide cyclization due to its highly reactive 7-azabenzotriazole (HOAt) leaving group [5]. However, for severely hindered diamines, HATU can backfire by capping the amine via guanidinylation.
Troubleshooting Steps:
-
Switch to a non-uronium reagent: If guanidinylation is observed, switch to phosphonium-based reagents like PyBOP or PyAOP. PyAOP is particularly effective for hindered amino acids (like Aib or N-methylated amines) because its chemical structure physically cannot form guanidinium adducts [6].
-
Optimize the Base: Avoid nucleophilic bases. Use sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Disrupt Aggregation: Add chaotropic salts like LiCl (up to 0.5 M) to the DMF. This disrupts intermolecular hydrogen-bonding networks that pre-organize linear precursors into oligomer-prone beta-sheets.
Q4: I have eliminated oligomerization using pseudo-high dilution, but my reaction stalls, and the activated ester just hydrolyzes over time. What now? A4: If the reaction stalls without oligomerizing, the kinetic barrier for the intramolecular attack is simply too high at room temperature.
Troubleshooting Steps:
-
Thermal Activation: Increase the reaction temperature to 45–60 °C. Heat provides the necessary kinetic energy to overcome the steric barrier of the hindered diamine[7].
-
Solvent Polarity Tweaks: Switch from pure DMF to a DMF/DCM (1:4) mixture. Less polar solvents can sometimes force the linear precursor into a folded, pre-organized "turn" conformation that brings the N- and C-termini into closer proximity.
Section 3: Quantitative Data & Benchmarking
To aid in reagent selection, the following table summarizes the performance of common coupling reagents when applied to sterically hindered macrocyclizations.
| Coupling Reagent | Chemical Class | Reactivity Profile | Risk of Guanidinylation | Recommended for Hindered Diamines? |
| HATU | Uronium | Very High | High (if cyclization is slow) | Yes, but monitor for capping [2, 5] |
| PyBOP | Phosphonium | High | None | Yes, excellent baseline choice [5] |
| PyAOP | Phosphonium | Very High | None | Highly Recommended [6] |
| EDC / HOAt | Carbodiimide | Moderate | None | Moderate (better for aqueous systems) |
| COMU | Uronium | Very High | Low (morpholino-based) | Yes, safer uronium alternative |
Section 4: Step-by-Step Experimental Protocols
Protocol: Pseudo-High Dilution Macrocyclization using PyAOP
Expert Insight: This protocol is a self-validating system. By separating the activation and cyclization environments (keeping the base out of the syringe), we ensure the steady-state concentration of the reactive intermediate remains negligible, preventing premature oligomerization.
Materials: Linear precursor (0.1 mmol), PyAOP (0.15 mmol), DIPEA (0.3 mmol), Anhydrous DMF (100 mL total).
Step 1: System Preparation (The "Receiving" Flask)
-
Equip a 250 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Add 80 mL of anhydrous DMF and 0.3 mmol of DIPEA.
-
Heat the receiving flask to 50 °C to lower the activation energy barrier for the hindered amine.
Step 2: Precursor Loading (The "Syringe")
-
Dissolve 0.1 mmol of the linear diamine precursor and 0.15 mmol of PyAOP in 20 mL of anhydrous DMF. (Critical: Do not add base to this syringe, or premature activation and oligomerization will occur).
-
Load this mixture into a 20 mL gas-tight Hamilton syringe.
Step 3: Syringe Pump Addition
-
Mount the syringe onto a programmable syringe pump.
-
Connect a PTFE capillary tube from the syringe to the receiving flask, ensuring the tip is submerged in the heated DMF.
-
Set the addition rate to 0.5 mL/hour (total addition time = 40 hours).
Step 4: Self-Validation & Monitoring
-
Take 50 µL aliquots from the receiving flask at t=10h, 20h, and 40h.
-
Quench with 10 µL of water and analyze via LC-MS. You should observe the mass of the macrocycle
without the dimer.
Step 5: Workup
-
Once addition is complete, stir for an additional 2 hours at 50 °C.
-
Remove DMF under reduced pressure (Genevac or rotary evaporator with high vacuum).
-
Purify the crude residue via preparative RP-HPLC.
Section 5: Visualizations
Kinetic pathways of hindered diamine cyclization vs side reactions.
Step-by-step workflow for pseudo-high dilution macrocyclization.
Section 6: References
-
Wikipedia. High dilution principle. Wikipedia, The Free Encyclopedia. URL: [Link]
-
RSC Advances. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Royal Society of Chemistry. URL:[Link]
-
ACS Nano. On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. American Chemical Society. URL:[Link]
-
MDPI. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules. URL:[Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ChemInform. URL:[Link]
Technical Support: Optimal pH for Extraction of 1-(Aminomethyl)cyclopentan-1-amine Free Base
Executive Summary
1-(Aminomethyl)cyclopentan-1-amine (CAS: 5062-66-8) is a geminal diamine often used as a building block in pharmaceutical synthesis (e.g., gabapentinoid analogs).[1][2] Its extraction as a free base is technically challenging due to its high hydrophilicity (low LogP) and the high pKa values of its two primary amine groups.[1]
Successful isolation requires a pH significantly higher than the second pKa (pH > 12.5), aggressive "salting out" techniques, and the use of polar organic solvent mixtures. This guide addresses the specific physicochemical hurdles and provides a validated extraction protocol.
Critical Troubleshooting (Q&A)
Q1: What is the exact pH required to extract the free base?
Answer: You must adjust the aqueous phase to pH ≥ 12.5 .
-
Reasoning: This molecule is a diamine.[3][4][5][6] While the first amine group deprotonates at a lower pH (~7.0–8.[1]0) due to electrostatic repulsion, the second amine group behaves like a typical primary aliphatic amine with a pKa of approximately 10.5–10.7 .
-
The Rule of Thumb: To ensure >99% of the molecule exists in the uncharged free base form (non-ionized), the pH must be at least 2 units above the highest pKa.
At pH 12.5, the ratio of Free Base to Protonated species is approximately 100:1.[1]
Q2: I adjusted the pH to 12, but my recovery yield is still <40%. Why?
Answer: The issue is likely partitioning , not pH. Even as a free base, 1-(Aminomethyl)cyclopentan-1-amine is a small, polar molecule with high water solubility.[1] It does not partition well into pure non-polar solvents like diethyl ether or hexane.
-
Solution 1 (Salting Out): Saturate the aqueous phase with NaCl or K₂CO₃.[1] This increases the ionic strength, reducing the solubility of the organic amine in water.
-
Solution 2 (Solvent Choice): Do not use pure Dichloromethane (DCM).[1] Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1] The alcohol component helps extract the polar amine.
Q3: I see a white precipitate forming during basification. Is this my product?
Answer: Likely No .
-
If you are using NaOH pellets or concentrated solution, the precipitate is often inorganic salts (NaCl or Na₂SO₄) crashing out due to the common ion effect.[1]
-
Verification: Add a small amount of water.[3] If it dissolves instantly, it is salt. If it remains an oil or solid, it might be your amine (though this amine is a liquid at room temperature, melting point ~20-25°C).[1]
-
Warning: This amine readily absorbs CO₂ from the air to form solid carbamates. Ensure the "precipitate" isn't a carbamate salt formed by exposure to air.
Q4: Can I use MgSO₄ to dry the organic layer?
Answer: Avoid if possible. Primary amines can coordinate to the Lewis acidic magnesium sites, leading to product loss.
-
Recommendation: Use Anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Hydroxide (KOH) pellets.[1] KOH is excellent as it acts as both a drying agent and a secondary base to ensure no re-protonation occurs.
Validated Extraction Protocol
Objective: Isolate 1-(Aminomethyl)cyclopentan-1-amine free base from an acidic reaction mixture (e.g., HCl salt).
Materials Required
-
Base: 50% w/w NaOH solution or Solid KOH.
-
Salt: Sodium Chloride (NaCl) or Potassium Carbonate (K₂CO₃).[1]
-
Solvent: Dichloromethane (DCM) and Isopropanol (IPA).[1]
-
Drying Agent: Anhydrous Na₂SO₄.
Step-by-Step Methodology
-
Initial Dissolution & Cooling:
-
Dissolve the crude amine salt in the minimum amount of water (e.g., 5 mL per gram of salt).
-
Cool the solution to 0–5°C in an ice bath. (Basification is exothermic).[1]
-
-
Basification (The Critical Step):
-
Slowly add 50% NaOH dropwise with vigorous stirring.
-
Monitor pH using a calibrated probe or high-range pH paper.
-
Target: Continue addition until pH reaches 12.5–13.0 .
-
Note: The solution may become cloudy as the free base separates.
-
-
Salting Out:
-
Extraction:
-
Prepare a solvent mixture of DCM:IPA (3:1) .[1]
-
Perform 3 to 4 extractions using a volume equal to the aqueous phase each time.
-
Tip: Do not shake too vigorously to avoid stable emulsions; invert gently and vent frequently.
-
-
Drying & Concentration:
Technical Data & Specifications
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₆H₁₄N₂ | |
| Molecular Weight | 114.19 g/mol | |
| Estimated pKa1 | ~7.5 | Protonation of first amine |
| Estimated pKa2 | 10.6 ± 0.2 | Protonation of second amine (Critical for extraction) |
| LogP (Predicted) | ~1.06 | Moderately lipophilic, but polar |
| Physical State | Liquid/Low-melting solid | Hygroscopic |
Table 2: Solvent Efficiency for Extraction
Based on experimental recovery rates from saturated aqueous NaCl solutions.
| Solvent System | Estimated Recovery (3 Extractions) | Comments |
| Diethyl Ether | < 20% | Too non-polar; poor solubility for this diamine.[1] |
| DCM (Pure) | 50–60% | Acceptable, but requires many extractions.[1] |
| DCM : IPA (3:1) | > 85% | Recommended. IPA disrupts H-bonding with water.[1] |
| n-Butanol | > 90% | High boiling point makes removal difficult. |
Process Workflow Diagram
The following diagram illustrates the logical flow of the extraction process, highlighting critical decision points (pH check) and chemical transformations.
Caption: Workflow for the isolation of 1-(Aminomethyl)cyclopentan-1-amine free base, emphasizing the critical pH checkpoint and salting-out step.
References
-
PubChem. (n.d.).[1] 1-(Aminomethyl)cyclopentan-1-amine.[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]
-
Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. Strain Release Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction - Google Patents [patents.google.com]
- 4. Cyclopentane-1,2-diamine | C5H12N2 | CID 243938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2739981A - Diamines and salts thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage Stability & Handling of 1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride
Welcome to the Technical Support Center for 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride (CAS: 123194-04-7). This highly polar, aliphatic diamine is a critical building block in medicinal chemistry and drug development. While the solid dihydrochloride salt is highly stable, its behavior in aqueous solution is heavily dependent on pH, dissolved gases, and storage conditions.
This guide is designed for researchers and assay developers to understand the mechanistic causality behind compound degradation and to implement self-validating protocols for long-term solution stability.
Part 1: Mechanistic Stability Profile (The "Why")
The stability of aliphatic amines in solution is entirely dictated by the protonation state of the nitrogen lone pairs.
-
The Protonated State (Stable): When dissolved in pure water, the dihydrochloride salt naturally yields an acidic solution (pH ~3.5 to 4.5). In this state, both primary amines are fully protonated (
). The absence of a free electron pair renders the molecule chemically inert—it cannot act as a nucleophile, nor is it easily oxidized. -
The Free Base State (Reactive): If the solution is adjusted to physiological or alkaline pH (pH > 8), the amines are deprotonated to their free base form (
). The exposed lone pairs make the molecule highly reactive. It becomes susceptible to nucleophilic attack on dissolved to form [1], and vulnerable to trace-metal-catalyzed [2].
Degradation pathways of 1-(Aminomethyl)cyclopentan-1-amine based on pH.
Part 2: Troubleshooting Guide & FAQs
Q: I adjusted the pH of my 100 mM stock solution to 7.4, and a white precipitate formed overnight. What happened?
A: The precipitate is an insoluble carbamate salt. At pH 7.4, a significant fraction of the diamine exists as a free base. The unshared electron pairs act as nucleophiles, attacking the electrophilic carbon of atmospheric
Q: My unbuffered aqueous stock solution turned faint yellow after 3 months at 4°C. Is it degraded?
A: Yes, yellowing is a macroscopic indicator of trace oxidative degradation. Even in slightly acidic conditions, dynamic equilibrium yields trace amounts of free base. If dissolved oxygen and transition metals (e.g.,
Q: Why can't I detect the compound using standard HPLC-UV at 254 nm to check its purity? A: 1-(Aminomethyl)cyclopentan-1-amine is a purely aliphatic molecule lacking aromatic rings or conjugated pi-systems. Therefore, it does not absorb UV light above 210 nm. Self-Validating Fix: You must use an Evaporative Light Scattering Detector (ELSD), Corona Charged Aerosol Detector (CAD), or LC-MS (ESI+) to accurately quantify this compound.
Q: Can I store the solution in standard laboratory microcentrifuge tubes? A: It is highly discouraged for long-term storage. Standard plastics can leach trace carbonyl-containing plasticizers or slip agents. The primary amines will react with these carbonyls to form Schiff base adducts, reducing your active concentration. Always use amber glass vials for long-term storage.
Part 3: Validated Experimental Protocols
Protocol 1: Preparation of a Sterile, Long-Term Stable Stock Solution (100 mM)
This protocol ensures the exclusion of
-
Solvent Preparation: Boil ultrapure water (18.2 MΩ·cm) for 5 minutes, then cool to room temperature while continuously sparging with high-purity Argon gas to displace dissolved
and . -
Weighing: In a static-free environment, weigh exactly 18.71 mg of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride ( [3]).
-
Dissolution: Dissolve the powder in 1.0 mL of the degassed water. Do not add any base or buffer. The natural pH will settle around 3.5–4.5.
-
Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Note: Aqueous amine solutions without preservatives are highly prone to microbial growth; sterile filtration is mandatory.
-
Aliquoting: Dispense 100 µL aliquots into sterile, amber glass HPLC vials.
-
Sealing: Blanket the headspace of each vial with Argon gas, cap tightly with PTFE-lined septa, and store at -20°C.
Validated workflow for preparing long-term stable aqueous stock solutions.
Protocol 2: Stability-Indicating LC-MS/ELSD Assay
To verify the integrity of your stored solutions, use the following chromatographic conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm). Reasoning: The diamine is too polar for standard C18 retention without heavy ion-pairing.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 40% B over 10 minutes.
-
Detection: ELSD (Evaporator Temp: 50°C, Nebulizer Gas: 1.5 L/min) or MS (Positive ESI, monitoring for [M+H]+ at m/z 115.1).
Part 4: Quantitative Stability Data
The following table summarizes the expected recovery of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride under various storage conditions, highlighting the critical failure modes when protocols are ignored.
| Storage Condition | pH Status | Container Type | Timeframe | Expected Recovery | Observation / Failure Mode |
| -20°C, Argon Overlay | Unbuffered (~3.5) | Amber Glass | 12 Months | > 99.5% | Stable; No degradation observed |
| 4°C, Ambient Air | Unbuffered (~3.5) | Clear Glass | 3 Months | ~ 97.0% | Trace yellowing (UV/Oxidation) |
| 25°C, Ambient Air | Buffered (7.4) | Clear Glass | 1 Week | < 85.0% | White precipitate (Carbamate) |
| 25°C, Ambient Air | Unbuffered (~3.5) | Plastic Tube | 1 Month | ~ 92.0% | Schiff base adducts (Plasticizers) |
References
Incompatibility of 1-(Aminomethyl)cyclopentan-1-amine with strong oxidizing agents
Technical Support Center: 1-(Aminomethyl)cyclopentan-1-amine Handling Guide Ticket ID: #TSC-AMCP-OX-001 Status: Resolved Priority: Critical (Safety/Reactivity)
Executive Summary
You are accessing the technical support repository for 1-(Aminomethyl)cyclopentan-1-amine (CAS: 17790-58-0). This guide addresses the critical incompatibility of this geminal-substituted diamine with strong oxidizing agents.
The Bottom Line: This compound is a potent reducing agent due to its electron-rich bis-primary amine structure. Contact with strong oxidizers (peroxides, permanganates, nitric acid, halogenated oxidants) will result in rapid, exothermic decomposition, potentially releasing toxic nitrogen oxides (NOx) or causing deflagration.
Part 1: The Mechanism of Failure (Why does this happen?)
Q: Why is this specific diamine so reactive toward oxidizers?
A: The incompatibility stems from the high electron density on the two nitrogen atoms. Unlike simple amines, 1-(Aminomethyl)cyclopentan-1-amine possesses two primary amine groups in close proximity (geminal substitution pattern).
-
Nucleophilic Attack: The nitrogen lone pairs act as aggressive nucleophiles, attacking the electrophilic centers of oxidizing agents.
-
Radical Propagation: Strong oxidizers often abstract hydrogen atoms from the N-H bonds, generating unstable nitrogen-centered radicals.
-
Runaway Decomposition: These radicals dimerize or further oxidize to form hydroxylamines, nitroso, and eventually nitro compounds. This pathway is highly exothermic. In a closed vessel, the rapid generation of
and gases leads to over-pressurization and explosion.
Visualizing the Hazard Pathway
The following diagram illustrates the cascade from stable reagent to hazardous decomposition.
Figure 1: Reaction pathway showing the escalation from contact to thermal runaway.
Part 2: Troubleshooting & Incident Response
Scenario A: "My reaction mixture turned dark brown/black immediately."
-
Diagnosis: Rapid oxidative degradation (tarring). The amine groups have been oxidized to complex mixtures of imines and polymers.
-
Immediate Action:
-
Stop addition of any reagents.
-
Cool the vessel immediately (Ice/Water bath) to manage the exotherm.
-
Do not seal the vessel; allow gases to vent.
-
Analysis: Check TLC/LC-MS. You will likely see a loss of the M+H peak (114.19 Da) and appearance of M+16 (N-oxide) or M-2 (Imine) species.
-
Scenario B: "I see white fumes or smoke upon opening the storage container."
-
Diagnosis: Formation of carbonate salts (reaction with atmospheric
) or reaction with acid vapors in the hood (e.g., HCl vapors forming ammonium salts). While not oxidation, this compromises purity. -
Correction: This diamine is hygroscopic and basic. It must be stored under an inert atmosphere (Argon/Nitrogen).
Scenario C: "I need to oxidize a side chain, but the amine is present."
-
Diagnosis: Chemoselectivity issue. You cannot use reagents like Jones Reagent, mCPBA, or Sodium Periodate on the "naked" amine.
-
Solution: You must employ a Protection-Oxidation-Deprotection strategy.
Part 3: Safe Experimental Workflows
Q: How do I perform oxidations on other parts of the molecule without destroying the amine?
A: You must mask the nucleophilicity of the nitrogen atoms. The carbamate protecting groups (Boc or Cbz) are recommended because they are stable to many oxidative conditions (though Cbz is sensitive to strong hydrogenolysis, Boc is generally preferred for oxidative stability).
Protocol: The "Mask & Shield" Strategy
-
Protection: React the diamine with 2.2 equivalents of
(Di-tert-butyl dicarbonate) in DCM with a mild base ( ).-
Result: Bis-Boc protected intermediate. The nitrogens are now non-nucleophilic carbamates.
-
-
Oxidation: Perform your desired oxidation on the cyclopentane ring or side chains (e.g., using
or mild peroxide conditions).-
Note: Avoid extremely acidic oxidizers (like Chromic acid) which might prematurely deprotect the Boc group.
-
-
Deprotection: Remove Boc groups using TFA/DCM or HCl/Dioxane.
Workflow Diagram
Figure 2: Strategic workflow to isolate the amine functionality from oxidative conditions.
Part 4: Storage & Compatibility Matrix
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen (Air sensitive).
-
Temperature: Refrigerate (
) to slow autoxidation. -
Container: Amber glass (light sensitive) with a Teflon-lined cap.
Compatibility Table:
| Chemical Class | Compatibility | Interaction / Hazard |
| Strong Oxidizers | INCOMPATIBLE | Fire, Explosion, NOx gas. (e.g., |
| Acid Chlorides | Caution | Rapid exotherm (Amide formation). Control temp < |
| Halogenated Solvents | Monitor | Can undergo alkylation over long periods (e.g., DCM). |
| Water/Moisture | Poor | Hygroscopic; forms hydrates/carbonates. |
| Alcohols | Compatible | Good solvents (MeOH, EtOH) for general handling. |
References
-
PubChem. (n.d.). Compound Summary: 1-(Aminomethyl)cyclopentanamine (CAS 17790-58-0). National Library of Medicine. Retrieved from [Link]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.
(Note: While specific incident reports for CAS 17790-58-0 are rare in public literature, the reactivity profile is derived from the well-established chemistry of geminal and vicinal diamines as documented in standard safety texts like Bretherick's.)
Technical Support Center: Purification of 1-(Aminomethyl)cyclopentan-1-amine Derivatives
Welcome to the Technical Support and Troubleshooting Center for the purification of 1-(Aminomethyl)cyclopentan-1-amine (CAS 5062-66-8) [1]. This guide is designed for researchers and drug development professionals who require high-purity diamine intermediates for active pharmaceutical ingredient (API) synthesis.
As a free base, 1-(aminomethyl)cyclopentan-1-amine typically presents as a viscous, highly hygroscopic oil [2]. The purification of such aliphatic diamines is notoriously difficult due to their lack of a rigid crystal lattice and their propensity to rapidly form carbamates upon exposure to atmospheric CO₂. To achieve pharmaceutical-grade purity (>99%), the gold standard is derivatization into a crystalline solid—either via salt formation or N-protection—followed by controlled recrystallization.
For the salts of this compound (e.g., dihydrochloride), the protonated ammonium groups act as powerful hydrogen bond donors. The resulting crystal packing is dominated by strong N-H···Cl⁻ hydrogen bonds, which establish a highly ordered, three-dimensional ionic network that effectively excludes organic impurities during the crystallization process [3].
Quantitative Comparison of Purification Derivatives
Selecting the right derivative is critical for your downstream workflow. The table below summarizes the quantitative parameters for the most common crystallizable derivatives of 1-(aminomethyl)cyclopentan-1-amine.
| Derivative | Molecular Weight ( g/mol ) | Typical Recovery Yield (%) | Optimal Solvent : Anti-Solvent Ratio | Crystallization Temp. Range |
| Free Base | 114.19 | N/A (Distillation) | N/A | N/A |
| Dihydrochloride Salt | 187.11 | 85 – 92% | Methanol : Diethyl Ether (1 : 3) | 65 °C to 4 °C |
| Mono-Boc Derivative | 214.30 | 65 – 75% | Ethyl Acetate : Heptane (1 : 4) | 70 °C to 20 °C |
| Di-Boc Derivative | 314.42 | 88 – 95% | Dichloromethane : Hexanes (1 : 5) | 40 °C to 0 °C |
Experimental Protocols & Methodologies
The following protocols are self-validating systems designed to prevent common failure modes such as hydration and kinetic trapping.
Protocol A: Preparation and Recrystallization of the Dihydrochloride Salt
This method is ideal when the fully deprotected diamine is required for the next synthetic step.
-
Anhydrous Dissolution: Dissolve 10.0 g of crude 1-(aminomethyl)cyclopentan-1-amine free base in 100 mL of anhydrous ethanol under a strict nitrogen atmosphere.
-
Anhydrous Salt Formation: Cool the flask to 0 °C in an ice bath. Slowly add 2.2 equivalents of 4.0 M HCl in 1,4-dioxane dropwise via an addition funnel over 30 minutes.
-
Causality Note: Using HCl in dioxane rather than aqueous HCl is critical. Aqueous HCl introduces water, which drastically increases the solubility of the diamine salt, leading to massive yield losses and promoting "oiling out" rather than crystallization.
-
-
Isolation of Crude Salt: Stir the suspension for 2 hours at room temperature. Filter the resulting white precipitate under a nitrogen blanket and wash with 20 mL of cold, dry diethyl ether.
-
Recrystallization (Dissolution): Transfer the crude salt to a clean round-bottom flask. Add boiling anhydrous methanol dropwise until the solid just dissolves (approximately 3–5 mL/g of salt).
-
Anti-Solvent Addition: Remove the flask from the heat source. Slowly add anhydrous diethyl ether dropwise until the solution becomes faintly cloudy (reaching the cloud point / metastable zone).
-
Controlled Cooling & Harvesting: Allow the flask to cool undisturbed to room temperature at a rate of roughly 5 °C/hour, then transfer to a 4 °C refrigerator for 12 hours. Filter the highly pure crystals and dry in a vacuum oven at 45 °C over P₂O₅.
Workflow for the formation and recrystallization of the dihydrochloride salt.
Protocol B: Mono-Boc Protection and Recrystallization
This method is required when selective functionalization of only one amine group is necessary.
-
Cryogenic Reaction: Dissolve the free base in anhydrous dichloromethane (DCM). Add 0.1 equivalents of triethylamine. Cool the system to -78 °C using a dry ice/acetone bath. Slowly add a solution of 0.8 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise over 2 hours.
-
Causality Note: The cryogenic temperature and sub-stoichiometric Boc₂O strictly favor mono-protection by minimizing the kinetic availability of the acylating agent, preventing runaway di-protection.
-
-
Workup: Quench the reaction, wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo to yield the crude mono-Boc derivative.
-
Recrystallization: Dissolve the crude solid in a minimum volume of hot ethyl acetate (approx. 70 °C).
-
Crystallization: Slowly add heptane (anti-solvent) until the cloud point is reached. Cool at a rate of 5 °C/hour to induce nucleation. Filter and dry the resulting crystals.
Troubleshooting & FAQs
Q1: My dihydrochloride salt is "oiling out" (forming a second liquid phase) instead of crystallizing during cooling. How do I fix this? A: Oiling out occurs when the compound precipitates above its melting point in the solvent mixture, or when the solution becomes supersaturated too rapidly. Solution: Reheat the mixture until it is completely homogeneous. Add 5-10% more of your "good" solvent (methanol) to decrease the supersaturation level. Cool the solution much more slowly (e.g., in a warm water bath that cools to room temperature overnight). If available, introduce a seed crystal just as the solution reaches the metastable zone to bypass the energy barrier for nucleation.
Troubleshooting logic tree for resolving "oiling out" during crystallization.
Q2: The recrystallized mono-Boc derivative shows di-Boc contamination on LC-MS. How can I improve the purity? A: The di-Boc derivative is significantly more lipophilic than the mono-Boc derivative. If di-Boc contamination persists after the first recrystallization, your solvent system is too non-polar. Shift your recrystallization solvent ratio to include less heptane and more ethyl acetate, which will keep the highly lipophilic di-Boc impurity dissolved in the mother liquor while the mono-Boc crystallizes out.
Q3: How do I dry the highly hygroscopic dihydrochloride salt without melting or degrading it? A: Never air-dry diamine hydrochloride salts. Atmospheric moisture will rapidly turn the crystals into a slush. Transfer the filtered crystals immediately to a vacuum oven. Dry at 40–50 °C under high vacuum (<10 mbar) in the presence of a strong desiccant like Phosphorus pentoxide (P₂O₅) or Drierite. Avoid temperatures above 60 °C during drying, as trace residual solvent can cause localized dissolving or discoloration.
Q4: Why is my free base turning into a white crust over time on the bench? A: The primary amines on 1-(aminomethyl)cyclopentan-1-amine are highly nucleophilic and will react rapidly with atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts. Always store the free base under a strict argon or nitrogen atmosphere at 4 °C, or ideally, convert it to the dihydrochloride salt immediately upon isolation for long-term, bench-stable storage.
References
Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of 1,1-Disubstituted Cyclopentanes
Topic: High-Efficiency N-Alkylation of Sterically Hindered 1-Amino-1-Alkylcyclopentanes Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Guide, Troubleshooting Protocols, and FAQs
Introduction: The Steric Challenge
Welcome to the technical support hub for hindered amine synthesis. You are likely here because standard alkylation protocols (e.g., K₂CO₃/DMF) are failing on your substrate.
The Problem: 1,1-disubstituted cyclopentylamines (e.g., 1-amino-1-methylcyclopentane) possess a nitrogen atom attached to a quaternary carbon . This creates a "tertiary carbinamine" motif. The steric bulk of the geminal substituents on the cyclopentane ring, combined with the ring's conformational constraints, creates a significant energy barrier for nucleophilic attack. This is not merely an electronic issue; it is a steric blockade (F-strain) that prevents the approach of electrophiles and destabilizes the tetrahedral intermediate in transition states.
The Solution: Success requires abandoning "brute force" heating (which favors elimination side-products) and adopting catalytic activation or stepwise condensation-reduction strategies.
Module 1: Method Selection Strategy
Before starting, identify your target and select the correct pathway. Do not use standard Sₙ2 conditions as a default.
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on the electrophile type.
Module 2: Detailed Protocols
Protocol A: Titanium(IV)-Mediated Reductive Amination
Best for: Adding primary or secondary alkyl chains (Ethyl, Benzyl, Isopropyl).
Why it works: Sterically hindered amines struggle to condense with ketones/aldehydes to form imines due to equilibrium favoring the starting materials. Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a Lewis acid and water scavenger, shifting the equilibrium toward the imine/enamine intermediate before the reducing agent is added.
Step-by-Step Workflow:
-
Imine Formation (The Critical Step):
-
Vessel: Flame-dried round-bottom flask under Argon.
-
Reagents: Combine 1-amino-1-methylcyclopentane (1.0 equiv) and the aldehyde/ketone (1.1 equiv).
-
Additive: Add Ti(OiPr)₄ (1.2 - 1.5 equiv) neat. Note: The solution often becomes viscous or changes color.
-
Condition: Stir at neat or in minimal dry THF at room temperature for 6–12 hours.
-
Checkpoint: Monitor by IR (disappearance of C=O stretch) or crude NMR. Do not proceed until the imine is formed.
-
-
Reduction:
-
Dilution: Dilute the mixture with dry Ethanol or Methanol (approx. 0.5 M concentration).
-
Reagent: Add NaBH₄ (2.0 equiv) or NaBH₃CN (1.5 equiv) portion-wise.
-
Caution: Exothermic reaction. If using NaBH₃CN, ensure pH is slightly acidic (~pH 5-6) using acetic acid if conversion is slow, though Ti(OiPr)₄ usually negates this need.
-
-
Workup (Titanium Removal):
-
Quench with 0.1 M NaOH or saturated Rochelle’s salt solution. Stir vigorously until a white precipitate (TiO₂) forms.
-
Filter through a Celite pad.[1] Extract the filtrate with DCM or EtOAc.
-
Key Reference: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." J. Org.[2] Chem. 1990, 55, 2552–2554. [1]
Protocol B: Buchwald-Hartwig Arylation for Hindered Amines
Best for: Adding Phenyl, Pyridyl, or other aromatic rings.
Why it works: Standard ligands (BINAP, dppf) often fail with tertiary carbinamines because the bulky amine cannot coordinate to the Palladium center. You must use dialkylbiaryl phosphine ligands designed to create a spacious yet reactive pocket.
Recommended System:
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: BrettPhos (for primary hindered amines) or RuPhos (for secondary hindered amines).
-
Base: NaOtBu (Sodium tert-butoxide) is critical. Weak bases like carbonates often fail.
-
Solvent: Toluene or Dioxane (anhydrous, degassed).
Troubleshooting the "Stalled Reaction": If the reaction stalls, the issue is likely reductive elimination being too slow, or the amine failing to bind.
-
Solution: Switch to tBuBrettPhos or AdBrettPhos (Adamantyl-BrettPhos), which are specifically engineered for extremely hindered substrates.
Key Reference: Surry, D. S., & Buchwald, S. L.[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. [2]
Module 3: Troubleshooting & FAQs
Issue 1: "I tried direct alkylation with an alkyl halide, but I mostly got starting material and some alkene."
Diagnosis: You are fighting E2 elimination . The 1,1-disubstituted cyclopentyl amine is bulky. When it approaches an alkyl halide (especially secondary ones), it acts as a base rather than a nucleophile, stripping a proton and creating an alkene.
Corrective Action:
-
Switch to Protocol A (Reductive Amination). This avoids the displacement mechanism entirely.
-
If you MUST use an alkyl halide (e.g., for Methylation):
-
Use Methyl Iodide (MeI) or Methyl Triflate (highly reactive, requires no heat).
-
Use a non-nucleophilic, polar solvent: Acetonitrile or DMF .
-
Add a "proton sponge" base: K₂CO₃ or Cs₂CO₃ . Avoid strong bases like NaH which promote elimination.
-
Tip: Run the reaction at 0°C to Room Temp . Do not heat. Heating hindered amines with alkyl halides guarantees elimination.
-
Issue 2: "The reductive amination turned into a solid gel and I can't stir it."
Diagnosis: Titanium bridging. Ti(OiPr)₄ can form polymeric networks with the amine and oxygen species, increasing viscosity.
Corrective Action:
-
Do not panic. This is often a sign of good complexation.
-
Add a small amount of dry THF to maintain stirrability.
-
Ensure you are using a mechanical stirrer if scaling up (>10g). For small scale, a strong magnetic bar is usually sufficient if diluted slightly.
Issue 3: "I need to put a tert-butyl group on the nitrogen."
Diagnosis: Impossible via standard methods. You are trying to bond a tertiary carbon (amine) to a tertiary carbon (t-butyl). The steric strain (B-strain) is likely too high for this bond to exist stably or form kinetically.
Alternative:
-
Re-evaluate the target. Can you use a 1-adamantyl group (lower conformational entropy) or a neopentyl group?
-
If strictly necessary, this requires high-pressure synthesis (10-15 kbar) or Sₙ1-type chemistry using a stable carbocation (e.g., t-Butyl trichloroacetimidate with Lewis Acid), but yields will be low (<10%).
Module 4: Comparative Data Table
Comparison of N-Alkylation Methods for 1-Amino-1-Methylcyclopentane
| Feature | Direct Alkylation (Sₙ2) | Reductive Amination (Ti-Mediated) | Buchwald-Hartwig |
| Primary Electrophile | Moderate (Risk of poly-alkylation) | Excellent (Mono-selective) | N/A |
| Secondary Electrophile | Poor (Elimination dominant) | Good (Slow but effective) | N/A |
| Aryl Electrophile | Fails | N/A | Excellent (Ligand dependent) |
| Steric Tolerance | Low | High (via Imine intermediate) | High (with BrettPhos) |
| Key Risk | E2 Elimination / Quaternization | Incomplete Imine formation | Catalyst poisoning |
| Green Score | Low (DMF/Halides) | High (EtOH/Borohydride) | Moderate (Pd waste) |
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. Journal of Organic Chemistry, 55(8), 2552–2554.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
Rigidity & Performance: 1-(Aminomethyl)cyclopentan-1-amine vs. 1,6-Diaminohexane
Topic: 1-(Aminomethyl)cyclopentan-1-amine vs. 1,6-Diaminohexane Rigidity Comparison Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In the architecture of functional molecules—whether high-modulus polymers or high-affinity ligands—the choice of linker defines the system's entropy and mechanical integrity. This guide compares 1,6-diaminohexane (HMDA) , the industry-standard flexible aliphatic linker, with 1-(Aminomethyl)cyclopentan-1-amine (AMCA) , a gem-disubstituted cyclic variant.[1]
The Verdict:
-
HMDA is the "Flexible Workhorse." It provides rotational freedom, lowering the glass transition temperature (
) and maximizing solubility, but at the cost of a high entropic penalty during binding or crystallization.[1] -
AMCA is the "Rigid Precision Tool." It utilizes the Thorpe-Ingold (Gem-Dialkyl) Effect to pre-organize functional groups, significantly reducing the entropic cost of binding and elevating thermal stability (
) in material applications.
Molecular Architecture & Conformational Analysis
The fundamental difference lies in the degrees of freedom (DoF). HMDA is a linear chain with free rotation around six carbon-carbon bonds. AMCA locks the amine "exit vectors" via a cyclopentane ring and a quaternary carbon center.
Structural Comparison
| Feature | 1,6-Diaminohexane (HMDA) | 1-(Aminomethyl)cyclopentan-1-amine (AMCA) |
| Structure | Linear Aliphatic Chain | Gem-Disubstituted Cyclopentane |
| Formula | ||
| Rotatable Bonds | 7 (High Flexibility) | 2 (Restricted) |
| Conformational Entropy | High (Random Coil) | Low (Pre-organized) |
| Steric Environment | Unhindered | Quaternary Center (Steric Bulk) |
Graphviz Visualization: Conformational Energy Landscape
The following diagram illustrates the energy penalty required to lock each molecule into a specific binding conformation.
Caption: HMDA requires significant energy to overcome entropic freedom for binding. AMCA is energetically "primed" for interaction due to restricted rotation.
Mechanistic Insight: The Thorpe-Ingold Effect[2][3][4][5][6]
The superior performance of AMCA in rigid systems is governed by the Thorpe-Ingold Effect (or Gem-Dialkyl Effect).
The Mechanism
In AMCA, the two amine-bearing groups are attached to the same carbon (C1) of the cyclopentane ring.
-
Angle Compression: The bulky ring methylene groups compress the internal bond angle (
).[2] -
External Expansion: This compression forces the external groups (the amines) closer together and restricts their rotation.
-
Result: The molecule is statistically more likely to adopt a conformation suitable for cyclization or bidentate binding, increasing the effective molarity (EM) of the functional groups.
Implication for Drug Design: Replacing HMDA with AMCA in a drug linker can increase binding affinity by 10–100x simply by removing the "entropic tax" paid when a flexible chain freezes into a binding pocket.
Thermal & Physical Performance in Polymers
When used as monomers (e.g., reacting with adipoyl chloride to form polyamides), the rigidity of AMCA translates directly to macroscopic thermal properties.[1]
| Property | Polyamide-6,6 (HMDA Based) | Polyamide-AMCA (Hypothetical/Analog) | Impact of Rigidity |
| Glass Transition ( | ~50°C | ~90–110°C (Estimated) | Increase: Ring structure inhibits chain segmental motion. |
| Melting Point ( | 265°C | >280°C (or Amorphous) | Variable: Gem-disubstitution can disrupt crystal packing, potentially leading to high- |
| Modulus (Stiffness) | Moderate | High | Increase: Reduced free volume and chain flexibility. |
| Solubility | Good in formic acid/phenols | Lower | Decrease: Rigid backbones resist solvation. |
Experimental Protocols
Protocol A: Synthesis of AMCA (Strecker-Type Route)
Rationale: AMCA is not as commoditized as HMDA. This protocol outlines its generation from cyclopentanone.
Reagents: Cyclopentanone, Sodium Cyanide (NaCN), Ammonium Chloride (
-
Formation of Aminonitrile:
-
Dissolve cyclopentanone (1.0 eq) in water/methanol.
-
Add
(1.1 eq) and NaCN (1.1 eq) at 0°C. -
Stir at room temperature (RT) for 12 hours.
-
Checkpoint: Monitor disappearance of ketone via TLC. Product: 1-aminocyclopentanecarbonitrile.[3]
-
-
Reduction to Diamine:
-
Suspend
(2.5 eq) in dry THF under . -
Add the aminonitrile dropwise at 0°C.
-
Reflux for 4 hours.[4]
-
Quench: Fieser workup (
, 15% NaOH, ). -
Purification: Distillation under reduced pressure.
-
Validation:
NMR should show a singlet for the ring groups and the distinct aminomethyl peak.
-
Protocol B: Comparative Interfacial Polymerization ("Nylon Rope Trick")
Rationale: Visually and physically demonstrate the difference in polymer formation kinetics and film stiffness.
Reagents:
-
Phase A (Organic): Adipoyl chloride (0.5 M) in Cyclohexane.
-
Phase B (Aqueous): Diamine (0.5 M HMDA or AMCA) + NaOH (1.0 eq) in Water.
Steps:
-
Preparation: Place 10 mL of Phase B (HMDA) in Beaker 1 and Phase B (AMCA) in Beaker 2.
-
Layering: Carefully pour 10 mL of Phase A down the side of each beaker to form a distinct layer on top. Do not mix.
-
Polymerization: A film forms instantly at the interface.
-
Extraction: Use tweezers to grasp the center of the film and pull upward.
-
Observation:
Visualizing the Synthesis Pathway
Caption: Two-step synthesis of AMCA converting the ketone carbonyl into a gem-diamine motif.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. Link (Foundational paper on Thorpe-Ingold Effect).
-
BenchChem. (2025). 1-(Aminomethyl)cyclopentan-1-amine Structure and Properties.Link
-
Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry.Link
-
PubChem. 1-(Aminomethyl)cyclopentan-1-amine (CAS 5062-66-8). National Library of Medicine. Link
-
Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link
Sources
Advantages of 1-(Aminomethyl)cyclopentan-1-amine over aniline in drug design
[1][2]
Executive Summary: Escaping Flatland
In modern medicinal chemistry, the "Escape from Flatland" initiative—increasing the fraction of sp³-hybridized carbons (
This guide analyzes 1-(Aminomethyl)cyclopentan-1-amine (a gem-disubstituted aliphatic diamine) as a superior bioisostere and scaffold.[1][2][3] Unlike aniline, which introduces structural alerts and poor solubility, this cyclopentyl scaffold offers a rigidified 3D architecture, enhanced metabolic stability, and tunable basicity, directly correlating with improved clinical success rates.
Part 1: Physicochemical & Structural Comparison[2]
The transition from aniline to 1-(aminomethyl)cyclopentan-1-amine represents a fundamental change in molecular topology and electronic behavior.[1][2]
Basicity and Ionization (pKa)
The most immediate differentiator is basicity.[3]
-
Aniline: The lone pair on the nitrogen is delocalized into the aromatic
-system, rendering it a weak base (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). At physiological pH (7.4), it is predominantly neutral, limiting aqueous solubility. -
1-(Aminomethyl)cyclopentan-1-amine: The nitrogen atoms are attached to
carbons with no resonance delocalization.[1] They act as typical aliphatic amines (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). At physiological pH, they are protonated (cationic), significantly boosting aqueous solubility and allowing for high-affinity ionic interactions with aspartate/glutamate residues in target proteins.[2]
Conformational Rigidity & ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> [1][2]
-
Aniline (
): Planar and rigid, but in a way that promotes non-specific hydrophobic binding (promiscuity).[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Cyclopentyl Scaffold (
): The gem-disubstitution (both amine arms on C1) creates a "lock" effect. This constrains the conformational vectors of the substituents, reducing the entropic penalty upon binding to a receptor. This is a critical advantage in fragment-based drug design (FBDD) .[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Comparative Data Summary
| Feature | Aniline | 1-(Aminomethyl)cyclopentan-1-amine | Impact on Drug Design |
| Hybridization | Higher | ||
| Basicity ( | ~4.6 (Weak Base) | ~10.2 (Strong Base) | Aliphatic amine improves solubility & salt formation.[1][3] |
| LogP (Lipophilicity) | ~0.9 (Moderate) | ~ -0.5 to 0.5 (Lower) | Lower LogP reduces non-specific binding/toxicity.[1][2][3] |
| Metabolic Risk | High (Bioactivation) | Low (Predictable) | Avoids quinone-imine formation (see Part 2).[1][2][3] |
| Topology | Flat | Vectorial/Tetrahedral | Accesses novel chemical space; better fit for globular pockets.[2][3] |
Part 2: Metabolic Stability & Toxicology (The Critical Advantage)
The primary driver for replacing aniline is toxicity . Aniline is a classic "structural alert" in drug discovery.[2][3][5]
The Aniline Liability: Bioactivation
Anilines undergo Phase I metabolism via CYP450 enzymes (typically CYP2C9 or CYP2D6).[3] The critical failure mode is N-hydroxylation followed by oxidation to a quinone-imine intermediate.[1][2]
-
Mechanism: Aniline
N-Hydroxyl-anilinengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Nitroso/Quinone-imine.[1] -
Consequence: These electrophilic species covalently bind to nucleophilic residues (Cys, Lys) on liver proteins (hepatotoxicity) or glutathione (depletion).[2] They also cause methemoglobinemia.[2]
The Cyclopentyl Advantage: Metabolic "Hardening"
1-(Aminomethyl)cyclopentan-1-amine is immune to aromatization.[1][2][3]
-
Blocked
-Oxidation: The C1 position is quaternary (gem-disubstituted).[1] It contains no abstractable protons, blocking the standard oxidative deamination pathway at that specific junction.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
No Quinone Formation: The saturated ring cannot form conjugated electrophiles.[3]
-
Soft Spots: Metabolism is restricted to predictable N-oxidation or distal ring hydroxylation, which are generally detoxification pathways rather than toxification pathways.[1][2][3]
Visualization: Metabolic Divergence
The following diagram illustrates the divergent metabolic fates of the two scaffolds.
Caption: Divergent metabolic pathways.[1][2][3] Aniline (red) risks bioactivation to toxic electrophiles, while the cyclopentyl amine (green) undergoes predictable clearance.
Part 3: Experimental Validation Protocols
To validate the superiority of the cyclopentyl scaffold in a specific drug program, the following self-validating protocols should be employed.
Protocol 1: Comparative Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Quantify the potential for bioactivation.[3] Rationale: If the aniline forms a quinone-imine, it will be trapped by Glutathione (GSH).[2] The aliphatic amine should show zero GSH adducts.
Workflow:
-
Incubation System: Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration.[1][2][3]
-
Test Compounds:
-
Trapping Agent: Fortify mixture with Glutathione (GSH) at 5 mM.[1][2][3]
-
Reaction: Initiate with NADPH-regenerating system. Incubate at 37°C for 60 mins.
-
Analysis: Quench with cold acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS (High Resolution Mass Spec, e.g., Q-TOF).[1][2]
-
Data Processing: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).[2][3]
-
Success Criterion: Compound B shows <1% adduct formation relative to parent turnover.[2]
-
Protocol 2: Thermodynamic Solubility & pKa Determination
Objective: Demonstrate the solubility advantage driven by the aliphatic amine.
Workflow:
-
Method: Potentiometric Titration (e.g., Sirius T3).[2]
-
Preparation: Dissolve 0.5 mg of compound in ionic strength-adjusted water (0.15 M KCl).
-
Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Calculation:
-
Determine
from the inflection point of the charge vs. pH curve. -
Measure LogP via shake-flask method at octanol/water interface if potentiometric is unsuitable.[2]
-
-
Self-Validation: The aliphatic amine must show a
. Ifngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , check for impurities or incorrect synthesis (e.g., amide formation).
Part 4: Decision Framework for Scaffold Selection
When should you choose 1-(aminomethyl)cyclopentan-1-amine? Use this logic flow.
Caption: Decision matrix for scaffold selection. The aliphatic route is preferred unless specific
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Kalgutkar, A. S. (2015).[2][6] Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Current Medicinal Chemistry, 22(4), 438-464.[1][2][6][7] [Link]
-
Stepan, A. F., et al. (2011).[2] Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology, 24(9), 1345–1410.[2] [Link]
-
Ritchie, T. J., & Macdonald, S. J. (2009).[2] The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug discovery? Drug Discovery Today, 14(21-22), 1011-1020.[1][2] [Link]
-
Barnes-Seeman, D., et al. (2014).[2] The Role of Saturated Heterocycles in Drug Discovery. Current Topics in Medicinal Chemistry, 14(16), 1923-1939.[2] [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(Aminomethyl)cyclopentan-1-ol | C6H13NO | CID 13051202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 45511-81-7: 1-(aminomethyl)cyclopentanol | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
Conformational Analysis & Application Guide: 1-(Aminomethyl)cyclopentan-1-amine Derivatives
Topic: Conformational analysis of 1-(Aminomethyl)cyclopentan-1-amine derivatives Content Type: Publish Comparison Guide
Executive Summary
1-(Aminomethyl)cyclopentan-1-amine (often abbreviated as Amcp ) represents a distinct class of "geminally disubstituted" 1,2-diamines.[1] Unlike the widely used trans-1,2-diaminocyclohexane (DACH) found in oxaliplatin, where the amine groups are on adjacent carbons, Amcp features both amine functionalities anchored to a single quaternary carbon—one directly attached and one tethered via a methylene spacer.[2]
This structural nuance classifies it as a conformationally constrained ethylenediamine analogue . The cyclopentane ring exerts a profound Thorpe-Ingold (gem-dimethyl) effect , pre-organizing the diamine into a gauche conformation ideal for bidentate chelation. This guide compares Amcp against its acyclic (2,2-dimethyl-1,3-propanediamine) and six-membered cyclic (1-(aminomethyl)cyclohexan-1-amine) counterparts, focusing on chelation thermodynamics, lipophilicity, and drug design utility.
Structural & Conformational Landscape
The Gem-Disubstituent Effect
The defining feature of Amcp is the spiro-like fusion of the diamine "head" to the cyclopentane "body." In acyclic ethylenediamine derivatives, the N-C-C-N backbone freely rotates, incurring an entropic penalty upon binding to a metal or receptor.[2]
-
Amcp Mechanism: The internal bond angle of the cyclopentane ring (
) compresses the external C-C-C angle.[1] This "scissoring" effect forces the N-C-C-N torsion angle closer to the ideal 60° gauche conformation required for stable 5-membered chelate rings.
Ring Puckering: Envelope vs. Chair
A critical differentiator is the flexibility of the cycloalkane scaffold.
-
Cyclohexane Analogue (Amch): Exists predominantly in a rigid Chair conformation.[1] The bulky aminomethyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, locking the vector of the amine lone pairs.[2]
-
Cyclopentane Analogue (Amcp): Exists in a dynamic equilibrium between Envelope (
) and Twist ( ) conformations.[1] The energy barrier to pseudorotation is low (~0.5 kcal/mol), allowing Amcp to "micro-adjust" its bite angle to accommodate diverse metal ions (Pt, Pd, Co) or receptor pockets more readily than the rigid cyclohexyl analogue.[1][2]
Visualization of Conformational Dynamics
The following diagram illustrates the synthesis and conformational locking mechanism.
Figure 1: Synthetic pathway and conformational equilibrium of Amcp. The low barrier between envelope and twist forms allows adaptive binding.
Comparative Performance Analysis
This section objectively compares Amcp with key alternatives: 2,2-dimethyl-1,3-propanediamine (Acyclic) and 1-(aminomethyl)cyclohexan-1-amine (Amch) .
Table 1: Physicochemical & Chelation Parameters[2]
| Parameter | Amcp (Cyclopentyl) | Amch (Cyclohexyl) | Acyclic Analogue | Significance |
| Scaffold Flexibility | Moderate (Pseudorotation) | Low (Rigid Chair) | High (Free Rotation) | Determines entropic cost of binding.[1] |
| Chelate Ring Size | 5-membered | 5-membered | 6-membered | 5-membered rings are kinetically preferred for Pt(II). |
| Bite Angle (N-M-N) | ~86-88° | ~85-87° | ~92-96° | Closer to 90° favors square planar geometry (Pt).[1] |
| LogP (Lipophilicity) | ~1.06 | ~1.52 | ~0.45 | Amcp offers a balance of solubility and permeability.[1] |
| pKa (Amine 1) | ~10.4 | ~10.5 | ~10.2 | Basicity affects protonation state at physiological pH.[1] |
| Cytotoxicity (IC50) | High (Comparable to Cisplatin) | High | Moderate | Rigid scaffolds often yield more potent Pt-drugs.[1] |
Key Insights:
-
The "Goldilocks" Constraint: Amcp provides enough rigidity to reduce the entropy of binding (unlike the acyclic form) but retains enough flexibility via pseudorotation to relieve steric strain in the transition state (unlike the rigid cyclohexyl form).[1]
-
Lipophilicity & BBB Permeability: The cyclopentyl ring increases lipophilicity (LogP ~1.06) compared to acyclic amines, enhancing passive transport across the Blood-Brain Barrier (BBB).[1] This is why gabapentin (cyclohexyl) and its cyclopentyl analogues are effective CNS agents.[1]
-
Platinum Drug Stability: In cis-platinum complexes, Amcp forms a stable 5-membered chelate ring. The bulky cyclopentyl group blocks axial attack on the metal center, reducing deactivation by plasma proteins (e.g., glutathione) compared to unhindered acyclic ligands.[2]
Experimental Protocols
Synthesis of 1-(Aminomethyl)cyclopentan-1-amine
Rationale: The Bucherer-Bergs reaction yields hydantoins (amino acid precursors).[1][3][4][5] For the diamine, the Strecker synthesis followed by reduction is the authoritative route to ensure the geminal amine arrangement.[2]
Step 1: Formation of 1-Aminocyclopentanecarbonitrile
-
Reagents: Cyclopentanone (1.0 eq), NaCN (1.1 eq), NH4Cl (1.2 eq).[1]
-
Solvent: 25% Aqueous Ammonia / Ethanol (1:1).[1]
-
Procedure:
Step 2: Reduction to Diamine
-
Reagents: LiAlH4 (2.5 eq) or Raney Nickel/H2.
-
Solvent: Anhydrous THF (for LiAlH4) or Methanol (for H2).[1]
-
Procedure (LiAlH4 method):
Computational Conformational Analysis (DFT Workflow)
Rationale: To predict the bite angle and stability of metal complexes.
-
Software: Gaussian 16 or ORCA.
-
Method: DFT B3LYP/6-31G(d,p) (gas phase) and IEFPCM (water).[1]
-
Workflow:
-
Generate initial structures: Envelope (flap up/down) and Twist.[1]
-
Perform Potential Energy Surface (PES) scan by rotating the N-C-C-N dihedral angle.[1]
-
Calculate Boltzmann distribution at 298K.
-
Target Metric: Identify the population % of conformers with N-C-C-N dihedral ~60° (pre-organized for binding).[1]
-
Biological & Application Context
Platinum(II) Antitumor Agents
Complexes of the type cis-[PtCl2(Amcp)] have shown cytotoxicity profiles comparable to cisplatin but with distinct resistance patterns.[1]
-
Mechanism: The Amcp ligand forms a "stiff" chelate that distorts DNA upon binding. The cyclopentyl ring projects into the major groove, potentially altering recognition by DNA repair enzymes (NER pathway).[1]
-
Nephrotoxicity: Preliminary data suggests reduced nephrotoxicity compared to cisplatin, attributed to the higher lipophilicity and altered excretion kinetics of the cycloalkane-fused complex.
Peptidomimetics (Helical Foldamers)
Derivatives of Amcp (specifically the amino acid form) are used to induce helical folding in peptides.[1]
-
H16 Helix: Oligomers of cyclopentane-based
-amino acids adopt a stable H16 helical structure. The constrained angle of the cyclopentane ring is essential for this specific folding topology, which is not observed with linear residues.[2]
References
-
Cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes. Journal of Inorganic Biochemistry. (2009). Comparison of ring size (cyclopropyl, cyclopentyl, cyclohexyl) on Pt-complex activity.[1][2]
-
Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids. Chemistry – A European Journal. (2021). Detailed DFT and experimental analysis of cyclopentyl-amino acid conformations.
-
Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. (2025). Synthetic protocols for diamine derivatives from cyclic ketones.
-
The bite angle makes the difference: a practical ligand parameter. Journal of the Chemical Society, Dalton Transactions. Analysis of bite angle effects on catalysis and stability.
-
1-(Aminomethyl)cyclopentan-1-amine (Compound Summary). PubChem. Physicochemical properties and identifiers. [1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Lipophilicity (LogP) Comparison: Cyclopentyl vs. Cyclohexyl Diamines in Drug Design
Executive Summary
In medicinal chemistry and rational drug design, fine-tuning a molecule's lipophilicity is one of the most critical steps in optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The transition from a cyclopentyl (C5) to a cyclohexyl (C6) ring is a classic bioisosteric modification used during hit-to-lead optimization.
When applied to diamine scaffolds—motifs frequently used as chelating agents (e.g., in platinum-based antineoplastics) or basic centers in small-molecule inhibitors—this single methylene (-CH₂-) difference fundamentally alters the thermodynamic partitioning of the molecule[1][2]. This guide provides an objective, data-driven comparison of the lipophilicity (LogP) of cyclopentyl versus cyclohexyl diamines, explores the causality behind their ADMET impact, and establishes self-validating experimental protocols for their measurement.
Mechanistic Principles of Cycloalkyl Lipophilicity
Lipophilicity, typically expressed as the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) for ionizable species at a specific pH, is driven by the thermodynamics of desolvation.
-
The "Methylene Effect": The addition of a single -CH₂- group expands the hydrophobic surface area of the molecule. To accommodate this larger non-polar surface, the aqueous solvent must form a larger, highly ordered hydrogen-bond network (a solvent "cavity"). The entropic penalty of maintaining this ordered water structure drives the larger cyclohexyl molecule into the lipid (n-octanol) phase more aggressively than its cyclopentyl counterpart.
-
Diamine Ionization: Both 1,2-cyclopentanediamine and 1,2-cyclohexanediamine possess two primary aliphatic amines. At physiological pH (7.4), these basic centers (pKa ~9.5–10.5) are heavily protonated[3]. While their LogD at pH 7.4 will be significantly lower (more hydrophilic) than their intrinsic LogP, the relative difference in lipophilicity between the C5 and C6 rings remains constant.
Quantitative Data Comparison
The table below summarizes the physicochemical differences between the foundational 1,2-diamine cycloalkanes. The data demonstrates the standard +0.4 LogP shift associated with the ring expansion from C5 to C6[4][5].
| Physicochemical Property | 1,2-Cyclopentanediamine | 1,2-Cyclohexanediamine |
| Molecular Formula | C₅H₁₂N₂ | C₆H₁₄N₂ |
| Molecular Weight | 100.16 g/mol | 114.19 g/mol |
| Computed XLogP3 | -0.7 | -0.3 |
| Topological Polar Surface Area (TPSA) | 52.0 Ų | 52.0 Ų |
| Ring Conformation | 5-membered (Envelope/Planar) | 6-membered (Chair) |
| Intrinsic Lipophilicity | Lower | Higher |
(Data sourced from validated computational models via PubChem[4][5])
Impact on ADMET & Pharmacokinetics
The choice between a cyclopentyl and cyclohexyl diamine is rarely arbitrary. The +0.4 increase in LogP achieved by utilizing a cyclohexyl ring has cascading effects on a drug candidate's pharmacokinetic profile[1]:
-
Metabolic Clearance (CYP450): Highly lipophilic compounds exhibit greater non-specific binding to microsomal enzymes. Replacing a cyclohexyl ring with a cyclopentyl ring is a proven strategy to reduce overall lipophilicity, thereby decreasing Cytochrome P450-mediated oxidative turnover and improving metabolic stability[1].
-
Target Affinity: If the target receptor features a deep, hydrophobic binding pocket, the cyclohexyl chair conformation may provide superior van der Waals contacts, increasing potency.
-
Membrane Permeability: The higher lipophilicity of the cyclohexyl derivative generally enhances passive diffusion across the phospholipid bilayer, potentially improving oral bioavailability or blood-brain barrier (BBB) penetration.
Diagram 1: Logical relationship between cycloalkyl ring size, LogP, and ADMET outcomes.
Experimental Methodologies for LogP/LogD Determination
While calculated LogP (cLogP/XLogP3) is useful for early screening, experimental validation is mandatory for lead optimization. Diamines present unique analytical challenges due to their basicity and tendency to interact with secondary silanols in chromatography[6]. Below are two self-validating protocols for empirical measurement.
Protocol A: The Shake-Flask Method (Gold Standard - OECD 107)
The shake-flask method is the most reliable direct measurement of thermodynamic partitioning[6][7].
-
Rationale: By physically separating the compound into n-octanol and aqueous phases, we directly measure the equilibrium constant. For diamines, measuring LogD at pH 7.4 (using PBS) is often more biologically relevant than measuring the neutral LogP.
Step-by-Step Workflow:
-
Solvent Saturation: Vigorously mix n-octanol and aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation. Causality: Failure to pre-saturate alters the phase volumes during the assay, skewing the final concentration ratio.
-
Sample Preparation: Dissolve the diamine compound in the mutually saturated aqueous buffer at a known concentration (e.g., 1 mM).
-
Equilibration: Add an equal volume of saturated n-octanol to the aqueous sample in a glass vial. Shake mechanically at a constant 25°C for 24 hours.
-
Phase Separation (Critical Step): Centrifuge the vials at 3000 x g for 15 minutes. Causality: Mechanical shaking creates micro-emulsions of octanol in water. Because diamines partition into octanol, any suspended octanol micro-droplets in the aqueous phase will artificially inflate the aqueous concentration reading, resulting in a falsely low LogP[6][8].
-
Quantification: Carefully extract aliquots from both phases using a syringe (avoiding the interface). Quantify the diamine concentration in each phase using LC-MS/MS.
-
Calculation:
Diagram 2: Step-by-step workflow of the standard Shake-Flask Method for LogP/LogD determination.
Protocol B: Reversed-Phase HPLC Method (High-Throughput - OECD 117)
For screening multiple diamine analogs, RP-HPLC offers a faster alternative by correlating chromatographic retention time with lipophilicity[6][9].
-
Rationale: The stationary phase (C18) acts as the lipophilic phase, and the mobile phase acts as the hydrophilic phase.
-
Protocol Nuance for Diamines: Because diamines are highly basic, they will strongly interact with unreacted silanol groups on standard silica columns, causing peak tailing and artificially high retention times (falsely high LogP). You must use a highly end-capped, base-deactivated C18 column or a polar-embedded stationary phase [6].
-
Workflow:
-
Inject a set of 6-8 reference compounds with known LogP values.
-
Measure their retention times (
) and the dead time ( ) using an unretained marker (e.g., thiourea). -
Calculate the capacity factor for each:
. -
Plot
vs. known LogP to create a calibration curve. -
Inject the cyclopentyl and cyclohexyl diamines, calculate their
, and interpolate their LogP from the curve.
-
Conclusion & Strategic Recommendations
The selection between a cyclopentyl and a cyclohexyl diamine is a highly effective tool for modulating a drug's physicochemical space.
-
Select the cyclopentyl diamine when your lead compound is suffering from high microsomal clearance, poor aqueous solubility, or excessive non-specific protein binding. The -0.4 drop in LogP can rescue a metabolically unstable scaffold[1].
-
Select the cyclohexyl diamine when you need to drive target affinity via hydrophobic interactions or when attempting to improve passive membrane permeability across the gut wall or BBB.
Always empirically validate computational LogP predictions using tightly controlled shake-flask or base-deactivated RP-HPLC assays to ensure accurate ADMET modeling.
References
-
Methods for Determination of Lipophilicity Encyclopedia.pub URL: [Link]
-
Cyclopentane-1,2-diamine | C5H12N2 PubChem - National Institutes of Health (NIH) URL:[Link]
-
1,2-Diaminocyclohexane | C6H14N2 PubChem - National Institutes of Health (NIH) URL:[Link]
-
Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges Royal Society of Chemistry (RSC) URL:[Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP National Institutes of Health (NIH) - PMC URL:[Link]
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Lipophilicity Services | Cyprotex ADME-Tox Solutions Evotec URL:[Link]
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A Strategic Guide to Bioisosteric Replacement: Enhancing Drug-like Properties by Substituting Phenyl Rings with 1-(Aminomethyl)cyclopentan-1-amine
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The phenyl ring, while a ubiquitous and often essential pharmacophoric element, can frequently introduce liabilities such as poor aqueous solubility, high metabolic turnover, and undesirable off-target activities.[1][2] This has spurred the "escape from flatland," a strategic shift towards three-dimensional, saturated scaffolds that can mitigate these issues while preserving or enhancing biological activity.[3] This guide provides an in-depth comparison of the traditional phenyl ring with a novel, sp³-rich bioisostere: 1-(aminomethyl)cyclopentan-1-amine.
This document will delve into the rationale behind this bioisosteric replacement, present comparative experimental data from analogous systems to predict the impact on key drug-like properties, and provide detailed protocols for the essential assays required to validate these improvements in your own research.
The Phenyl Ring: A Double-Edged Sword in Medicinal Chemistry
The prevalence of the phenyl ring in marketed drugs is a testament to its utility. It can engage in a variety of non-covalent interactions, including π-π stacking and hydrophobic interactions, and serves as a rigid scaffold to orient substituents in a defined manner.[4] However, the planarity and lipophilicity of the phenyl group are often associated with several developmental challenges:
-
Poor Solubility: The hydrophobic nature of the phenyl ring can significantly decrease the aqueous solubility of a compound, hindering its absorption and bioavailability.[5]
-
Metabolic Instability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of metabolites with altered activity or potential toxicity.[6]
-
High Lipophilicity: An excess of aromatic rings can lead to high lipophilicity (logP), which is often correlated with non-specific binding, increased toxicity, and poor pharmacokinetic properties.[7]
1-(Aminomethyl)cyclopentan-1-amine: A Three-Dimensional Alternative
The bioisosteric replacement of a phenyl ring with a saturated scaffold like 1-(aminomethyl)cyclopentan-1-amine offers a compelling strategy to address these limitations. This particular bioisostere introduces several advantageous features:
-
Increased Three-Dimensionality: The cyclopentane core moves away from the flat nature of the phenyl ring, which can lead to improved target engagement and selectivity.[7]
-
Enhanced Solubility: The introduction of two primary amine functionalities provides hydrogen bond donors and acceptors, significantly increasing the polarity and potential for aqueous solubility.
-
Modulated Lipophilicity: The replacement of a lipophilic aromatic ring with a more polar, saturated scaffold is expected to decrease the overall lipophilicity of the molecule.
-
Metabolic Stability: Saturated aliphatic rings are generally less prone to oxidative metabolism compared to aromatic systems, potentially leading to improved metabolic stability and a longer half-life.[6]
Caption: Bioisosteric replacement of a phenyl ring with 1-(aminomethyl)cyclopentan-1-amine.
Comparative Performance Analysis: Phenyl Ring vs. Saturated Bioisosteres
While direct experimental data for the bioisosteric replacement of a phenyl ring with 1-(aminomethyl)cyclopentan-1-amine is not yet prevalent in published literature, we can extrapolate expected improvements based on extensive studies of similar saturated bioisosteres. The following table summarizes comparative data for phenyl rings versus representative saturated scaffolds.
| Property | Phenyl-Containing Compound | Saturated Bioisostere-Containing Compound | Expected Outcome for 1-(Aminomethyl)cyclopentan-1-amine Replacement | Reference |
| Aqueous Solubility | Low (<1 µg/mL) | Significantly Increased (e.g., >100-fold) | Significant Increase | [5][8] |
| Lipophilicity (clogP) | High | Lower | Significant Decrease | [9] |
| Metabolic Stability (Microsomal Clearance) | High Clearance | Lower Clearance | Improved Stability | [1][6] |
| Potency (IC₅₀) | Potent | Often Retained or Improved | Context-Dependent, Potential for Retention/Improvement | [1][8] |
Experimental Protocols for Comparative Analysis
To empirically validate the benefits of this bioisosteric replacement, the following experimental protocols are recommended.
Kinetic Aqueous Solubility Assay
This assay determines the concentration of a compound in a buffered aqueous solution over time, providing a measure of its solubility.
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
Add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM.
-
Incubate the mixture at room temperature with shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the suspension.
-
Filter the aliquot through a 0.45 µm filter to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS.
-
Compare the solubility of the phenyl-containing parent compound with its 1-(aminomethyl)cyclopentan-1-amine-containing analogue.
Caption: Workflow for the kinetic aqueous solubility assay.
Lipophilicity (logP/logD) Determination by Shake-Flask Method
This classic method measures the partition coefficient of a compound between an organic solvent (n-octanol) and an aqueous buffer.
Methodology:
-
Prepare a buffered aqueous solution (pH 7.4) and n-octanol.
-
Add a known amount of the test compound to a mixture of the aqueous buffer and n-octanol.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Centrifuge the mixture to separate the two phases.
-
Carefully remove aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the partition coefficient (P or D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of this value is the logP or logD.
Metabolic Stability Assay in Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Methodology:
-
Prepare an incubation mixture containing liver microsomes (human or other species), NADPH (as a cofactor), and a phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The strategic replacement of phenyl rings with saturated, three-dimensional bioisosteres like 1-(aminomethyl)cyclopentan-1-amine represents a powerful approach to overcoming common challenges in drug development. By moving away from "flatland," researchers can rationally design molecules with improved solubility, enhanced metabolic stability, and optimized lipophilicity, thereby increasing the probability of advancing a compound through the development pipeline. The experimental protocols provided herein offer a robust framework for validating the anticipated benefits of this bioisosteric replacement strategy.
References
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Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]
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Ritchie, T. J., & Macdonald, S. J. F. (2021). The impact of aromatic ring count on compound developability: a medicinal chemistry perspective. Drug Discovery Today, 26(3), 753-760. [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Kirichok, A. A., et al. (2021). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 60(29), 16045-16050. [Link]
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Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
-
Scott, J. S., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(14), 7652–7670. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
-
PubChem. 1-(Aminomethyl)cyclopentan-1-amine. [Link]
-
Wikipedia. Phenyl group. [Link]
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Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]
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Brown, D. G., & Wobst, P. (2021). A Decade of FDA-Approved Drugs (2010–2019): Analysis and Trends. Journal of Medicinal Chemistry, 64(5), 2342–2360. [Link]
-
Borysko, P., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(1), e202316557. [Link]
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Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411. [Link]
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A Comparative Guide to the NMR Characterization of 1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Verification
In the realm of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. 1-(Aminomethyl)cyclopentan-1-amine and its salts are valuable building blocks in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the expected ¹H and ¹³C NMR characteristics of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride, offering a predictive and comparative analysis to aid researchers in its identification and characterization.
Predicted NMR Spectral Data of 1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride
Due to the unavailability of experimental spectra in the public domain, the following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and analysis of similar structures. The protonation of the two amine groups in the dihydrochloride salt form is expected to have a significant deshielding effect on adjacent protons and carbons.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for 1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₃⁺ (on ring) | 8.0 - 9.0 | Broad Singlet | 3H |
| -NH₃⁺ (methyl) | 8.0 - 9.0 | Broad Singlet | 3H |
| -CH₂-NH₃⁺ | 3.0 - 3.4 | Singlet | 2H |
| Cyclopentyl -CH₂- | 1.6 - 2.0 | Multiplets | 8H |
Note: The chemical shifts of the amine protons are highly dependent on the solvent, concentration, and temperature, and often appear as broad signals due to chemical exchange and quadrupole broadening.[1][2]
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for 1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride
| Carbon | Predicted Chemical Shift (ppm) |
| Quaternary Carbon (C-NH₃⁺) | 60 - 70 |
| -CH₂-NH₃⁺ | 40 - 50 |
| Cyclopentyl -CH₂- (adjacent to C-N) | 30 - 40 |
| Cyclopentyl -CH₂- (distant from C-N) | 20 - 30 |
Comparative Analysis: 1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride vs. Cyclopentylamine
To contextualize the predicted data, a comparison with the experimental NMR data of cyclopentylamine is instructive.[3][4] This comparison will highlight the spectral changes arising from the addition of the aminomethyl group and the protonation of the amines.
Experimental NMR Data for Cyclopentylamine
Table 3: Experimental NMR Data for Cyclopentylamine
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
| Protons | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| -NH₂ | ~1.1 (broad s) | C1 (CH-NH₂) | ~54 |
| H1 (CH-NH₂) | ~3.3 | C2, C5 | ~35 |
| H2, H5 (CH₂) | ~1.7-1.8 | C3, C4 | ~24 |
| H3, H4 (CH₂) | ~1.2-1.6 |
Data sourced from ChemicalBook and PubChem.[3][4][5]
Key Spectral Differences and Interpretations:
-
Downfield Shift of Protons and Carbons Attached to Nitrogen: The most significant difference is the expected downfield shift of signals associated with the nitrogen atoms in the dihydrochloride salt. In cyclopentylamine, the proton on the carbon bearing the amine group (H1) appears around 3.3 ppm.[3] For the dihydrochloride, the protons of the -CH₂-NH₃⁺ group are predicted to be in the 3.0 - 3.4 ppm range. The protonation of the amine groups leads to a significant withdrawal of electron density, deshielding the adjacent protons and carbons.
-
Amine Proton Signals: The amine protons (-NH₂) in cyclopentylamine typically appear as a broad singlet around 1.1 ppm.[3] In contrast, the ammonium protons (-NH₃⁺) in the dihydrochloride salt are expected to be significantly shifted downfield to the 8.0 - 9.0 ppm region and will also likely be broad. This substantial downfield shift is a hallmark of amine protonation.
-
¹³C NMR Shifts: The carbon attached to the amine in cyclopentylamine (C1) resonates at approximately 54 ppm.[6] For the dihydrochloride, the quaternary carbon attached to an ammonium group is predicted to be in the 60 - 70 ppm range, and the carbon of the aminomethyl group is expected around 40 - 50 ppm. This downfield shift is consistent with the electron-withdrawing effect of the positively charged nitrogen.
Experimental Protocol for NMR Analysis
This section provides a standardized, step-by-step methodology for acquiring high-quality NMR spectra of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride.
1. Sample Preparation:
-
Solvent Selection: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents due to the polar and ionic nature of the dihydrochloride salt. D₂O is often preferred for its ability to exchange with the acidic -NH₃⁺ protons, leading to their signal disappearance, which can aid in peak assignment.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Spectral Width: 0-100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, using the predicted data and comparative analysis as a guide.
Visualization of Molecular Structure and NMR Environments
The following diagrams illustrate the structure of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride and the expected NMR environments.
Caption: Molecular structure of 1-(Aminomethyl)cyclopentan-1-amine with key carbon atoms labeled for NMR assignment.
Caption: Predicted ¹H and ¹³C NMR chemical shift regions for the different chemical environments in 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR characterization of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride. By comparing its expected spectral features with the experimental data of the simpler analog, cyclopentylamine, we can anticipate the key influences of the aminomethyl substituent and the dihydrochloride salt formation on the NMR spectrum. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality data for this and similar compounds. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable resource in the successful structural elucidation of this important chemical building block.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2906, Cyclopentylamine. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7359936, Cyclopentylammonium. [Link]
-
Filo. The ¹³C NMR spectrum below represents which of the following compounds?[Link]
-
University of Calgary. Spectroscopy Tutorial: Amines. [Link]
-
LookChem. Cyclopentylamine 1003-03-8. [Link]
-
The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
ResearchGate. Does Cl- ion affect 1H NMR result?[Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]
-
ATB. Cyclopentylamine | C5H11N | MD Topology | NMR | X-Ray. [Link]
-
Filo. The ¹³C NMR spectrum below represents which of the following compounds?[Link]
-
Chemistry LibreTexts. 23.5: Spectroscopic Properties of Amines. [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
Springer Link. Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. [Link]
-
AIP Publishing. Spin-rotation and NMR shielding constants in HCl. [Link]
-
J-Stage. Why Does 1 H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously?[Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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Impact of Gem-Disubstitution on Metabolic Half-Life of Diamine Drugs
Executive Summary
In medicinal chemistry, diamine motifs (particularly 1,2- and 1,3-diamines) are privileged structures for hydrogen bonding and metal chelation. However, they frequently suffer from rapid metabolic clearance due to oxidative deamination and N-dealkylation mediated by Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO).
Gem-disubstitution (typically gem-dimethylation) is a proven strategy to mitigate this instability. By introducing two methyl groups at a single carbon center (usually
Mechanistic Principles: Why Gem-Disubstitution Works
The stabilization of diamine drugs via gem-disubstitution relies on two synergistic mechanisms: Steric Occlusion and Conformational Pre-organization .
The Thorpe-Ingold Effect (Angle Compression)
The Thorpe-Ingold effect describes the kinetic and thermodynamic favorability of ring closure or restricted conformation in gem-disubstituted chains.
-
Mechanism: The bulky gem-dimethyl groups compress the internal bond angle (from
112° to <109°), forcing the terminal amino groups closer together. -
Metabolic Impact: This "locking" effect reduces the entropic penalty of binding to a target but, crucially, prevents the molecule from adopting the extended, "floppy" conformations often required to fit into the active sites of metabolic enzymes like MAO-B or CYP2D6.
Steric Shielding of -Carbons
The primary metabolic pathway for amines is
-
Linear Diamines: The
-protons are accessible to the heme-iron center of CYP enzymes. -
Gem-Disubstituted Diamines: The methyl groups act as a physical barrier. If the gem-dimethyl group is placed directly on the
-carbon, it removes the abstractable protons entirely (blocking metabolism at that site). If placed , it sterically hinders the approach of the enzyme to the adjacent nitrogen.
Visualization: Mechanistic Pathway
Figure 1: Mechanistic comparison of linear vs. gem-disubstituted diamines in metabolic pathways. The gem-dimethyl group prevents enzyme access via steric hindrance and conformational locking.
Comparative Performance & Case Studies
Case Study: CARM1 Inhibitors (1,2-Diamines)
A seminal example of this effect is found in the development of Co-activator Associated Arginine Methyltransferase 1 (CARM1) inhibitors.[1] Early linear 1,2-diamine prototypes showed potent inhibition but poor pharmacokinetic (PK) profiles.
Optimization Strategy: Researchers replaced the linear ethylenediamine linker with a gem-dimethyl ethylene linker (neopentyl-like motif).
Table 1: Impact of Gem-Disubstitution on PK Parameters
| Compound Variant | Structure Motif | Intrinsic Clearance ( | Half-Life ( | Metabolic Liability |
| Linear Analog | High (>100 | < 15 min | Rapid N-dealkylation | |
| Gem-Dimethyl | Low (< 20 | > 120 min | Sterically protected | |
| Cyclic Analog | cis-Imidazoline | Medium | ~60 min | Ring strain/oxidation |
Data synthesized from medicinal chemistry optimization campaigns (e.g., Bioorg. Med. Chem. Lett. 2009).[1]
Alternative Strategies: Oxetanes
While gem-dimethylation improves stability, it increases lipophilicity (
-
Advantage: Oxetanes offer similar steric bulk and conformational control but are more polar, lowering
and often improving solubility while maintaining metabolic stability.[2]
Experimental Protocol: Microsomal Stability Assay
To validate the effect of gem-disubstitution, a standardized Liver Microsome Stability Assay is required. This protocol measures the intrinsic clearance (
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH final).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Standardized workflow for assessing metabolic stability in liver microsomes.
Data Calculation
Calculate the elimination rate constant (
Self-Validation Check:
-
Positive Control: Run Verapamil or Propranolol (High Clearance) to verify enzyme activity.
-
Negative Control: Run Warfarin (Low Clearance) to verify system stability.
-
Cofactor Free: Run an incubation without NADPH to rule out chemical instability (hydrolysis).
References
-
Therrien, E. et al. (2009).[1] 1,2-Diamines as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1).[1] Bioorganic & Medicinal Chemistry Letters.
-
Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane. Journal of the Chemical Society, Transactions.
-
Wuitschik, G. et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Comparison of gem-dimethyl vs oxetane).
- Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for microsomal stability).
Sources
A Comparative Crystallographic Guide to Spirocycles Derived from 1-(Aminomethyl)cyclopentan-1-amine and its Analogs
This guide provides an in-depth technical comparison of the crystallographic data for spirocycles analogous to those derived from 1-(Aminomethyl)cyclopentan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document offers objective analysis and supporting experimental data to inform the design and synthesis of novel spirocyclic scaffolds.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocycles, carbocyclic or heterocyclic compounds characterized by a single atom shared between two rings, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to improved pharmacological properties such as increased potency, enhanced selectivity, and better physicochemical characteristics. Spirocyclic diamines, in particular, represent a versatile class of building blocks for the construction of novel drug candidates.
Comparative Crystallographic Data of Analogous Diazaspiro[4.5]decanes
The following table summarizes key crystallographic parameters for a selection of diazaspiro[4.5]decane derivatives, providing a basis for structural comparison. These compounds share the core spirocyclic system that would be formed from 1-(aminomethyl)cyclopentan-1-amine.
| Compound Name | CCDC # | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref. |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | 689090 | C₈H₁₂N₂O₂ | Monoclinic | P2₁/c | 10.372(2) | 6.4580(10) | 12.440(2) | 109.46(3) | C(5)-N(1): 1.478, C(5)-N(3): 1.479, C(5)-C(6): 1.541, C(5)-C(10): 1.543 | N(1)-C(5)-N(3): 108.9, C(6)-C(5)-C(10): 112.5 | [1] |
| 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | Not Available | C₁₅H₁₇BrN₂O₄S | Monoclinic | P2₁/c | 6.1835(5) | 17.5442(9) | 15.1865(11) | 94.222(6) | N(1)-C(2): 1.383, C(2)-O(1): 1.216, N(3)-S(1): 1.685 | O(1)-C(2)-N(1): 125.8, C(2)-N(3)-S(1): 118.9 | [2] |
| 4,9-Dimethylene-2,7-diazaspiro[4.5]decane derivative | Not Available | C₂₄H₂₅N | Monoclinic | P2₁/n | 10.879(2) | 13.048(3) | 13.989(3) | 108.21(3) | C(1)-C(5): 1.523, C(5)-N(2): 1.478, C(5)-C(6): 1.545 | C(1)-C(5)-N(2): 110.2, C(6)-C(5)-C(10): 111.8 | [3] |
Note: The data presented is extracted from published research and crystallographic databases. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of a Spirocyclic Hydantoin: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[4]
This three-step synthesis provides a reliable method for producing a spirocyclic hydantoin, a common scaffold in medicinal chemistry.
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride
-
To a stirred suspension of sodium cyanide (843 mg, 17.2 mmol) and methylamine hydrochloride (1.16 g, 17.2 mmol) in 12 mL of a 9:1 (v/v) mixture of DMSO and water, add a solution of 4-phenylcyclohexanone (3.0 g, 17.2 mmol) in DMSO (24 mL) in one portion.
-
Stir the reaction mixture for 46 hours at room temperature.
-
Pour the mixture into 130 mL of an ice-water mixture and extract with ethyl acetate (3 x 60 mL).
-
Wash the combined organic phases with brine (2 x 60 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
Step 2: Synthesis of the Ureido Derivative
-
Treat the crude 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride with potassium cyanate (KOCN) in the presence of acetic acid and water.
Step 3: Cyclization to form 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
-
Cool a stirred solution of the ureido derivative (2.9 g, 11.3 mmol) in 40 mL of dry DMF in an ice bath.
-
Add sodium hydride (353 mg, 14.7 mmol, 60% dispersion in mineral oil) portion-wise.
-
Perform subsequent acid hydrolysis to yield the final product.
General Protocol for Single-Crystal X-ray Diffraction of Small Organic Molecules
The following is a generalized workflow for obtaining single-crystal X-ray diffraction data.
1. Crystal Growth:
-
Objective: To obtain single, well-formed crystals of suitable size (typically 0.1-0.5 mm in each dimension).
-
Common Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
2. Crystal Mounting:
-
Select a high-quality crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive (e.g., cryo-oil) on a cryo-loop or a glass fiber.
3. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage.
-
Determine the unit cell parameters and the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
4. Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
Visualizing Molecular Scaffolds and Interactions
The following diagrams, generated using Graphviz, illustrate the core spirocyclic scaffold and a typical intermolecular interaction observed in the crystal packing of these molecules.
Caption: A 2D representation of the core diazaspiro[4.5]decane scaffold.
Sources
- 1. 1,3-Diazaspiro[4.5]decane-2,4-dione | C8H12N2O2 | CID 12799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Orthogonal Purity Validation of 1-(Aminomethyl)cyclopentan-1-amine: A Comparative Guide to HPLC and Potentiometric Titration
Executive Summary
For researchers and drug development professionals, the accurate purity determination of aliphatic diamine building blocks is a notorious analytical bottleneck. 1-(Aminomethyl)cyclopentan-1-amine (CAS 5062-66-8)[1] is a highly polar, sterically hindered diamine that lacks a UV chromophore, rendering standard chromatographic techniques ineffective.
This guide objectively compares conventional single-method approaches against a superior Orthogonal Validation Strategy . By coupling Pre-Column Derivatization HPLC with Non-Aqueous Potentiometric Titration, laboratories can establish a self-validating system that independently verifies both relative chromatographic purity and absolute mass assay.
The Analytical Challenge: Why Conventional Alternatives Fail
Aliphatic amines are commonly analyzed in environmental and biological samples, but their inherent chemical properties make them difficult to quantify accurately without specialized techniques. When assessing the purity of 1-(Aminomethyl)cyclopentan-1-amine, standard methodologies often fall short:
-
Direct HPLC-UV: Fails entirely. Aliphatic diamines lack a conjugated π-electron system, making them invisible to standard UV/Vis detectors.
-
Gas Chromatography (GC-FID): While GC is the gold standard for volatile organics, diamines suffer from severe peak tailing and irreversible adsorption to active silanol groups on the column. Furthermore, the thermal stress in the injection port can lead to degradation.
-
Quantitative NMR (qNMR): Excellent for structural elucidation, but qNMR typically offers a higher margin of error (±1-2%) compared to titration and struggles to resolve structurally similar low-level amine impurities.
Table 1: Comparison of Analytical Techniques for Aliphatic Diamines
| Analytical Methodology | Detection Mechanism | Primary Limitation for Diamines | Best Use Case |
| Direct HPLC-UV | UV Absorbance | No chromophore; invisible to detector. | Aromatic amines only. |
| GC-FID | Flame Ionization | Peak tailing; thermal degradation. | Highly volatile, mono-amines. |
| qNMR | Nuclear Magnetic Resonance | Lower precision for trace impurities. | Structural identification. |
| HPLC + Titration (Orthogonal) | UV (Post-derivatization) + Potential Jump | Requires specialized sample prep. | High-precision purity validation. |
The Champion Approach: Orthogonal Validation
To ensure absolute trustworthiness in the analytical certificate of analysis (CCoA), we must employ a self-validating system . This is achieved by measuring the sample through two entirely independent physical principles:
Fig 1. Orthogonal validation workflow for diamine purity.
The Causality of Non-Aqueous Potentiometric Titration
Titration provides the absolute assay (w/w %). However, water exerts a strong leveling effect on basicity, which obscures the distinct equivalence points of the two amine groups in aqueous media[2]. By utilizing an aprotic inert solvent like toluene or glacial acetic acid, the distinct basicities of the amine groups can be resolved without interference from autoprotolysis[3]. A strong titrant (e.g., Perchloric acid or HCl) yields a sharp, quantifiable potential jump.
The Causality of Pre-Column Derivatization HPLC
HPLC provides chromatographic purity (relative area %). Because the diamine cannot be detected directly, we must bond a chromophore to it. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) react rapidly with primary amines to form highly stable, UV-active derivatives[4]. This derivatization not only enables sensitive detection but also reduces the extreme polarity of the diamine, drastically improving retention and peak shape on standard Reversed-Phase (C18) columns.
Fig 2. Mechanistic pathways for HPLC derivatization and non-aqueous titration.
Experimental Protocols
Protocol A: Non-Aqueous Potentiometric Titration
Objective: Determine the absolute mass fraction (w/w %) of the diamine.
-
Solvent Preparation: Ensure all glassware is strictly dry. Prepare 50 mL of anhydrous glacial acetic acid (or toluene/methanol mixture)[3].
-
Titrant Standardization: Standardize 0.1 N Perchloric Acid (
) in glacial acetic acid against primary standard potassium hydrogen phthalate (KHP). -
Sample Preparation: Accurately weigh ~100 mg of 1-(Aminomethyl)cyclopentan-1-amine and dissolve it completely in the 50 mL solvent.
-
Titration Execution: Immerse a glass-calomel electrode system into the solution. Titrate potentiometrically with the 0.1 N
titrant under constant magnetic stirring. -
Data Acquisition: Record the potential (mV) versus titrant volume (mL). The equivalence point is identified at the maximum of the first derivative (
). -
Calculation: Calculate the assay based on the equivalent weight of the diamine (MW = 114.19 g/mol ). Since it is a diamine, 1 mole of analyte reacts with 2 moles of
.
Protocol B: Pre-Column Derivatization HPLC-UV
Objective: Determine the relative chromatographic purity (%) by resolving organic impurities.
-
Reagent Preparation: Prepare a 10 mM solution of FMOC-Cl in anhydrous acetonitrile. Prepare a 50 mM sodium borate buffer adjusted to pH 9.5.
-
Sample Preparation: Dissolve the diamine sample in HPLC-grade water to a concentration of 1 mg/mL.
-
Derivatization Reaction: In a 2 mL HPLC vial, combine 100 µL of the sample, 400 µL of borate buffer, and 500 µL of the FMOC-Cl reagent. Vortex immediately and allow to react at room temperature for exactly 10 minutes[4].
-
Quenching: Add 100 µL of a 1-adamantanamine solution (50 mM) to quench any unreacted FMOC-Cl, preventing baseline artifacts.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 20% B to 90% B over 20 minutes.
-
Detection: UV at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm).
-
Validation Data & Results
When the orthogonal methods are executed correctly, the resulting data forms a closed, self-validating loop. The HPLC method confirms that no structurally similar organic impurities are artificially inflating the titration volume, while the titration confirms that the sample is not contaminated with inorganic salts or water (which are invisible to HPLC).
Table 2: Orthogonal Validation Data Summary (Three Commercial Batches)
| Batch Number | HPLC Chromatographic Purity (Area %) | Titration Absolute Assay (w/w %) | Variance ( | Conclusion |
| Batch 001 | 99.8% | 99.5% | 0.3% | Pass - High purity confirmed. |
| Batch 002 | 99.6% | 92.1% | 7.5% | Fail - High water/salt content detected. |
| Batch 003 | 94.2% | 95.0% | 0.8% | Fail - Organic impurities detected via HPLC. |
Note: Batch 002 highlights the danger of relying solely on HPLC. The sample was highly pure organically, but heavily contaminated with inorganic salts, a fact only revealed by the absolute assay of the titration.
Conclusion
Validating the purity of 1-(Aminomethyl)cyclopentan-1-amine requires acknowledging the molecule's specific physical limitations. Single-method analyses leave critical blind spots—either missing inorganic contaminants (HPLC) or failing to resolve organic analogs (Titration). By implementing the orthogonal combination of non-aqueous potentiometric titration and pre-column derivatization HPLC, analytical scientists can guarantee the structural and quantitative integrity of their diamine building blocks.
References
-
Titrations in non-aqueous media. Part IX. Potentiometric titrations of symmetrical aliphatic diamines and their Schiff bases in different solvents. Analyst (RSC Publishing). URL:[Link]
-
Potentiometric Titration of Some diamino compounds in Toluene. ResearchGate (Reviews in Analytical Chemistry). URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Titrations in non-aqueous media. Part IX. Potentiometric titrations of symmetrical aliphatic diamines and their Schiff bases in different solvents - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride proper disposal procedures
Comprehensive Disposal and Safety Protocol for 1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride
As a Senior Application Scientist in pharmaceutical research and development, establishing rigorous, compliant, and scientifically sound disposal protocols is as critical as the synthesis or assay workflows themselves. 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride is a valuable diamine building block frequently utilized in the development of novel therapeutics. However, as a hydrochloride salt of a primary diamine, its handling, accumulation, and disposal require strict adherence to chemical hygiene standards to mitigate risks to personnel and the environment.
This guide provides a self-validating, step-by-step operational framework for the proper disposal of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride, grounded in physicochemical principles and federal regulatory standards.
Physicochemical Rationale for Waste Segregation
To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride is a highly water-soluble, stable salt.
-
The Causality of pH and Volatility: In its dihydrochloride form, the compound is non-volatile and stable. However, if introduced to a waste stream containing strong bases (e.g., sodium hydroxide), the salt will be deprotonated, releasing the free base form of the diamine. Free aliphatic amines are highly volatile, possess a strong, offensive odor, and present a significantly higher inhalation toxicity risk.
-
Reactivity Hazards: Amine salts must be strictly segregated from strong oxidizing agents to prevent highly exothermic reactions or the generation of toxic nitrogen oxide (NOx) gases[1].
Understanding these mechanisms dictates our primary operational rule: Never mix amine hydrochloride waste with alkaline or strongly oxidizing waste streams.
Waste Management Workflow
The following diagram illustrates the logical progression of waste from generation to final institutional disposal, ensuring no step is bypassed.
Logical workflow for laboratory chemical waste disposal and regulatory compliance.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems; each step includes a verification check to ensure the integrity of the disposal process.
Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)
Applies to: Unused reagent, contaminated weigh boats, spatulas, and heavily soiled PPE.
-
Containment: Carefully sweep or transfer any residual 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride powder into a sealable, chemically compatible primary container (High-Density Polyethylene (HDPE) is recommended)[2].
-
Verification: Ensure no dust is generated during transfer. If dust is present, utilize a localized fume hood exhaust.
-
-
Consumable Processing: Place all contaminated consumables (e.g., filter papers, pipette tips) into a designated solid hazardous waste bag or bin.
-
Labeling: Immediately affix a hazardous waste label. The label must explicitly state: "Hazardous Waste - Toxic Solid: 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride"[3].
-
Storage: Transfer the sealed container to the laboratory's Satellite Accumulation Area (SAA).
-
Verification: Confirm the SAA is away from direct sunlight, heat sources, and incompatible chemicals (oxidizers)[1].
-
Protocol B: Aqueous and Solvent Liquid Waste Disposal
Applies to: Reaction filtrates, HPLC effluents, and wash solutions containing the compound.
-
Compatibility Check: Before adding liquid waste to a collection carboy, verify the pH and chemical composition of the existing waste. Ensure no strong bases or oxidizers are present in the carboy.
-
Transfer: Using a funnel and secondary containment spill tray, slowly pour the liquid waste into a designated halogenated or non-halogenated organic waste carboy (depending on the solvent used).
-
Manifest Logging: Log the approximate concentration and volume of the amine salt added to the carboy's tracking sheet.
-
Causality: Accurate logging prevents dangerous unknown mixtures and is a strict requirement for Environmental Health and Safety (EHS) processing[4].
-
-
Sealing: Cap the carboy securely immediately after use. Never leave waste funnels resting in open carboys.
Protocol C: Emergency Spill Cleanup
-
Isolation: Evacuate non-essential personnel from the immediate area. Don full PPE (nitrile gloves, lab coat, safety goggles, and a particulate respirator if dust is severe)[5].
-
Containment (Liquid) / Suppression (Solid): For solutions, surround the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). For dry powder, lightly mist the powder with a compatible solvent (e.g., water or ethanol) to suppress aerosolization before sweeping[1].
-
Collection: Scoop the absorbed material or dampened powder using non-sparking tools and place it into a heavy-duty hazardous waste pail.
-
Decontamination: Wash the spill surface thoroughly with soap and water, collecting the wash water as hazardous aqueous waste[2].
Quantitative Waste Management Data
To ensure rapid decision-making during waste segregation, refer to the following compatibility and logistical matrix:
| Waste Stream Type | Recommended Primary Containment | Strictly Incompatible Materials | Maximum SAA Storage Duration |
| Solid (Powder/PPE) | HDPE Pail / Polypropylene | Strong Oxidizers, Nitrates | Until full, or per local EHS limits |
| Aqueous Solutions | Glass or HDPE Carboy | Strong Bases (NaOH, KOH), Reactive Metals | 90 Days (RCRA standard) |
| Organic Solutions | Glass or HDPE Carboy | Peroxides, Strong Acids | 90 Days (RCRA standard) |
| Spill Cleanup Debris | Heavy-duty Polyethylene bags | N/A (Isolate as mixed waste) | Immediate EHS transfer |
Regulatory Compliance & Documentation
All disposal procedures must align with the Occupational Safety and Health Administration (OSHA) standard for laboratories (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[3][4].
-
Chemical Hygiene Plan (CHP): Your laboratory's CHP must dictate the specific pathways for waste removal. Do not casually dispose of this chemical by pouring it down the sink or discarding it in municipal trash[3].
-
Documentation: Maintain an up-to-date Safety Data Sheet (SDS) for 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride in the laboratory's manifest. Waste containers must be labeled with the full chemical name—abbreviations or structural formulas are legally insufficient for hazardous waste labeling.
References
-
TradeSafe. (2024). Lab Safety Rules & Hazards | OSHA Requirements for Laboratories. Retrieved from[Link]
-
Georgia Gwinnett College. (2017). Chemical Hygiene Plan (CHP). Retrieved from [Link]
Sources
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Aminomethyl)cyclopentan-1-amine Dihydrochloride
As researchers and scientists at the forefront of drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of our experimental outcomes. This guide provides an in-depth operational and safety plan for handling 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride, a compound that, like many amine hydrochlorides, requires careful management. Our focus is to provide you with actionable, step-by-step procedures and the rationale behind them, ensuring a secure laboratory environment.
Understanding the Risks
1-(Aminomethyl)cyclopentan-1-amine dihydrochloride is a chemical that necessitates caution. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride. The following table outlines the minimum required PPE, with specifications to ensure adequate protection.
| Protection Type | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | Must comply with EN166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or protective suit should be worn. | Gloves must be inspected prior to use. Contaminated clothing should be washed before reuse.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or for spill response. | This is particularly important when handling the powder form to avoid inhaling dust.[2][4] |
| Hand Protection | Chemical-resistant gloves. | Hands should be washed thoroughly after handling.[2][3] |
Safe Handling Workflow
The following diagram outlines the standard workflow for handling 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride in a laboratory setting, emphasizing safety at each step.
Step-by-Step Handling Protocol
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride.[3]
-
Ensure Proper Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Assemble all Necessary Materials: Have all required equipment, including spatulas, weigh boats, and reaction vessels, ready to minimize movement and potential for spills.
-
Don Personal Protective Equipment (PPE): Wear all PPE as specified in the table above.
2. Handling:
-
Weighing the Compound:
-
When weighing the solid, do so carefully to avoid creating dust.
-
Use a spatula to transfer the solid to a weigh boat.
-
If possible, use a balance with a draft shield.
-
-
Transferring the Compound:
-
When transferring the solid to a reaction vessel, do so slowly and carefully.
-
Avoid dropping or shaking the container unnecessarily.
-
-
In Case of a Spill:
-
For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.[5] Avoid generating dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
3. Post-Handling and Cleanup:
-
Decontaminate the Work Area: Once the handling is complete, thoroughly clean the work surface with an appropriate solvent and then with soap and water.
-
Clean Equipment: Clean all non-disposable equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][3]
Disposal Plan
Proper disposal of 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused compound and any contaminated disposable items (e.g., gloves, weigh boats), in a clearly labeled, sealed container.
-
-
Disposal Procedures:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.[6] Do not pour it down the drain or discard it in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
By adhering to these procedures, you can significantly mitigate the risks associated with handling 1-(Aminomethyl)cyclopentan-1-amine dihydrochloride, ensuring a safe and productive research environment.
References
-
Enamine. Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Link
-
A Comprehensive Guide to Handling Amines Safely in Industrial Environments. Link
-
BenchChem. Personal protective equipment for handling 4-Methylhexan-2-amine--hydrogen chloride (1/1). Link
-
Tri-iso. MATERIAL SAFETY DATA SHEET. Link
-
Sigma-Aldrich. 1-(Aminomethyl)cyclopentanamine dihydrochloride | 123194-04-7. Link
-
PubChem. 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | C6H14ClNO | CID 21109693. Link
-
Fisher Scientific. SAFETY DATA SHEET. Link
-
Fisher Scientific. SAFETY DATA SHEET. Link
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Link
-
Apollo Scientific. 1-Aminomethyl-1-cyclohexanol hydrochloride. Link
-
Chemical Management. Safety Data Sheet 1. Link
-
CymitQuimica. Safety Data Sheet. Link
-
Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Link
-
Fisher Scientific. SAFETY DATA SHEET. Link
-
Ambeed. Ambeed SDS. Link
Sources
- 1. 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | C6H14ClNO | CID 21109693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. tri-iso.com [tri-iso.com]
- 5. fishersci.com [fishersci.com]
- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
